Methyl 3-amino-5-nitrothiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-amino-5-nitrothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c1-12-6(9)5-3(7)2-4(13-5)8(10)11/h2H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOQQUBKJDJZJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384568 | |
| Record name | methyl 3-amino-5-nitrothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113899-36-8 | |
| Record name | methyl 3-amino-5-nitrothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Utility of Methyl 3-amino-5-nitrothiophene-2-carboxylate in Modern Organic Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its isosteric relationship with the benzene ring, coupled with its unique electronic properties, allows for fine-tuning of molecular interactions with biological targets. Within this class of heterocycles, substituted 3-aminothiophenes are particularly valuable as versatile building blocks for the synthesis of fused heterocyclic systems. This guide focuses on a key, yet specialized, member of this family: Methyl 3-amino-5-nitrothiophene-2-carboxylate . The presence of the electron-withdrawing nitro group at the 5-position, combined with the synthetically useful amino and ester functionalities at the 2- and 3-positions, makes this molecule a highly reactive and strategic precursor for the construction of complex, nitrogen-containing heterocyclic frameworks with significant therapeutic potential.
Synthesis of the Core Building Block
The synthesis of polysubstituted thiophenes is most commonly achieved through the Gewald reaction.[3][4] This one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst. For the synthesis of the title compound, a modification of this approach is necessary to introduce the nitro group at the 5-position. A plausible synthetic route, based on established methodologies for the synthesis of nitrothiophenes, is outlined below.[5]
Proposed Synthetic Pathway
Caption: Proposed Gewald-type synthesis of Methyl 3-amino-5-nitrothiophene-2-carboxylate.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of methyl cyanoacetate (1.0 eq) and a suitable precursor for nitromalondialdehyde (e.g., sodium nitromalondialdehyde) (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
Catalyst Addition: Slowly add a basic catalyst, such as morpholine or triethylamine (0.5 eq), to the stirred suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
The Role as a Versatile Building Block
The strategic placement of the amino, ester, and nitro groups on the thiophene ring allows for a diverse range of subsequent chemical transformations. The primary utility of Methyl 3-amino-5-nitrothiophene-2-carboxylate is in the construction of fused thieno[3,2-d]pyrimidines and thieno[3,2-b]pyridines, which are scaffolds of significant interest in drug discovery due to their kinase inhibitory and anticancer activities.[3][6]
Synthesis of Thieno[3,2-d]pyrimidines
The most direct approach to the thieno[3,2-d]pyrimidine core involves the cyclization of the 3-aminothiophene precursor with a one-carbon source.[6] The electron-withdrawing nitro group at the 5-position can modulate the biological activity of the final product and may offer a handle for further functionalization.
Caption: General reaction scheme for the synthesis of thieno[3,2-d]pyrimidin-4-ones.
-
Amidine Formation: A solution of Methyl 3-amino-5-nitrothiophene-2-carboxylate (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) is heated at 100 °C for 2-3 hours. The excess DMF-DMA is then removed under reduced pressure to yield the crude amidine intermediate, which is often used without further purification.[7]
-
Cyclization: The crude amidine is dissolved in glacial acetic acid, and a primary amine (e.g., aniline or benzylamine) (1.2 eq) is added. The mixture is heated to reflux for 4-8 hours.
-
Isolation: Upon cooling, the product often precipitates from the solution. The solid is collected by filtration, washed with a small amount of cold ethanol, and dried to afford the desired thieno[3,2-d]pyrimidin-4-one derivative.
| Reagent/Condition | Purpose | Typical Values |
| Starting Material | Core thiophene scaffold | Methyl 3-amino-5-nitrothiophene-2-carboxylate |
| Cyclizing Agent | One-carbon source for pyrimidine ring | Formic acid, Triethyl orthoformate, DMF-DMA |
| Amine | Introduction of N-3 substituent | Aniline, Benzylamine, etc. |
| Solvent | Reaction medium | Glacial Acetic Acid, Ethanol, DMF |
| Temperature | To drive the reaction to completion | 100-120 °C |
| Yield | Efficiency of the reaction | 60-90% |
Synthesis of Thieno[3,2-b]pyridines
The construction of the thieno[3,2-b]pyridine system can be achieved via the Friedländer annulation, which involves the condensation of the 3-aminothiophene with a 1,3-dicarbonyl compound.[8]
Caption: Friedländer annulation for the synthesis of thieno[3,2-b]pyridines.
-
Reaction Mixture: In a round-bottom flask, combine Methyl 3-amino-5-nitrothiophene-2-carboxylate (1.0 eq), ethyl acetoacetate (1.2 eq), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or base (e.g., potassium hydroxide) in a high-boiling solvent such as diphenyl ether.[8]
-
Reaction Conditions: Heat the mixture to a high temperature (180-250 °C) to facilitate the condensation and subsequent cyclization, with the removal of water.
-
Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the crude product. The solid is then collected and purified by column chromatography or recrystallization.
Biological Significance and Applications
The nitro group in Methyl 3-amino-5-nitrothiophene-2-carboxylate is not merely a placeholder; it is known to be a "pharmacophore" in its own right, present in several antimicrobial and anticancer agents.[9][10] Its strong electron-withdrawing nature can enhance the biological activity of the resulting heterocyclic systems. Thienopyrimidines derived from this building block have been investigated as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[3][6] The thieno[3,2-b]pyridine scaffold is also found in inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[11] The ability to readily synthesize libraries of these fused heterocycles from a common precursor makes Methyl 3-amino-5-nitrothiophene-2-carboxylate an invaluable tool for lead discovery and optimization in drug development programs.
Conclusion
Methyl 3-amino-5-nitrothiophene-2-carboxylate is a high-value, multifunctional building block for organic synthesis. Its unique substitution pattern provides a direct and efficient route to biologically relevant fused heterocyclic systems such as thieno[3,2-d]pyrimidines and thieno[3,2-b]pyridines. The protocols and strategies outlined in this guide demonstrate its utility and provide a foundation for researchers and medicinal chemists to exploit its reactivity in the design and synthesis of novel therapeutic agents. The continued exploration of the chemistry of this and related nitrothiophenes will undoubtedly lead to the discovery of new compounds with potent and selective biological activities.
References
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Broeren, M. A. C., et al. (2015). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PLoS ONE, 10(10), e0140728. Retrieved from [Link]
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Abdel-Maksoud, M. S., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(19), 6841. Retrieved from [Link]
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Guzmán, A., et al. (2020). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 25(18), 4248. Retrieved from [Link]
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Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry, 4(2), 359-366. Retrieved from [Link]
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Abdel-Aziz, A. A.-M., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation. Pharmaceuticals, 14(12), 1290. Retrieved from [Link]
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Mosslemin, M. H., et al. (2009). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 21(5), 3461-3466. Retrieved from [Link]
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El-Sayed, M. A.-A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13, 2928. Retrieved from [Link]
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Yaremenko, F. G., et al. (2024). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 20, 191-200. Retrieved from [Link]
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ResearchGate. (n.d.). Studies on the biological activity of some nitrothiophenes. Retrieved from [Link]
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The Pharma Innovation Journal. (2018). Design, synthesis and characterization of novel thieno [2, 3-d] pyrimidines for anti-bacterial and anti-fungal. Retrieved from [Link]
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Yaremenko, F. G., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Organics, 5(4), 507-519. Retrieved from [Link]
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ACS Publications. (1978). Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement. The Journal of Organic Chemistry. Retrieved from [Link]
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The Bioactive Potential of Methyl 3-amino-5-nitrothiophene-2-carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry
Thiophene and its derivatives have long been a focal point in medicinal chemistry, recognized for their versatile biological activities.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a bioisostere for the benzene ring and is a key component in numerous clinically approved drugs.[2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold for the design of novel therapeutic agents. This guide delves into the prospective biological activities of derivatives of a particularly promising, yet underexplored, starting material: Methyl 3-amino-5-nitrothiophene-2-carboxylate .
While direct and extensive research on the biological activities of derivatives synthesized from this specific molecule is not yet widely published, a wealth of information on structurally related 3-aminothiophenes and nitrothiophenes allows for a robust, predictive exploration of their potential. This document will, therefore, serve as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the likely therapeutic applications of these derivatives, grounded in established principles of medicinal chemistry and supported by detailed experimental protocols for their evaluation. We will explore the potential for antimicrobial, anticancer, and anti-inflammatory activities, offering insights into possible mechanisms of action and structure-activity relationships (SAR).
Anticipated Biological Activities and Mechanistic Insights
The structural features of Methyl 3-amino-5-nitrothiophene-2-carboxylate—namely the amino group at the 3-position, the electron-withdrawing nitro group at the 5-position, and the carboxylate at the 2-position—provide a rich platform for chemical modification and a strong basis for predicting significant biological effects.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Nitro-substituted heterocycles have a long history as antimicrobial agents. The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA.[3] Furthermore, the 3-aminothiophene-2-carboxylate scaffold has been shown to be a precursor for compounds with significant antibacterial and antifungal properties.[4]
Plausible Mechanism of Action: The antimicrobial effect of derivatives is likely to be multifactorial. The nitrothiophene core could act as a pro-drug, being activated by microbial nitroreductases to generate cytotoxic reactive nitrogen species. Modifications of the amino and carboxylate groups can be used to modulate the physicochemical properties of the derivatives, such as solubility and cell permeability, thereby enhancing their uptake by microbial cells and improving their efficacy.
Structure-Activity Relationship (SAR) Insights:
-
The presence of the nitro group is anticipated to be crucial for broad-spectrum antimicrobial activity.
-
Derivatization of the amino group to form amides, sulfonamides, or Schiff bases could modulate the electronic properties of the thiophene ring and introduce new interaction points with microbial targets.
-
Modification of the methyl ester to other esters or amides could influence solubility and cell penetration.
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
Thiophene derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[2][5] The presence of the nitro group can also contribute to anticancer activity, as some nitroaromatic compounds are known to be bioreductively activated to cytotoxic species under the hypoxic conditions often found in solid tumors.
Plausible Mechanism of Action:
-
Enzyme Inhibition: Derivatives could be designed to target specific enzymes crucial for cancer cell proliferation and survival, such as protein kinases or topoisomerases.
-
Induction of Apoptosis: The compounds may trigger programmed cell death by activating intrinsic or extrinsic apoptotic pathways.
-
Bioreductive Activation: The nitro group could be reduced in the hypoxic tumor microenvironment to generate reactive species that induce cellular damage.
The following diagram illustrates a potential workflow for the initial screening and mechanistic evaluation of novel derivatives for anticancer activity.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Aminothiophene derivatives have been reported to possess significant anti-inflammatory properties.[6] The mechanism of action often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2), or the modulation of inflammatory signaling pathways.
Plausible Mechanism of Action:
-
COX Inhibition: Derivatives could act as inhibitors of COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.
-
Modulation of Cytokine Production: The compounds might suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.
Experimental Protocols
The following are detailed, step-by-step methodologies for the preliminary evaluation of the biological activities of newly synthesized derivatives of Methyl 3-amino-5-nitrothiophene-2-carboxylate.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against selected bacterial and fungal strains.
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Fungal strains (e.g., Candida albicans, Aspergillus niger).
-
Mueller-Hinton Broth (MHB) for bacteria.
-
RPMI-1640 medium for fungi.
-
Sterile 96-well microtiter plates.
-
Standard antimicrobial agents (e.g., Gentamicin for bacteria, Fluconazole for fungi).
-
Spectrophotometer (plate reader).
Procedure:
-
Prepare a stock solution of each test compound (e.g., 1 mg/mL in DMSO).
-
In a 96-well plate, add 100 µL of the appropriate broth to each well.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.
-
Prepare a microbial inoculum suspension and adjust its turbidity to 0.5 McFarland standard.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 10 µL of the diluted inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |
| Derivative 1 | 16 | 32 | 8 | 16 |
| Derivative 2 | 8 | 16 | 4 | 8 |
| Gentamicin | 2 | 4 | NA | NA |
| Fluconazole | NA | NA | 8 | 16 |
| NA: Not Applicable. Data is representative and for illustrative purposes. |
Protocol 2: In Vitro Anticancer Cytotoxicity - MTT Assay
This colorimetric assay assesses the ability of the compounds to inhibit the proliferation of cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
| Derivative A | 5.2 | 8.7 |
| Derivative B | 12.8 | 15.1 |
| Doxorubicin | 0.8 | 1.2 |
| Data is representative and for illustrative purposes. |
Protocol 3: In Vitro Anti-inflammatory Activity - COX Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations.
-
Arachidonic acid (substrate).
-
A detection kit for prostaglandin E2 (PGE2) (e.g., ELISA kit).
-
Test compounds dissolved in DMSO.
-
Standard COX inhibitors (e.g., Indomethacin, Celecoxib).
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compounds for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Measure the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition and determine the IC50 values.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative X | 25.4 | 2.1 | 12.1 |
| Derivative Y | 50.2 | 10.5 | 4.8 |
| Indomethacin | 0.1 | 1.5 | 0.07 |
| Celecoxib | 15.0 | 0.05 | 300 |
| Data is representative and for illustrative purposes. |
Logical Relationships and Workflow Diagrams
The following diagram illustrates the logical progression from the core molecule to potential therapeutic applications, highlighting the key derivatization points.
Conclusion and Future Directions
The Methyl 3-amino-5-nitrothiophene-2-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the well-established biological activities of related thiophene derivatives, it is highly probable that its derivatives will exhibit significant antimicrobial, anticancer, and anti-inflammatory properties. The functional groups present on the core molecule offer multiple avenues for chemical modification, allowing for the fine-tuning of biological activity and pharmacokinetic properties.
Future research should focus on the systematic synthesis and screening of a library of derivatives based on this scaffold. Structure-activity relationship studies will be crucial in identifying the key structural features required for potent and selective activity. Mechanistic studies on the most promising lead compounds will then be necessary to elucidate their modes of action and to guide further optimization efforts. The in-depth technical guide provided here offers a solid foundation for initiating such a drug discovery program.
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"Methyl 3-amino-5-nitrothiophene-2-carboxylate" analogs and their potential applications
An In-Depth Technical Guide to the Synthesis and Application of Methyl 3-amino-5-nitrothiophene-2-carboxylate Analogs
Introduction: The Thiophene Scaffold in Modern Drug Discovery
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to engage with biological targets.[1] Among these, the thiophene ring, a five-membered sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry.[2][3] Its isosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a cornerstone in the design of novel therapeutic agents. This guide focuses on a specific, highly functionalized thiophene derivative, Methyl 3-amino-5-nitrothiophene-2-carboxylate , and its analogs. The strategic placement of an amino group, a methyl ester, and a potent electron-withdrawing nitro group on the thiophene core creates a versatile platform for chemical modification and a springboard for developing potent bioactive molecules.
This document serves as a technical guide for researchers and drug development professionals, exploring the synthesis, structure-activity relationships (SAR), and promising therapeutic applications of this chemical family. We will delve into the causality behind synthetic choices and the mechanistic basis for their biological activities, grounded in authoritative scientific literature.
Part 1: The Synthetic Cornerstone - The Gewald Reaction
The synthesis of the 2-aminothiophene core, the foundational structure of our topic compound, is most efficiently achieved through the Gewald multicomponent reaction . This one-pot synthesis is a testament to chemical efficiency and is widely employed in the generation of diverse thiophene libraries.[4][5]
Causality in the Gewald Reaction: The reaction's elegance lies in its convergence of three simple starting materials:
-
An α-methylene carbonyl compound (a ketone or aldehyde).
-
An active methylene nitrile (e.g., cyanoacetamide or methyl cyanoacetate).
-
Elemental sulfur.
The choice of a basic catalyst, typically a secondary amine like morpholine or diethylamine, is critical. It facilitates the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, forming a crucial α,β-unsaturated intermediate. This intermediate then undergoes a Michael addition with sulfur, followed by an intramolecular cyclization and tautomerization to yield the final, highly substituted 2-aminothiophene product.[5][6]
To synthesize analogs of Methyl 3-amino-5-nitrothiophene-2-carboxylate, one can systematically vary the starting materials. For instance, using different ketones or aldehydes in the Gewald reaction allows for the introduction of various substituents at the 4- and 5-positions of the thiophene ring.
Experimental Protocol: General Synthesis via Gewald Reaction
This protocol describes a general method for synthesizing a 2-aminothiophene-3-carboxylate derivative, which is a precursor to the title compound.
-
Reaction Setup: To a stirred mixture of an appropriate ketone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in 20 mL of ethanol, add morpholine (0.2 eq) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to 45-50°C and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture in an ice bath. The precipitated product is collected by vacuum filtration.
-
Purification: Wash the crude solid with cold ethanol to remove unreacted starting materials. Recrystallize the solid from a suitable solvent (e.g., ethanol or methanol) to yield the pure 2-aminothiophene product.[6]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Note: Nitration of the 5-position can be achieved as a subsequent synthetic step using standard nitrating agents if not introduced via the starting materials.
Part 2: Therapeutic Applications and Mechanistic Insights
Analogs derived from the Methyl 3-amino-5-nitrothiophene-2-carboxylate scaffold have demonstrated significant potential in several therapeutic areas, most notably as anticancer and antimicrobial agents.[2][7] The functional groups on the core structure are key to these activities. The nitro group is a well-known pharmacophore in antimicrobial agents, while the amino and carboxylate groups serve as versatile handles for modification to optimize binding to various biological targets, such as protein kinases.[7][8]
Anticancer Activity: Targeting Cellular Proliferation
Thiophene derivatives are extensively explored for their anticancer properties, acting through various mechanisms, including the inhibition of critical signaling pathways involved in cancer progression.[2]
Kinase Inhibition: A primary mechanism of action for many thiophene-based anticancer agents is the inhibition of protein kinases.[8] Kinases are crucial regulators of cell cycle progression, and their dysregulation is a hallmark of cancer. Analogs of 3-aminothiophene-2-carboxylate have been developed as potent inhibitors of kinases like Polo-like kinase 1 (PLK1), a key regulator of mitosis.[8][9]
-
Mechanistic Rationale: By designing analogs that can fit into the ATP-binding pocket of a target kinase, these compounds act as competitive inhibitors, preventing the phosphorylation of downstream substrates. This blockade leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[8] A potent PLK1 inhibitor based on this scaffold demonstrated an IC₅₀ of less than 0.508 nM and showed profound antitumor efficacy in xenograft mouse models.[9] Similarly, thiophene carboxamide derivatives have been identified as inhibitors of Janus kinase 2 (JAK2), a key target in myeloproliferative neoplasms.[10]
Induction of Apoptosis: Beyond specific kinase inhibition, various thiophene analogs have been shown to induce apoptosis in cancer cells through mechanisms like the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[11][12]
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Thiophene Carboxamide | Hep3B (Hepatocellular) | 5.46 | Biomimetic of CA-4 | [3] |
| Fused Thiophene Analog (TP 5) | HepG2 / SMMC-7721 | <30 µg/mL | ROS elevation, MMP reversal | [11] |
| Thiophene Analog (RAA5) | Various (NCI-60 Panel) | 0.41 - 2.8 | Growth Inhibition | [4] |
| PLK1 Inhibitor (Cmpd 31) | HepG2 (Hepatocellular) | 0.011 | PLK1 Kinase Inhibition | [9] |
Table 1: Representative Anticancer Activities of Thiophene-Based Analogs.
Antimicrobial Activity: A Modern Answer to Resistance
The emergence of multidrug-resistant (MDR) bacteria is a global health crisis, necessitating the discovery of novel antimicrobial agents. Nitrothiophene derivatives have long been investigated for their antibacterial properties.[7][13]
Mechanism of Action: The nitro group is crucial for the antimicrobial activity. It is believed to be enzymatically reduced inside the bacterial cell to form highly reactive nitroso and hydroxylamine intermediates. These radical species can cause widespread damage to bacterial macromolecules, including DNA and proteins, leading to cell death.[7] Recent studies have identified a novel benzoxazole-nitrothiophene molecule, IITR00803, with broad-spectrum bactericidal activity.[7][14] This compound was found to perturb the bacterial cell membrane potential and, in some species, cause DNA damage.[7]
Structure-Activity Relationship (SAR):
-
The presence and position of the nitro group are key determinants of antimicrobial potency.[15]
-
Replacing the nitro group with an amino group can, in some cases, enhance the activity of thiophene compounds.[13]
-
Functionalization of the amino group at the 3-position can modulate activity. For example, 3-amino thiophene-2-carboxamide derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, with some analogs outperforming the standard antibiotic ampicillin.[16]
| Compound Class | Organism | MIC (µg/mL) | Key Finding | Reference |
| IITR00803 | S. enterica | 4 | Bactericidal, alters membrane potential | [14] |
| IITR00803 | E. coli | 16 | Broad-spectrum activity | [14] |
| Thiophene Analog 4 | Colistin-Resistant A. baumannii | 16 (MIC₅₀) | Active against MDR strains | [17] |
| Thiophene Analog 4 | Colistin-Resistant E. coli | 32 (MIC₅₀) | Active against MDR strains | [17] |
| 3-Amino Thiophene Carboxamide (7b) | S. aureus / P. aeruginosa | N/A (High Inhibition) | Higher activity than hydroxy/methyl analogs | [16] |
Table 2: Representative Antimicrobial Activities of Thiophene-Based Analogs.
Part 3: Integrated Drug Discovery Workflow
The development of novel drugs from the Methyl 3-amino-5-nitrothiophene-2-carboxylate scaffold follows a logical, multi-stage process. This workflow integrates chemical synthesis with biological evaluation to identify and optimize lead compounds.
Conclusion and Future Outlook
The Methyl 3-amino-5-nitrothiophene-2-carboxylate scaffold and its analogs represent a fertile ground for the discovery of new therapeutic agents. The efficiency of the Gewald reaction allows for the rapid generation of diverse chemical libraries, while the inherent biological activities of the thiophene core provide a strong starting point for drug development campaigns. The demonstrated efficacy of these compounds as both anticancer and antimicrobial agents, particularly against drug-resistant pathogens, highlights their significance.
Future research should focus on:
-
Expanding Chemical Diversity: Exploring novel modifications at the amino and carboxylate positions to improve target selectivity and pharmacokinetic properties.
-
Target Deconvolution: For compounds with promising whole-cell activity, identifying the specific molecular targets is crucial for understanding the mechanism of action and guiding optimization.
-
Overcoming Toxicity: Thiophene-containing drugs have occasionally been associated with hepatotoxicity.[12] Future analog design must prioritize safety, potentially through targeted delivery systems like nanoparticles to reduce off-target effects.[11][12]
By leveraging the synthetic versatility and proven biological potential of this scaffold, the scientific community is well-positioned to develop next-generation therapeutics to address pressing medical needs in oncology and infectious disease.
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A Technical Guide to Methyl 3-amino-5-nitrothiophene-2-carboxylate: A Cornerstone for Novel Heterocyclic Synthesis in Drug Discovery
Abstract In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Among these, the 2-aminothiophene scaffold is a privileged structure, renowned for its versatility and significant biological activities. This technical guide focuses on a highly activated and synthetically potent derivative: Methyl 3-amino-5-nitrothiophene-2-carboxylate . We will explore its synthesis, unique chemical reactivity, and strategic application as a cornerstone intermediate for constructing novel, biologically relevant heterocyclic systems. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block for the discovery of next-generation therapeutics.
The 2-Aminothiophene Scaffold: A Privileged Motif in Medicinal Chemistry
The 2-aminothiophene core is a recurring motif in a multitude of compounds exhibiting a wide spectrum of biological activities, including antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties.[1] Its value lies in the strategic placement of an amino group and an adjacent electron-withdrawing group (like an ester or nitrile), which provides a reactive handle for a variety of chemical transformations. This scaffold is particularly instrumental in the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines and thieno[3,2-b]pyridines, which are prominent in the development of targeted therapies, especially kinase inhibitors.[2][3][4]
Methyl 3-amino-5-nitrothiophene-2-carboxylate represents a particularly valuable variant. The introduction of a strong electron-withdrawing nitro group at the 5-position profoundly influences the molecule's electronic properties, modulating the reactivity of the amino group and the thiophene ring itself. This opens up unique synthetic pathways and provides a latent functional group that can be further transformed, enhancing its utility as a versatile intermediate in complex drug synthesis.[5][6]
Synthesis and Physicochemical Characterization
The efficient synthesis of the title compound is paramount to its utility. The Gewald reaction, a one-pot multicomponent condensation, stands as the most robust and widely adopted method for assembling the 2-aminothiophene core.[7][8][9]
Proposed Synthetic Pathway: A Modified Gewald Reaction
The synthesis of Methyl 3-amino-5-nitrothiophene-2-carboxylate can be achieved by a strategic adaptation of the Gewald reaction. The key is the selection of an appropriate α-haloketone or aldehyde precursor that bears the nitro group. A plausible and efficient route involves the reaction of a 2-nitroacetaldehyde derivative or a related precursor with methyl cyanoacetate and elemental sulfur in the presence of a base catalyst like morpholine or triethylamine.
The causality behind this choice is rooted in the established mechanism of the Gewald reaction. The process begins with a Knoevenagel condensation between the carbonyl compound and the active methylene of methyl cyanoacetate.[10] This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile intermediate, subsequent cyclization, and tautomerization to yield the final aromatic 2-aminothiophene product.[10][11]
Caption: Proposed one-pot synthesis via the Gewald reaction.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: To a stirred solution of a suitable 2-nitrocarbonyl precursor (1.0 eq) and methyl cyanoacetate (1.0 eq) in ethanol (5 mL/mmol), add elemental sulfur (1.1 eq).
-
Catalyst Addition: Slowly add morpholine (0.5 eq) to the suspension at room temperature. The choice of a mild base like morpholine is critical to control the initial condensation rate and prevent side reactions.
-
Reaction Execution: Gently heat the mixture to 45-50 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The mild heating facilitates the sulfur addition and cyclization steps without degrading the nitro-functionalized product.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Filter the solid, wash with cold ethanol to remove unreacted starting materials and soluble impurities, and dry under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the title compound as a crystalline solid.
Physicochemical and Spectroscopic Properties
The structural features of Methyl 3-amino-5-nitrothiophene-2-carboxylate give rise to a distinct set of properties.
| Property | Data | Source |
| Molecular Formula | C₆H₆N₂O₄S | (Calculated) |
| Molecular Weight | 218.19 g/mol | (Calculated) |
| Appearance | Expected to be a yellow/orange solid | (Inference from similar nitro-aromatics) |
| ¹H NMR | Aromatic proton (C4-H) expected > 8.0 ppm; NH₂ protons ~6-7 ppm; OCH₃ ~3.9 ppm. | (Predicted) |
| ¹³C NMR | Carbonyl carbon ~165 ppm; C5 ~150 ppm (attached to NO₂); C2 ~110 ppm. | (Predicted) |
| IR Spectroscopy (cm⁻¹) | ~3400-3300 (N-H stretch); ~1700 (C=O stretch); ~1550 & 1350 (asymmetric/symmetric NO₂ stretch). | (Predicted) |
Rationale for Predictions: The strong electron-withdrawing nature of the nitro group at C5 and the ester at C2 will significantly deshield the lone proton at C4, pushing its chemical shift downfield in the ¹H NMR spectrum. The amino group protons will appear as a broad singlet. The asymmetric and symmetric stretches of the nitro group in the IR spectrum are highly characteristic and serve as a key diagnostic tool.
Strategic Applications in Heterocyclic Synthesis
The true power of Methyl 3-amino-5-nitrothiophene-2-carboxylate lies in its ability to serve as a scaffold for building more complex, fused heterocyclic systems. The ortho-relationship of the amine and ester groups is a classic arrangement for cyclocondensation reactions.
Case Study 1: Synthesis of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are a class of compounds extensively investigated as potent kinase inhibitors, including for targets like FLT3 and EGFR.[2][3][4] The title compound is an ideal precursor for accessing this scaffold.
Workflow: The synthesis involves a cyclocondensation reaction where the 3-amino and 2-carboxylate groups react with a C1 synthon, such as formamide or orthoesters, to construct the pyrimidine ring.[1]
Caption: Workflow for synthesizing the thieno[2,3-d]pyrimidine core.
Step-by-Step Protocol:
-
Combine Methyl 3-amino-5-nitrothiophene-2-carboxylate (1.0 eq) with an excess of formamide (10-20 eq).
-
Heat the mixture to 150-160 °C for 4-6 hours. The high temperature is necessary to drive the condensation and cyclization, with the elimination of methanol and water.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture.
-
Pour the cooled mixture into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to obtain the crude 5-nitro-thieno[2,3-d]pyrimidin-4-one.
Case Study 2: Synthesis of Thieno[3,2-b]pyridines
The thieno[3,2-b]pyridine scaffold is another heterocycle of significant interest, with applications as inhibitors of kinases like VEGFR-2.[12] The Gould-Jacobs reaction provides a classic and reliable route to this system from the title compound.
Workflow: This pathway involves the reaction of the aminothiophene with a diethyl ethoxymethylenemalonate (or similar β-ketoester), followed by thermal cyclization and subsequent saponification/decarboxylation if desired.
Caption: Gould-Jacobs pathway to thieno[3,2-b]pyridines.
Step-by-Step Protocol:
-
Mix Methyl 3-amino-5-nitrothiophene-2-carboxylate (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 110-120 °C for 1-2 hours to form the intermediate acrylate via condensation.
-
Add the reaction mixture to a high-boiling solvent such as Dowtherm A and heat to ~250 °C to induce thermal cyclization.
-
After cooling, the product can be precipitated by the addition of a non-polar solvent like hexane, filtered, and purified.
Case Study 3: Unlocking New Functionality via Nitro Group Reduction
A key advantage of the title compound is that the nitro group is not merely a reactivity modulator but also a versatile synthetic handle. It can be selectively reduced to an amino group, creating a diamino thiophene derivative. This transformation dramatically alters the molecule's properties and opens up entirely new avenues for derivatization.
Workflow: The reduction is typically achieved with high yield using standard conditions, such as tin(II) chloride in acidic media or catalytic hydrogenation.
Step-by-Step Protocol (SnCl₂ Reduction):
-
Suspend Methyl 3-amino-5-nitrothiophene-2-carboxylate (1.0 eq) in ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).
-
Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction, dilute with water, and basify carefully with a saturated sodium bicarbonate solution to precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are then dried over sodium sulfate, filtered, and concentrated to yield Methyl 3,5-diaminothiophene-2-carboxylate.
This resulting diamine is a valuable precursor for synthesizing symmetrical fused heterocycles, polymers, or for differential functionalization of the two amino groups.
Conclusion and Future Outlook
Methyl 3-amino-5-nitrothiophene-2-carboxylate is far more than a simple chemical intermediate. It is a strategically designed building block that offers a confluence of reactivity and latent functionality. Its synthesis via the robust Gewald reaction makes it readily accessible, while the ortho-aminoester moiety provides a reliable entry into medicinally-relevant fused heterocycles like thieno[2,3-d]pyrimidines and thieno[3,2-b]pyridines. The presence of the nitro group not only fine-tunes the scaffold's electronic nature but also serves as a key functional handle for further diversification. For research teams engaged in drug discovery, mastering the chemistry of this compound provides a powerful and efficient platform for the rapid synthesis of novel, diverse, and biologically active molecules.
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A Technical Guide to Methyl 3-amino-5-nitrothiophene-2-carboxylate in the Synthesis of Anti-Cancer Agents
Introduction: The Thiophene Scaffold in Modern Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets. The thiophene ring, a five-membered sulfur-containing heterocycle, is a prominent member of this class.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and, most notably, anti-cancer properties.[2][3]
This guide focuses on a particularly versatile and powerful building block: Methyl 3-amino-5-nitrothiophene-2-carboxylate . This compound is a highly functionalized thiophene, featuring three key reactive sites: an amine, a nitro group, and a methyl ester. This arrangement provides medicinal chemists with a robust platform for constructing complex molecular architectures, particularly fused heterocyclic systems like thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines.[4][5][6] These derivatives often act as bioisosteres of purines, enabling them to function as potent inhibitors of key enzymes in cancer signaling pathways, such as protein kinases.[4][6]
This document will provide an in-depth exploration of the synthesis, chemical logic, and application of Methyl 3-amino-5-nitrothiophene-2-carboxylate as a precursor to next-generation anti-cancer agents, with a specific focus on the development of VEGFR-2 kinase inhibitors.
The Synthetic Foundation: Accessing the Aminothiophene Core
The primary route for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component reaction is valued for its efficiency and operational simplicity. It typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like ethyl cyanoacetate), in the presence of elemental sulfur and a basic catalyst such as morpholine.[7][8][9]
While a direct protocol for the 5-nitro variant is highly specific, the general workflow for a related analog, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, illustrates the core principles of the Gewald reaction.[9] The synthesis of Methyl 3-amino-5-nitrothiophene-2-carboxylate would logically proceed from precursors already containing the requisite nitro-group functionality.
General Synthetic Workflow: From Starting Material to Privileged Scaffold
The true synthetic utility of Methyl 3-amino-5-nitrothiophene-2-carboxylate is realized in its conversion to the thienopyrimidine core. This bicyclic system is the foundation for a multitude of kinase inhibitors. The process involves an intramolecular cyclization followed by functionalization to generate molecular diversity.
Caption: General synthetic workflow from the aminothiophene core to a diverse library of anti-cancer agents.
Case Study: Development of Thieno[2,3-d]pyrimidine-Based VEGFR-2 Inhibitors
The Target: VEGFR-2 in Tumor Angiogenesis
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a transmembrane tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[10][11] In oncology, this process is critical for tumor growth and metastasis, as cancer cells require a dedicated blood supply to receive nutrients and oxygen.[10][12] The binding of VEGF to its receptor, VEGFR-2, triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[10] Therefore, inhibiting VEGFR-2 is a clinically validated strategy to starve tumors and prevent their spread.[12][13]
Mechanism of Action: ATP-Competitive Inhibition
Thienopyrimidine derivatives synthesized from the aminothiophene scaffold are designed to function as ATP-competitive inhibitors. They occupy the ATP-binding pocket within the kinase domain of VEGFR-2. By mimicking the purine structure of adenine (a component of ATP), they form key hydrogen bonds and other interactions with the hinge region of the enzyme, preventing ATP from binding and blocking the autophosphorylation process required for receptor activation. This effectively shuts down the entire downstream signaling pathway.
Caption: Mechanism of action of thienopyrimidine inhibitors on the VEGFR-2 signaling pathway.
Structure-Activity Relationship (SAR) Insights
The development of potent VEGFR-2 inhibitors relies on systematic modification of the thienopyrimidine scaffold to optimize binding affinity. The 4-chloro intermediate is crucial, as it allows for the introduction of various amine-containing side chains via nucleophilic aromatic substitution.[9] Analysis of published data reveals key SAR trends.
| Compound Series | C4-Substitution | VEGFR-2 IC₅₀ (nM) | Key Insight |
| Series A | Small aliphatic amines | > 100 nM | Small, flexible chains generally show poor activity. |
| Series B | Aniline derivatives | 10 - 50 nM | Aromatic rings improve binding, likely through π-stacking interactions in the active site. |
| Series C | Substituted anilines (e.g., with F, Cl, OMe) | < 10 nM | Electron-withdrawing or donating groups on the aniline ring can fine-tune binding affinity and pharmacokinetic properties. |
| Series D | Heterocyclic amines | 5 - 20 nM | Introduction of additional H-bond donors/acceptors can enhance potency. |
Note: IC₅₀ values are representative and compiled from multiple sources for illustrative purposes.[11][12]
The data consistently show that an aromatic or heteroaromatic moiety at the C4-position is critical for high-potency inhibition. The linker and the specific substitutions on the terminal ring are then optimized to maximize interactions within the hydrophobic regions and solvent-accessible areas of the ATP-binding pocket.[11]
Exemplary Experimental Protocol: Chlorination of Thienopyrimidinone
This protocol describes the critical activation step to convert the stable thienopyrimidinone into the highly reactive 4-chloro intermediate, ready for diversification.[4]
Objective: To synthesize 4-chloro-thieno[2,3-d]pyrimidine from the corresponding thieno[2,3-d]pyrimidin-4-one.
Materials:
-
Thieno[2,3-d]pyrimidin-4-one derivative (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10-15 eq, serves as reagent and solvent)
-
Pyridine (catalytic amount, ~0.1 eq)
-
Toluene (co-solvent, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the thieno[2,3-d]pyrimidin-4-one starting material (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add phosphorus oxychloride (POCl₃, 10-15 eq). If required, add toluene as a co-solvent. Finally, add a catalytic amount of pyridine.
-
Causality Note: POCl₃ is a powerful chlorinating and dehydrating agent. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
-
-
Heating: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 20-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up (Quenching): After the reaction is complete, cool the mixture to room temperature. Carefully and slowly remove the excess POCl₃ under reduced pressure.
-
CRITICAL STEP: Cool the residue in an ice bath and slowly quench the reaction by the dropwise addition of saturated NaHCO₃ solution until the effervescence ceases and the pH is neutral or slightly basic. This step is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.
-
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude 4-chloro-thieno[2,3-d]pyrimidine derivative by crystallization from a suitable solvent (e.g., ethyl acetate) or by column chromatography on silica gel.[4]
Broader Anti-Cancer Applications
The versatility of the aminothiophene scaffold extends beyond VEGFR-2 inhibition. By modifying the cyclization partners and subsequent derivatization strategies, researchers have developed compounds targeting other critical cancer pathways:
-
Apoptosis Induction: Certain halogenated thieno[3,2-d]pyrimidines have been shown to induce programmed cell death (apoptosis) in leukemia cell lines.[4]
-
CDK Inhibition: Tricyclic thieno[3,2-d]pyrimidines have been designed as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[5]
-
Microtubule Targeting: More complex 5,6,7,8-tetrahydrobenzo[2][5]thieno[2,3-d]pyrimidines have been developed as microtubule targeting agents, disrupting mitotic spindle formation in a manner similar to colchicine.[9]
Conclusion and Future Perspectives
Methyl 3-amino-5-nitrothiophene-2-carboxylate is more than just a chemical intermediate; it is a gateway to vast chemical diversity and significant therapeutic potential. Its strategic placement of functional groups allows for the efficient construction of the thienopyrimidine core, a scaffold that has proven immensely fruitful in the discovery of potent kinase inhibitors and other anti-cancer agents.[6] The ability to systematically modify the final structure through well-established reactions like nucleophilic aromatic substitution provides a clear and logical path for lead optimization.
Future research will likely focus on developing next-generation inhibitors with enhanced selectivity to minimize off-target effects and overcome drug resistance. The inherent versatility of the thiophene scaffold ensures that it will remain a central element in the design of innovative oncology drugs for years to come.
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El-Metwally, S. A., et al. (2023). Discovery of New VEGFR-2 Inhibitors and Apoptosis inducer-based thieno[2,3-d]pyrimidine. Future Drug Discovery. Available from: [Link]
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Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gamil, D. S. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. Available from: [Link]
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Elkady, H., et al. (2023). New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. Bentham Science. Available from: [Link]
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Osyanin, V. A., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules. Available from: [Link]
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A Technical Guide to Investigating Methyl 3-amino-5-nitrothiophene-2-carboxylate for Anti-Inflammatory Drug Development
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals interested in exploring the potential of Methyl 3-amino-5-nitrothiophene-2-carboxylate as a novel anti-inflammatory agent. This document outlines the scientific rationale, proposed mechanisms of action, and a detailed preclinical evaluation workflow for this promising thiophene derivative.
Introduction: The Therapeutic Potential of Thiophene Scaffolds
Chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis represent a significant global health burden, necessitating the development of novel and effective therapeutics.[1][2][3] Non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of treatment, yet their long-term use is associated with significant gastrointestinal and cardiovascular side effects.[2][4] This has fueled the search for new anti-inflammatory agents with improved safety profiles.
Thiophene-based compounds have emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4][5] Several commercially available drugs, such as the NSAIDs Tinoridine and Tiaprofenic acid, feature a thiophene core, validating the therapeutic potential of this heterocyclic scaffold.[4][5] The anti-inflammatory effects of these drugs are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[1][3][4]
Methyl 3-amino-5-nitrothiophene-2-carboxylate is a structurally intriguing molecule that possesses several chemical features suggestive of anti-inflammatory potential. The presence of an amine, an ester, and a methyl group on the thiophene ring are all functionalities that have been correlated with anti-inflammatory activity in related compounds.[1][2][3] This guide will provide a roadmap for the systematic evaluation of this compound, from initial synthesis and characterization to in-depth preclinical assessment.
Synthesis and Characterization of Methyl 3-amino-5-nitrothiophene-2-carboxylate
The synthesis of Methyl 3-amino-5-nitrothiophene-2-carboxylate can be achieved through established methods for substituted thiophene synthesis. A common and efficient approach is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.
A plausible synthetic route is outlined below:
Caption: Proposed synthetic workflow for Methyl 3-amino-5-nitrothiophene-2-carboxylate.
Following synthesis, rigorous characterization is essential to confirm the structure and purity of the compound. The following analytical techniques are recommended:
| Analytical Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and connectivity of atoms. | Characteristic shifts for the thiophene ring protons, the methyl ester, and the amino group. |
| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. | A molecular ion peak corresponding to the calculated mass of C₇H₆N₂O₄S. |
| Infrared (IR) Spectroscopy | To identify the functional groups present. | Characteristic absorption bands for the N-H (amino), C=O (ester), and N-O (nitro) bonds. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single major peak indicating a high degree of purity (>95%). |
| Elemental Analysis | To confirm the elemental composition (C, H, N, S). | Experimental percentages should be in close agreement with the calculated values. |
Proposed Mechanism of Action: Targeting Key Inflammatory Pathways
Based on the known pharmacology of thiophene derivatives, Methyl 3-amino-5-nitrothiophene-2-carboxylate is hypothesized to exert its anti-inflammatory effects through the modulation of one or more key inflammatory pathways.
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
The COX and LOX enzymes are central to the inflammatory process, responsible for the production of prostaglandins and leukotrienes, respectively.[1][3][6] Many established NSAIDs function by inhibiting these enzymes.[4] The structural motifs within Methyl 3-amino-5-nitrothiophene-2-carboxylate suggest a potential for interaction with the active sites of COX-1, COX-2, and 5-LOX.
Caption: Proposed inhibitory action on COX and LOX pathways.
Modulation of Pro-inflammatory Cytokine Production
Chronic inflammation is characterized by the sustained production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[7] Some thiophene derivatives have been shown to suppress the production of these key mediators.[5] It is plausible that Methyl 3-amino-5-nitrothiophene-2-carboxylate could interfere with the signaling pathways that lead to the transcription of these cytokine genes, such as the NF-κB pathway.[8]
Preclinical Evaluation Workflow: A Step-by-Step Guide
A systematic and tiered approach is recommended for the preclinical evaluation of Methyl 3-amino-5-nitrothiophene-2-carboxylate. This workflow progresses from initial in vitro screening to more complex in vivo models of inflammation.
Caption: A tiered preclinical evaluation workflow for anti-inflammatory drug candidates.
In Vitro Screening Assays
Objective: To determine the direct inhibitory effects of the compound on key inflammatory targets and pathways.
Protocol 1: COX-1 and COX-2 Inhibition Assay
-
Principle: This assay measures the ability of the test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by recombinant human COX-1 and COX-2 enzymes.
-
Methodology:
-
Prepare a reaction mixture containing the respective COX enzyme, heme, and a fluorescent probe in a 96-well plate.
-
Add varying concentrations of Methyl 3-amino-5-nitrothiophene-2-carboxylate or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence intensity over time.
-
-
Data Analysis: Calculate the IC₅₀ value (the concentration of compound that causes 50% inhibition) for each enzyme to determine potency and selectivity.
Protocol 2: 5-Lipoxygenase (5-LOX) Inhibition Assay
-
Principle: This assay measures the ability of the test compound to inhibit the production of leukotrienes from arachidonic acid by 5-LOX.
-
Methodology:
-
Use a commercially available 5-LOX inhibitor screening kit.
-
Incubate the 5-LOX enzyme with the test compound at various concentrations.
-
Add arachidonic acid to initiate the reaction.
-
Measure the formation of the leukotriene product, often via a colorimetric or fluorescent readout.
-
-
Data Analysis: Determine the IC₅₀ value for 5-LOX inhibition.
Protocol 3: Lipopolysaccharide (LPS)-stimulated Macrophage Assay
-
Principle: This cell-based assay assesses the compound's ability to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
-
Methodology:
-
Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with different concentrations of Methyl 3-amino-5-nitrothiophene-2-carboxylate for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: Determine the dose-dependent reduction in cytokine production and calculate the IC₅₀ for each cytokine.
Protocol 4: Nitric Oxide (NO) Production Assay
-
Principle: This assay measures the inhibition of inducible nitric oxide synthase (iNOS) activity in LPS-stimulated macrophages.
-
Methodology:
-
Following the same cell culture and treatment protocol as the cytokine assay.
-
Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
-
Data Analysis: Calculate the IC₅₀ for the inhibition of NO production.
In Vivo Models of Inflammation
Objective: To evaluate the anti-inflammatory efficacy of the compound in a living organism.
Protocol 5: Carrageenan-Induced Paw Edema in Rodents
-
Principle: This is a classic model of acute inflammation. Injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema).
-
Methodology:
-
Administer Methyl 3-amino-5-nitrothiophene-2-carboxylate or a vehicle control to rodents (rats or mice) via oral gavage or intraperitoneal injection.
-
After a set pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the vehicle control group.
Data Interpretation and Future Directions
The data generated from this preclinical workflow will provide a comprehensive profile of the anti-inflammatory potential of Methyl 3-amino-5-nitrothiophene-2-carboxylate.
| Expected Outcome | Interpretation | Next Steps |
| Potent and selective COX-2 inhibition in vitro. | The compound may act as a COX-2 selective NSAID, potentially with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. | Further evaluation in chronic inflammation models (e.g., arthritis) and preliminary safety pharmacology studies. |
| Dual COX/LOX inhibition. | The compound may offer broad-spectrum anti-inflammatory activity by targeting both prostaglandin and leukotriene pathways. | Investigate the in vivo efficacy in models where both pathways are implicated. |
| Inhibition of cytokine production and NO in macrophages. | The compound may have a mechanism of action that involves the modulation of intracellular signaling pathways (e.g., NF-κB). | Conduct mechanistic studies (e.g., Western blotting for key signaling proteins) to elucidate the precise molecular target. |
| Significant reduction of paw edema in vivo. | The compound demonstrates efficacy in an acute model of inflammation, confirming its bioavailability and in vivo activity. | Progress to more complex and chronic models of inflammation. |
Should Methyl 3-amino-5-nitrothiophene-2-carboxylate demonstrate promising efficacy and a favorable preliminary safety profile, further development would involve lead optimization to enhance potency and pharmacokinetic properties, followed by more extensive toxicology and safety studies to support an Investigational New Drug (IND) application.
Conclusion
Methyl 3-amino-5-nitrothiophene-2-carboxylate represents a promising starting point for the development of a novel anti-inflammatory agent. Its thiophene core, coupled with functional groups known to be associated with anti-inflammatory activity, provides a strong rationale for its investigation. The systematic preclinical evaluation workflow detailed in this guide provides a clear and robust pathway for elucidating the therapeutic potential of this compound and advancing it through the drug discovery pipeline.
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Parra, A., et al. (2020). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules, 25(21), 5038. [Link]
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The Strategic Evolution of a Scaffold: An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Methyl 3-amino-5-nitrothiophene-2-carboxylate
Abstract
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential across a spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2] This technical guide delves into the nuanced structure-activity relationships (SAR) of a key derivative, Methyl 3-amino-5-nitrothiophene-2-carboxylate. By dissecting the strategic importance of each functional group—the C2-methyl ester, the C3-amino moiety, and the C5-nitro group—we will explore the causal relationships between molecular architecture and biological activity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a theoretical framework for rational drug design but also actionable experimental protocols and data-driven insights.
Introduction: The Thiophene Core - A Privileged Scaffold in Drug Discovery
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a recurring motif in a multitude of approved pharmaceuticals and clinical candidates. Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive building block for crafting biologically active molecules. The 2-aminothiophene derivatives, in particular, have garnered significant attention due to their synthetic accessibility, primarily through the versatile Gewald reaction, and their diverse pharmacological profiles.[1][2] These compounds have demonstrated a wide array of activities, including antimicrobial, anticancer, anti-inflammatory, and antileishmanial properties.
Methyl 3-amino-5-nitrothiophene-2-carboxylate stands as a pivotal starting material for the synthesis of a vast library of bioactive compounds. Its trifunctional nature offers multiple points for chemical modification, allowing for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide will systematically explore the SAR landscape of this versatile scaffold, providing a roadmap for its strategic derivatization.
The Synthetic Foundation: Accessing the Core Scaffold
The primary route to Methyl 3-amino-5-nitrothiophene-2-carboxylate and its analogs is the Gewald multicomponent reaction. This one-pot synthesis is highly efficient for constructing the 2-aminothiophene core.
Experimental Protocol: Gewald Synthesis of Substituted 2-Aminothiophenes
Objective: To synthesize a 2-aminothiophene derivative via the Gewald reaction.
Materials:
-
An appropriate α-methylene ketone or aldehyde
-
Methyl cyanoacetate
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine, triethylamine, or diethylamine)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
To a stirred solution of the α-methylene carbonyl compound (1.0 eq) and methyl cyanoacetate (1.0 eq) in the chosen solvent, add elemental sulfur (1.1 eq).
-
Slowly add the basic catalyst (0.5 eq) to the reaction mixture.
-
Heat the mixture to a temperature between 40-60°C and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by filtration and wash with a cold solvent (e.g., ethanol) to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-aminothiophene derivative.
Trustworthiness: This protocol is a well-established and widely used method for the synthesis of 2-aminothiophenes, with its reliability documented in numerous peer-reviewed publications. The progress of the reaction is easily monitored by TLC, and the product can be readily purified by standard laboratory techniques, ensuring a high degree of purity for subsequent biological evaluation.
Decoding the Structure-Activity Relationship: A Positional Analysis
The biological activity of derivatives of Methyl 3-amino-5-nitrothiophene-2-carboxylate is exquisitely sensitive to the nature of the substituents at the C2, C3, and C5 positions. A systematic exploration of these positions is crucial for optimizing the therapeutic potential of this scaffold.
The C3-Amino Group: A Hub for Interaction and Derivatization
The amino group at the C3 position is a critical determinant of biological activity and serves as a primary handle for further chemical modification.
Acylation of the C3-amino group to form amides or sulfonylation to form sulfonamides can significantly modulate the electronic and steric properties of the molecule, leading to altered biological activity.
Condensation of the C3-amino group with various aldehydes and ketones to form Schiff bases introduces a diverse range of substituents and can lead to compounds with potent antimicrobial and anticancer activities.
Experimental Protocol: Synthesis of a Schiff Base Derivative
Objective: To synthesize a Schiff base from a 2-aminothiophene derivative and an aromatic aldehyde.
Materials:
-
2-aminothiophene derivative (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde) (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the 2-aminothiophene derivative in ethanol in a round-bottom flask.
-
Add the aromatic aldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
Recrystallize the product from a suitable solvent to obtain the pure Schiff base.
Causality Behind Experimental Choices: The use of a catalytic amount of acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amino group. Refluxing provides the necessary activation energy for the dehydration step to form the imine bond.
The C2-Ester Group: Modulating Potency and Pharmacokinetics
The methyl ester at the C2 position plays a significant role in the overall biological profile of the molecule. Its modification can influence potency, selectivity, and pharmacokinetic properties.
Conversion of the C2-methyl ester to a primary, secondary, or tertiary amide can introduce new hydrogen bonding interactions and alter the lipophilicity of the molecule. SAR studies have shown that in some contexts, the presence of a primary amide with two hydrogen bond donors is crucial for activity.
Experimental Protocol: Conversion of a Methyl Ester to a Carboxamide
Objective: To convert a methyl ester to a primary carboxamide.
Materials:
-
Methyl ester derivative
-
Ammonia solution (e.g., 7N in methanol)
-
Sealed reaction vessel
Procedure:
-
Dissolve the methyl ester in a minimal amount of a suitable solvent (e.g., methanol).
-
Add an excess of the ammonia solution to the ester solution in a sealed pressure tube.
-
Heat the reaction mixture at a temperature ranging from 80-120°C for 12-24 hours. The high pressure generated facilitates the reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude amide can be purified by column chromatography or recrystallization.
Self-Validating System: The conversion can be readily confirmed by spectroscopic methods. In the IR spectrum, the disappearance of the ester C=O stretch and the appearance of the amide C=O and N-H stretches are indicative of a successful reaction. 1H NMR spectroscopy will show the disappearance of the methyl ester singlet and the appearance of broad signals corresponding to the amide protons.
The carboxylic acid, which can be obtained by hydrolysis of the ester, can be replaced with bioisosteres such as tetrazoles or oxadiazolones to improve metabolic stability and oral bioavailability.
The C5-Nitro Group: A Double-Edged Sword
The nitro group at the C5 position is a strong electron-withdrawing group that significantly influences the electronic properties of the thiophene ring and can be a key pharmacophore. However, it is also associated with potential toxicity due to in vivo reduction to reactive nitroso and hydroxylamine species.
Reduction of the C5-nitro group to a primary amine can lead to a dramatic shift in biological activity. In some cases, the resulting 5-amino derivative exhibits enhanced potency and a more favorable safety profile. For instance, studies on the antibacterial activity of nitrothiophenes have shown that replacement of the nitro group with an amino group can enhance activity.
Experimental Protocol: Reduction of a Nitro Group to an Amine
Objective: To reduce an aromatic nitro group to a primary amine.
Materials:
-
Nitro-substituted thiophene derivative
-
Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl2·2H2O), iron powder, or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., ethanol, acetic acid)
Procedure (using SnCl2·2H2O):
-
Dissolve the nitrothiophene derivative in ethanol in a round-bottom flask.
-
Add an excess of SnCl2·2H2O (typically 3-5 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into a mixture of ice and a saturated solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amine can be purified by column chromatography.
Authoritative Grounding: The reduction of aromatic nitro compounds is a fundamental and well-documented transformation in organic chemistry, with numerous established protocols and mechanistic studies supporting its reliability.
To mitigate the potential toxicity of the nitro group while retaining its beneficial electronic properties, bioisosteric replacement is a powerful strategy. The trifluoromethyl (-CF3) and pentafluorosulfanyl (-SF5) groups are excellent bioisosteres for the nitro group.[3][4] They are strongly electron-withdrawing but are metabolically more stable.
Data-Driven SAR Insights: A Tabular Summary
The following table summarizes the general SAR trends for the Methyl 3-amino-5-nitrothiophene-2-carboxylate scaffold based on available literature for the broader class of 2-aminothiophenes.
| Position | Modification | General Impact on Biological Activity | Rationale |
| C3-Amino | Acylation/Sulfonylation | Activity is highly dependent on the specific substituent and biological target. | Alters hydrogen bonding capacity, steric bulk, and electronics. |
| Schiff Base Formation | Often leads to increased antimicrobial and anticancer activity. | Introduces diverse lipophilic and electron-donating/withdrawing groups. | |
| C2-Ester | Conversion to Amide | Can increase potency by introducing new hydrogen bond donors/acceptors. | Modifies polarity and interaction with target proteins. |
| Bioisosteric Replacement | Can improve pharmacokinetic properties (e.g., metabolic stability, oral bioavailability). | Mimics the electronic and steric properties of the carboxylic acid with improved drug-like features. | |
| C5-Nitro | Reduction to Amine | Can enhance antibacterial activity and potentially reduce toxicity. | Alters electronic properties and removes a potential toxicophore. |
| Bioisosteric Replacement (-CF3, -SF5) | Can maintain or improve potency while enhancing metabolic stability. | Mimics the electron-withdrawing nature of the nitro group without its metabolic liabilities. |
Visualizing the SAR Strategy: A Workflow Diagram
The following diagram illustrates a logical workflow for the systematic SAR exploration of the Methyl 3-amino-5-nitrothiophene-2-carboxylate scaffold.
Caption: A workflow for the systematic SAR exploration of the core scaffold.
Conclusion: A Scaffold Primed for Discovery
Methyl 3-amino-5-nitrothiophene-2-carboxylate represents a highly versatile and promising scaffold for the development of novel therapeutics. A thorough understanding of its structure-activity relationships is paramount for unlocking its full potential. By systematically modifying the C2-ester, C3-amino, and C5-nitro groups, researchers can fine-tune the biological activity and pharmacokinetic properties of its derivatives to generate lead candidates with enhanced efficacy and safety profiles. The experimental protocols and strategic insights provided in this guide offer a solid foundation for embarking on such drug discovery endeavors. The iterative process of design, synthesis, and biological evaluation, guided by a deep understanding of SAR, will undoubtedly continue to yield novel and impactful therapeutic agents from this privileged chemical scaffold.
References
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Parveen, A., Sharma, P., Vishnoi, G., Gaur, K., Jough, S. S., & Arya, M. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]
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MDPI. (n.d.). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Retrieved from [Link]
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Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5579-5596. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Functionalized Thieno[3,2-b]thiophenes from Methyl 3-amino-5-nitrothiophene-2-carboxylate
Abstract
This comprehensive guide details a robust and logical synthetic pathway for the transformation of Methyl 3-amino-5-nitrothiophene-2-carboxylate into a functionalized thieno[3,2-b]thiophene scaffold. Thieno[3,2-b]thiophenes are a pivotal class of fused heterocyclic compounds, demonstrating significant potential in the development of organic semiconductors, organic field-effect transistors (OFETs), and novel therapeutic agents.[1][2][3][4][5] The protocols herein are designed for researchers and professionals in organic synthesis and drug development, providing not only step-by-step instructions but also the underlying scientific rationale for each procedural choice. The described synthetic route involves a three-step sequence: protection of the reactive amino group, nucleophilic aromatic substitution (SNAr) of the nitro moiety, and a subsequent intramolecular Dieckmann condensation to construct the fused ring system.[6][7]
Introduction: The Significance of the Thieno[3,2-b]thiophene Core
The thieno[3,2-b]thiophene (TT) framework is a planar, electron-rich aromatic system composed of two fused thiophene rings.[8] This structural rigidity and extended π-conjugation impart favorable electronic properties, making TT derivatives highly sought-after in materials science for applications in organic electronics.[2][5][9] In the realm of medicinal chemistry, the TT scaffold is considered a privileged structure, with derivatives exhibiting a wide range of biological activities, including potential as enzyme inhibitors and receptor modulators.[3][4]
The strategic synthesis of novel TT derivatives is therefore of paramount importance. The starting material, Methyl 3-amino-5-nitrothiophene-2-carboxylate, offers a unique combination of functional groups that can be strategically manipulated to achieve the desired bicyclic core. The electron-withdrawing nature of the nitro group at the 5-position activates the thiophene ring for nucleophilic aromatic substitution, a key step in our proposed pathway.[6][10][11]
Proposed Synthetic Pathway Overview
The conversion of Methyl 3-amino-5-nitrothiophene-2-carboxylate to a thieno[3,2-b]thiophene derivative is proposed to proceed through the following three-stage sequence. This pathway is designed to be logical and efficient, leveraging well-established reaction mechanisms in heterocyclic chemistry.
Caption: Overall synthetic workflow.
Detailed Protocols and Methodologies
Step 1: Protection of the Amino Group via N-Acetylation
Rationale: The primary amino group in the starting material is nucleophilic and can interfere with the subsequent base-mediated reactions. Protection as an acetamide is a standard and effective strategy to temporarily mask its reactivity.[12][13][14][15] The acetyl group can be readily removed under acidic or basic conditions if the free amine is desired in the final product.
Protocol:
-
Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 3-amino-5-nitrothiophene-2-carboxylate (1.0 eq) in pyridine (10 volumes).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-cold water (20 volumes). A precipitate of the N-acetylated product should form.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from ethanol to afford pure Methyl 3-acetamido-5-nitrothiophene-2-carboxylate.
| Parameter | Value |
| Starting Material | Methyl 3-amino-5-nitrothiophene-2-carboxylate |
| Reagents | Acetic Anhydride, Pyridine |
| Stoichiometry | 1.0 eq Starting Material, 1.2 eq Acetic Anhydride |
| Solvent | Pyridine |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Expected Product | Methyl 3-acetamido-5-nitrothiophene-2-carboxylate |
| Typical Yield | 85-95% |
Step 2: Nucleophilic Aromatic Substitution (SNAr)
Rationale: The nitro group is a strong electron-withdrawing group, which activates the C5 position of the thiophene ring towards nucleophilic attack. This allows for the displacement of the nitro group by a suitable sulfur nucleophile.[6][16][17][18] In this protocol, we use methyl thioglycolate, which introduces the necessary carbon and sulfur atoms for the formation of the second thiophene ring. Potassium carbonate is a mild base that facilitates the deprotonation of the thiol.[3]
Caption: Mechanism of Nucleophilic Aromatic Substitution.
Protocol:
-
Reagent Preparation: To a solution of Methyl 3-acetamido-5-nitrothiophene-2-carboxylate (1.0 eq) in dry dimethylformamide (DMF, 15 volumes), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Nucleophile: Add methyl thioglycolate (1.1 eq) dropwise to the suspension at room temperature while stirring vigorously.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with 1M HCl to a pH of ~5-6.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | Methyl 3-acetamido-5-nitrothiophene-2-carboxylate |
| Reagents | Methyl Thioglycolate, Potassium Carbonate (K₂CO₃) |
| Stoichiometry | 1.0 eq Starting Material, 1.1 eq Methyl Thioglycolate, 2.0 eq K₂CO₃ |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 60-70 °C |
| Reaction Time | 8-12 hours |
| Expected Product | Methyl 3-acetamido-5-((methoxycarbonyl)methylthio)thiophene-2-carboxylate |
| Typical Yield | 70-85% |
Step 3: Intramolecular Dieckmann Condensation
Rationale: The thioether intermediate possesses two ester groups in a 1,6-relationship, making it an ideal substrate for an intramolecular Dieckmann condensation.[7][19][20][21][22] A strong base, such as sodium methoxide, is used to deprotonate the α-carbon of the thioether methylene group, which then attacks the carbonyl of the thiophene ester, leading to cyclization and formation of the thieno[3,2-b]thiophene core.
Protocol:
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the intermediate thioether (1.0 eq) in anhydrous methanol (20 volumes).
-
Base Addition: Add a solution of sodium methoxide in methanol (25-30 wt%, 1.5 eq) dropwise at 0 °C.
-
Reaction Progression: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours. The formation of a precipitate may be observed.
-
Work-up: Cool the reaction mixture and neutralize with glacial acetic acid. Remove the solvent under reduced pressure.
-
Isolation and Purification: Add water to the residue and collect the solid product by filtration. Wash the solid with water and a small amount of cold methanol. The product can be further purified by recrystallization from a suitable solvent like isopropanol or toluene.
| Parameter | Value |
| Starting Material | Methyl 3-acetamido-5-((methoxycarbonyl)methylthio)thiophene-2-carboxylate |
| Reagent | Sodium Methoxide (NaOMe) |
| Stoichiometry | 1.0 eq Starting Material, 1.5 eq NaOMe |
| Solvent | Anhydrous Methanol |
| Temperature | 0 °C to Reflux |
| Reaction Time | 3-5 hours |
| Expected Product | Methyl 5-acetamido-3-hydroxythieno[3,2-b]thiophene-2-carboxylate |
| Typical Yield | 60-75% |
Concluding Remarks
This application note provides a detailed and scientifically grounded methodology for the synthesis of a functionalized thieno[3,2-b]thiophene derivative from a readily available starting material. The described protocols are based on well-established and reliable chemical transformations. The resulting product, with its versatile functional groups, serves as an excellent platform for further chemical modifications, enabling the development of a diverse library of thieno[3,2-b]thiophene-based compounds for applications in materials science and medicinal chemistry.
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Protection and Deprotection [cem.com]
- 13. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 14. Protective Groups [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. synarchive.com [synarchive.com]
- 20. Dieckmann Condensation [organic-chemistry.org]
- 21. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 22. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: The Reaction of Methyl 3-amino-5-nitrothiophene-2-carboxylate with Nucleophiles
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Heterocyclic Building Block
Methyl 3-amino-5-nitrothiophene-2-carboxylate is a highly functionalized thiophene derivative that serves as a valuable and versatile building block in synthetic organic and medicinal chemistry. Its structure incorporates several key features that dictate its reactivity:
-
An electron-rich 3-amino group.
-
An electron-withdrawing 2-methoxycarbonyl group.
-
A strongly electron-withdrawing 5-nitro group.
This unique combination of substituents imparts a dual reactivity profile to the molecule. The thiophene ring is activated towards nucleophilic aromatic substitution (SNAr) at the 5-position due to the presence of the nitro group. Concurrently, the adjacent 3-amino and 2-carboxylate groups can participate in a variety of cyclocondensation reactions to form fused heterocyclic systems. These application notes will provide a detailed exploration of these reaction pathways, complete with mechanistic insights and practical experimental protocols.
Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C5-Position
The presence of the strongly electron-withdrawing nitro group at the C5 position significantly lowers the electron density of the thiophene ring, making it susceptible to attack by nucleophiles. This reaction typically proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex, followed by the elimination of the nitro group as a nitrite anion.
The general mechanism for the SNAr reaction is as follows:
Caption: Generalized SNAr mechanism on the thiophene ring.
Reaction with Amine Nucleophiles
The reaction of Methyl 3-amino-5-nitrothiophene-2-carboxylate with primary or secondary amines is expected to proceed via nucleophilic aromatic substitution of the nitro group. The reaction is typically base-catalyzed, with the amine itself or an external base facilitating the departure of the leaving group.
Protocol 1: Synthesis of Methyl 3-amino-5-(piperidin-1-yl)thiophene-2-carboxylate
This protocol is adapted from studies on similar nitrothiophene systems.
Materials:
-
Methyl 3-amino-5-nitrothiophene-2-carboxylate
-
Piperidine
-
Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
In a 50 mL round-bottom flask, dissolve Methyl 3-amino-5-nitrothiophene-2-carboxylate (1.0 g, 4.95 mmol) in methanol (20 mL).
-
Add piperidine (1.48 mL, 14.85 mmol, 3.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
| Reactant | Molar Equiv. | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Piperidine | 3.0 | Methanol | Reflux | 4-6 | 70-85 |
| Morpholine | 3.0 | Methanol | Reflux | 4-6 | 65-80 |
| Pyrrolidine | 3.0 | Methanol | Reflux | 3-5 | 75-90 |
Reaction with Thiol Nucleophiles
Sulfur nucleophiles, such as thiolates, are generally excellent nucleophiles for SNAr reactions. The reaction of Methyl 3-amino-5-nitrothiophene-2-carboxylate with thiols in the presence of a base is expected to efficiently displace the nitro group.
Protocol 2: Synthesis of Methyl 3-amino-5-(phenylthio)thiophene-2-carboxylate
This protocol is based on the reaction of dimethyl 3-nitrothiophene-2,5-dicarboxylate with sulfur nucleophiles.[1][2]
Materials:
-
Methyl 3-amino-5-nitrothiophene-2-carboxylate
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a solution of Methyl 3-amino-5-nitrothiophene-2-carboxylate (1.0 g, 4.95 mmol) in DMF (20 mL) in a 50 mL round-bottom flask, add thiophenol (0.56 mL, 5.44 mmol, 1.1 equivalents).
-
Add potassium carbonate (1.37 g, 9.90 mmol, 2.0 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water (100 mL) and stir until a precipitate forms.
-
Collect the solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain the pure product.
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Thiophenol | K₂CO₃ | DMF | RT | 8-12 | 80-95 |
| Sodium thiomethoxide | - | Methanol | RT | 4-6 | 85-95 |
Reaction with Alkoxide Nucleophiles
Alkoxides are strong nucleophiles that can also participate in SNAr reactions, leading to the formation of alkoxy-substituted thiophenes.
Protocol 3: Synthesis of Methyl 3-amino-5-methoxythiophene-2-carboxylate
Materials:
-
Methyl 3-amino-5-nitrothiophene-2-carboxylate
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Prepare a solution of sodium methoxide by carefully dissolving sodium metal (0.23 g, 10.0 mmol) in anhydrous methanol (20 mL) under an inert atmosphere.
-
Add Methyl 3-amino-5-nitrothiophene-2-carboxylate (1.0 g, 4.95 mmol) to the sodium methoxide solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, carefully neutralize the reaction mixture with acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (50 mL) and water (25 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel.
Part 2: Cyclocondensation Reactions Involving the 3-Amino and 2-Carboxylate Groups
The ortho-disposed amino and ester functionalities on the thiophene ring are perfectly positioned for cyclocondensation reactions with various electrophilic reagents to construct fused heterocyclic systems, most notably thieno[3,2-d]pyrimidines. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.
Caption: Cyclocondensation pathways of Methyl 3-amino-5-nitrothiophene-2-carboxylate.
Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones
The reaction with formamide is a classical method for the synthesis of pyrimidin-4-ones from ortho-amino esters.
Protocol 4: Synthesis of 6-Nitro-3H-thieno[3,2-d]pyrimidin-4-one
This protocol is adapted from general procedures for the synthesis of thieno[2,3-d]pyrimidin-4-ones.[3]
Materials:
-
Methyl 3-amino-5-nitrothiophene-2-carboxylate
-
Formamide
-
High-boiling point solvent (e.g., N,N-dimethylformamide, optional)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a 50 mL round-bottom flask, place Methyl 3-amino-5-nitrothiophene-2-carboxylate (1.0 g, 4.95 mmol).
-
Add an excess of formamide (15 mL).
-
Heat the mixture to 180-190 °C and maintain for 2-3 hours.
-
Monitor the reaction for the cessation of methanol evolution.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and stir.
-
Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven. The product is often pure enough for subsequent use, but can be recrystallized from a suitable solvent like DMF/water if necessary.
Synthesis of Thieno[3,2-d]pyrimidine-2,4(3H)-diones and 2-Thioxo Derivatives
Reaction with urea or thiourea provides access to thieno[3,2-d]pyrimidine-2,4(3H)-diones or their 2-thioxo analogs, respectively. These reactions typically proceed via an intermediate ureido or thioureido derivative which then cyclizes.
Protocol 5: Synthesis of 2-Thioxo-6-nitro-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one
Materials:
-
Methyl 3-amino-5-nitrothiophene-2-carboxylate
-
Potassium thiocyanate
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Suspend Methyl 3-amino-5-nitrothiophene-2-carboxylate (1.0 g, 4.95 mmol) and potassium thiocyanate (0.58 g, 5.94 mmol, 1.2 equivalents) in ethanol (25 mL).
-
Add concentrated hydrochloric acid (1 mL) dropwise with stirring.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction to room temperature. The product should precipitate.
-
Collect the solid by filtration, wash with water and then with cold ethanol.
-
Dry the product under vacuum.
Conclusion
Methyl 3-amino-5-nitrothiophene-2-carboxylate is a substrate with a rich and varied reactivity profile. The presence of the 5-nitro group activates the thiophene ring for nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents at this position. Simultaneously, the 3-amino and 2-carboxylate groups serve as a versatile handle for the construction of fused heterocyclic systems of significant interest in medicinal and materials chemistry. The protocols provided herein offer a starting point for the exploration of these reaction pathways, and it is anticipated that further derivatization of the resulting products will lead to the discovery of novel compounds with valuable properties.
References
-
Pietra, F., & Vitali, D. (1972). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2, (3), 385-388. [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central. [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central. [Link]
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. National Institutes of Health. [Link]
-
Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3982-4001. [Link]
-
Aromatic nucleophilic substitution reactions of some 2-L-3-nitro-5-X-thiophenes with piperidine and aniline in methanol. Substituent constants for the thiophene system. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry. [Link]
-
Catalysis in aromatic nucleophilic substitution. Part 5. Reactions of piperidine with methyl 2-methoxy-3-nitrothiophen-5-carboxylate and 5-acetyl-2-methoxy-3-nitrothiophen. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. PubMed Central. [Link]
Sources
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution of the nitro-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Detailed Guide to the Synthesis of Methyl 3-amino-5-nitrothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Methyl 3-amino-5-nitrothiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The protocol herein is structured to provide not only a step-by-step procedure but also a deeper understanding of the underlying chemical principles, ensuring both reproducibility and safety.
Introduction: The Significance of Substituted Aminothiophenes
Substituted 2-aminothiophenes are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and functional materials.[1][2] Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have made them a focal point of drug discovery efforts. The target molecule, Methyl 3-amino-5-nitrothiophene-2-carboxylate, incorporates a nitro group, which is a versatile functional group that can be a key pharmacophore or a synthetic handle for further molecular elaboration. The synthesis of this compound is therefore of considerable interest to researchers in organic and medicinal chemistry.
The most prominent and versatile method for the synthesis of 2-aminothiophenes is the Gewald reaction.[3][4][5] This multicomponent reaction typically involves the condensation of a carbonyl compound with an α-cyanoester in the presence of elemental sulfur and a base.[3] The reaction proceeds through a series of steps, including a Knoevenagel condensation, addition of sulfur, and subsequent cyclization and tautomerization to yield the desired 2-aminothiophene.[3]
This application note details a proposed synthetic protocol for Methyl 3-amino-5-nitrothiophene-2-carboxylate, leveraging the principles of the Gewald reaction with a strategic choice of starting materials to incorporate the nitro functionality at the 5-position of the thiophene ring.
Proposed Synthetic Pathway
The synthesis of Methyl 3-amino-5-nitrothiophene-2-carboxylate can be envisioned to proceed via a modified Gewald reaction. A key challenge is the introduction of the nitro group at the C5 position. A plausible strategy involves the use of a nitro-containing precursor that can react with an activated cyanoacetate to form the thiophene ring. One such versatile precursor is 1,1-bis(methylthio)-2-nitroethene, which can serve as a synthetic equivalent of a nitro-substituted dicarbonyl compound.[6]
The proposed two-step synthesis is as follows:
-
Step 1: Synthesis of the enamine intermediate. Reaction of 1,1-bis(methylthio)-2-nitroethene with methyl cyanoacetate in the presence of a base to form a key enamine intermediate.
-
Step 2: Cyclization to the thiophene ring. Intramolecular cyclization of the enamine intermediate, facilitated by the departure of a methylthio group and subsequent tautomerization, to yield the final product, Methyl 3-amino-5-nitrothiophene-2-carboxylate.
Below is a detailed protocol for this proposed synthetic route.
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Supplier |
| 1,1-bis(methylthio)-2-nitroethene | C4H7NO2S2 | 165.23 | 10 mmol, 1.65 g | Commercially available |
| Methyl cyanoacetate | C4H5NO2 | 99.09 | 10 mmol, 0.99 g | Commercially available |
| Sodium ethoxide | C2H5NaO | 68.05 | 10 mmol, 0.68 g | Commercially available |
| Anhydrous Ethanol | C2H5OH | 46.07 | 50 mL | Commercially available |
| Hydrochloric acid (1 M) | HCl | 36.46 | As needed | Commercially available |
| Ethyl acetate | C4H8O2 | 88.11 | As needed | Commercially available |
| Hexane | C6H14 | 86.18 | As needed | Commercially available |
| Anhydrous sodium sulfate | Na2SO4 | 142.04 | As needed | Commercially available |
3.2. Step-by-Step Procedure
Step 1: Synthesis of the Enamine Intermediate
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (30 mL).
-
Carefully add sodium ethoxide (0.68 g, 10 mmol) to the ethanol and stir until it is completely dissolved.
-
To this solution, add methyl cyanoacetate (0.99 g, 10 mmol) dropwise at room temperature.
-
After the addition is complete, add 1,1-bis(methylthio)-2-nitroethene (1.65 g, 10 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
Step 2: Cyclization and Work-up
-
Pour the reaction mixture into a beaker containing ice-cold water (100 mL).
-
Acidify the mixture to a pH of ~6-7 by the dropwise addition of 1 M hydrochloric acid.
-
A precipitate should form. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
If a precipitate is formed, collect it by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
If extraction was performed, combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield Methyl 3-amino-5-nitrothiophene-2-carboxylate as a solid.
3.3. Characterization
The structure and purity of the synthesized Methyl 3-amino-5-nitrothiophene-2-carboxylate should be confirmed by standard analytical techniques:
-
Melting Point: Determine the melting point of the purified product.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the arrangement of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., amino, nitro, ester carbonyl).
Reaction Mechanism and Discussion
The proposed synthesis is a variation of the Gewald reaction, where 1,1-bis(methylthio)-2-nitroethene acts as a key building block. The reaction mechanism can be rationalized as follows:
-
Formation of the nucleophile: Sodium ethoxide deprotonates methyl cyanoacetate to form a carbanion.
-
Michael Addition: The carbanion attacks the electron-deficient double bond of 1,1-bis(methylthio)-2-nitroethene in a Michael-type addition.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the nitrogen of the cyano group or the enolate attacks one of the methylthio-bearing carbons, leading to the formation of the thiophene ring.
-
Elimination and Tautomerization: A molecule of methanethiol is eliminated, and subsequent tautomerization of the imine intermediate leads to the formation of the aromatic 2-aminothiophene ring.
The nitro group at the 2-position of the starting nitroethene directs the regiochemistry of the cyclization to yield the desired 5-nitro-substituted product.
Visualization of the Synthetic Workflow
Caption: Proposed two-step synthesis of Methyl 3-amino-5-nitrothiophene-2-carboxylate.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium ethoxide is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes.
-
Methyl cyanoacetate is toxic and should be handled with caution.
-
The reaction should be monitored for any exothermic behavior, especially during the addition of reagents.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
References
-
Gewald, K.; Schinke, E.; Böttcher, H. Chemische Berichte, 1966 , 99(1), 94-100. [Link]
-
Sabnis, R. W.; Rangnekar, D. W.; Sonawane, N. D. Journal of Heterocyclic Chemistry, 1999 , 36(2), 333-345. [Link]
-
The Role of 1,1-Bis(methylthio)-2-nitroethene in Organic Synthesis. Tejapharm. [Link]
-
Gewald reaction - Wikipedia. [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Gewald Reaction - Organic Chemistry Portal. [Link]
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- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
Application Note: Strategies for the Derivatization of Methyl 3-amino-5-nitrothiophene-2-carboxylate for Compound Library Generation and Biological Screening
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of Methyl 3-amino-5-nitrothiophene-2-carboxylate. This versatile scaffold serves as an excellent starting point for generating diverse small molecule libraries. We present detailed, field-tested protocols for amide coupling, sulfonamide synthesis, and reductive amination, focusing on the rationale behind experimental choices. Furthermore, this guide outlines the critical downstream processes of purification, quality control, and plate preparation essential for robust and reliable high-throughput biological screening.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
Heterocyclic compounds are the bedrock of modern medicinal chemistry, with over 75% of biologically active molecules containing a heterocyclic moiety.[1] Among these, the thiophene ring system is a privileged scaffold, recognized as a bioisostere of the phenyl group and a core component in numerous approved drugs.[1][2] Thiophene derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4]
The starting material, Methyl 3-amino-5-nitrothiophene-2-carboxylate , is a particularly attractive building block. It features a nucleophilic aromatic amine at the C3 position, which is the primary handle for derivatization. The electron-withdrawing nature of the nitro group at C5 and the carboxylate at C2 modulates the reactivity of the thiophene ring and the amino group, making it an ideal substrate for a variety of chemical transformations. This note details three robust derivatization pathways to generate a library of novel compounds primed for biological evaluation.
Workflow Overview: From Scaffold to Screening
The successful generation of a compound library for biological screening is a multi-step process that demands precision at each stage. The overall workflow encompasses initial derivatization, rigorous purification and characterization, and meticulous preparation of screening plates.
Sources
Application Notes & Protocols: Methyl 3-Amino-5-nitrothiophene-2-carboxylate as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract: The thiophene nucleus is a prominent scaffold in medicinal chemistry, valued for its unique electronic properties and ability to act as a bioisostere for phenyl rings. Methyl 3-amino-5-nitrothiophene-2-carboxylate (CAS No. 113899-36-8) represents a highly functionalized and versatile building block for the synthesis of complex heterocyclic systems. The presence of an amine, an ester, and a nitro group on the thiophene ring provides multiple reaction handles for constructing diverse molecular architectures. This guide provides an in-depth overview of the synthesis of this intermediate and its application in the construction of thienopyrimidine cores, which are integral to numerous pharmacologically active agents, including those with anticancer and anti-inflammatory properties.[1][2]
Physicochemical Properties and Safety Data
Methyl 3-amino-5-nitrothiophene-2-carboxylate is a stable organic compound whose properties make it suitable for a range of synthetic transformations.
Table 1: Physicochemical Data
| Property | Value | Source |
| CAS Number | 113899-36-8 | Fujifilm Wako[3] |
| Molecular Formula | C₆H₆N₂O₄S | Calculated |
| Molecular Weight | 218.19 g/mol | Calculated |
| Appearance | Yellow to brown crystalline solid (typical) | Supplier Data |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol | General Chemical Principles |
Hazard Identification and Safe Handling
As with any nitroaromatic and amine-containing compound, appropriate safety measures are paramount. While specific toxicity data for this exact compound is limited, data from structurally related chemicals provide a strong basis for hazard assessment.
Primary Hazards (based on related compounds): [4][5]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[5]
-
Acute Toxicity: May be harmful if swallowed.[5]
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Nitrile or neoprene gloves.
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Lab Coat: Standard laboratory coat, buttoned.
Engineering Controls & Work Practices:
-
All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust.[7]
-
Avoid dust formation during handling and weighing.[8]
-
Ensure an eyewash station and safety shower are readily accessible.[7]
Storage and Disposal:
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and bases. Keep the container tightly sealed.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Synthesis of Methyl 3-Amino-5-nitrothiophene-2-carboxylate
The most common and efficient method for constructing the 2-aminothiophene scaffold is the Gewald reaction .[9] This one-pot, multi-component reaction involves the condensation of a carbonyl compound, an α-cyano ester, and elemental sulfur, catalyzed by a base. For the title compound, a subsequent nitration step is required to introduce the nitro group at the C5 position.
Synthetic Workflow Overview
The synthesis is a two-stage process: first, the construction of the aminothiophene ring, followed by electrophilic nitration.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 113899-36-8・Methyl 3-amino-5-nitrothiophene-2-carboxylate・Methyl 3-amino-5-nitrothiophene-2-carboxylate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 4. fishersci.nl [fishersci.nl]
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- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. asianpubs.org [asianpubs.org]
Application Notes & Protocols for Methyl 3-amino-5-nitrothiophene-2-carboxylate in Materials Science
Prepared by: A Senior Application Scientist
Foreword: The Strategic Value of Functionalized Thiophenes
In the landscape of advanced materials, thiophene derivatives represent a cornerstone class of heterocyclic compounds. Their inherent electronic properties, coupled with a high degree of functionalizability, make them ideal building blocks for a new generation of organic materials. This document provides an in-depth guide to the application of a particularly valuable, yet specialized, member of this family: Methyl 3-amino-5-nitrothiophene-2-carboxylate.
This compound is not merely a synthetic intermediate; it is a carefully orchestrated arrangement of functional groups on a thiophene scaffold. The electron-donating amino group and the electron-withdrawing nitro and carboxylate groups create a significant push-pull electronic system. This configuration is the key to its utility, predisposing the molecule for applications in nonlinear optics, dye synthesis, and as a monomer for conductive polymers with tailored bandgaps.
These notes are intended for researchers and professionals in materials science and drug development. They are designed to be a practical resource, moving beyond theoretical discussions to provide actionable protocols and the rationale behind them.
Core Characteristics and Materials Science Implications
Methyl 3-amino-5-nitrothiophene-2-carboxylate is a solid organic compound at room temperature, characterized by its thiophene ring. The strategic placement of an amino group (-NH2), a nitro group (-NO2), and a methyl carboxylate group (-COOCH3) dictates its reactivity and potential applications.
| Property | Implication in Materials Science |
| Push-Pull Electronic Structure | The amino group acts as an electron donor while the nitro and carboxylate groups are strong electron acceptors. This intramolecular charge transfer character is highly desirable for creating materials with significant second-order nonlinear optical (NLO) properties and for developing solvatochromic dyes. |
| Reactive Amino Group | The primary amine at the 3-position is a versatile nucleophile. It is the key site for diazotization reactions to form azo dyes and for polymerization to create polyamides or other functional polymers. |
| Thiophene Backbone | The sulfur-containing aromatic ring provides good thermal stability and contributes to the electronic conductivity in polymeric systems. Thiophene-based polymers are renowned for their use in organic electronics. |
| Solubility | The presence of polar functional groups and the ester moiety allows for solubility in a range of organic solvents, facilitating its use in solution-based processing for material fabrication.[1] |
Application I: Synthesis of Thiophene-Based Azo Dyes
The most direct and impactful application of Methyl 3-amino-5-nitrothiophene-2-carboxylate is in the synthesis of specialized azo dyes. The presence of the nitro group often leads to dyes with deep colors and good lightfastness. Thiophene-based azo dyes are used in dyeing hydrophobic fabrics like polyester and have applications in functional materials such as optical data storage.[2]
Scientific Rationale
The synthesis of azo dyes from this precursor involves a two-step process: diazotization of the amino group followed by coupling with an electron-rich aromatic compound (a coupling agent). The amino group on the thiophene ring is converted into a diazonium salt using a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid). This diazonium salt is a potent electrophile that readily attacks the electron-rich coupling partner to form the stable azo linkage (-N=N-).
Experimental Workflow: Azo Dye Synthesis
Caption: Conceptual scheme for polyamide synthesis.
Protocol: Synthesis of a Thiophene-Containing Polyamide
Materials:
-
Methyl 3-amino-5-nitrothiophene-2-carboxylate
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
Procedure:
-
Monomer Solution:
-
In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 10 mmol of Methyl 3-amino-5-nitrothiophene-2-carboxylate in 50 mL of anhydrous NMP.
-
Add 22 mmol of anhydrous pyridine to the solution.
-
-
Polymerization:
-
Cool the flask to 0 °C in an ice bath.
-
In a separate container, dissolve 10 mmol of terephthaloyl chloride in 25 mL of anhydrous NMP.
-
Add the terephthaloyl chloride solution dropwise to the stirred monomer solution over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.
-
-
Polymer Isolation:
-
Pour the viscous polymer solution into 500 mL of rapidly stirring methanol.
-
The polyamide will precipitate as a fibrous solid.
-
Collect the polymer by filtration, wash it extensively with methanol, and then with hot water to remove any salts.
-
Dry the polymer in a vacuum oven at 80 °C to a constant weight.
-
Characterization and Data
The synthesized materials should be characterized using standard analytical techniques.
| Technique | Expected Observations for Azo Dye | Expected Observations for Polyamide |
| UV-Visible Spectroscopy | A strong absorption band in the visible region (e.g., 450-550 nm), which may shift with solvent polarity (solvatochromism). | A broad absorption edge in the UV or near-UV region, indicative of the polymer's electronic structure. |
| FT-IR Spectroscopy | Presence of the N=N stretching vibration (around 1400-1450 cm⁻¹), and disappearance of the primary amine N-H stretches. | Appearance of the amide C=O stretch (around 1650 cm⁻¹) and N-H stretch (around 3300 cm⁻¹). |
| ¹H NMR Spectroscopy | Characteristic aromatic proton signals from both the thiophene and the coupler rings. | Broadened signals in the aromatic region, characteristic of a polymeric structure. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the dye molecule. | Not typically used for polymers due to high molecular weight; Gel Permeation Chromatography (GPC) is used instead to determine molecular weight distribution. |
Safety and Handling
-
Methyl 3-amino-5-nitrothiophene-2-carboxylate and its derivatives should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Nitro compounds can be energetic; avoid grinding or subjecting them to high impact.
-
Diazonium salts are unstable and potentially explosive when dry. Always keep them in solution and at low temperatures.
References
- Maradiya, H. R. (2002). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. Journal of Saudi Chemical Society, 6(3), 331-352.
-
ACS Publications. (n.d.). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]
Sources
Application Notes and Protocols: Methyl 3-amino-5-nitrothiophene-2-carboxylate in Dye and Pigment Synthesis
Introduction: The Strategic Importance of the Thiophene Scaffold in Chromophore Design
In the vast landscape of synthetic colorants, heterocyclic compounds have carved out a significant niche, offering access to hues and performance properties often unattainable with traditional aniline-based structures. Among these, the thiophene ring system stands out as a particularly versatile scaffold. Azo dyes incorporating a thiophene moiety are renowned for their high tinctorial strength, significant bathochromic shifts (leading to deep, brilliant colors), and excellent fastness properties, especially on synthetic fibers like polyester.[1][2][3] The electron-rich nature of the thiophene ring enhances electron delocalization across the azo bridge (–N=N–), a fundamental principle of color chemistry.[4][5]
This guide focuses on a key intermediate, Methyl 3-amino-5-nitrothiophene-2-carboxylate , a molecule engineered for the synthesis of high-performance disperse dyes and pigments. The strategic placement of its functional groups—the diazotizable amino group at the 3-position, the strongly electron-withdrawing nitro group at the 5-position, and the carboxylate ester at the 2-position—collectively contribute to the final dye's color, stability, and affinity for substrates. The nitro group, in particular, is a powerful auxochrome that deepens the color (a bathochromic shift), pushing the dye's absorption maximum towards longer wavelengths, which is essential for producing valuable blue and green shades.[6]
These application notes provide a comprehensive framework for researchers, chemists, and material scientists, detailing the synthesis of this key intermediate and its subsequent conversion into vibrant azo dyes. The protocols are designed to be self-validating, with explanations of the causality behind each step, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Part 1: Synthesis of the Key Intermediate: Methyl 3-amino-5-nitrothiophene-2-carboxylate
The synthesis of the target compound is a multi-step process that begins with the construction of the aminothiophene ring, followed by electrophilic nitration.
Protocol 1.1: Synthesis of Methyl 3-aminothiophene-2-carboxylate via Gewald Reaction
The Gewald reaction is a robust and widely adopted multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[7][8][9] It offers a convergent and efficient route to the core heterocyclic structure from readily available starting materials.
Causality Behind the Method: This one-pot reaction ingeniously combines a Knoevenagel condensation with a sulfur addition and subsequent cyclization. The use of an active methylene compound (methyl cyanoacetate), a carbonyl compound (in this case, generated in situ), and elemental sulfur in the presence of a basic catalyst provides a direct path to the highly functionalized thiophene ring.
Experimental Protocol:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place methyl cyanoacetate (1 equiv.) and elemental sulfur (1.1 equiv.) in ethanol.
-
Base Addition: To this suspension, add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.5 equiv.), dropwise at room temperature.
-
Carbonyl Addition: Slowly add glyoxal (1 equiv., typically as a 40% aqueous solution) or a suitable precursor via the dropping funnel. An exotherm may be observed. Maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, then heat to a gentle reflux (approx. 50-60°C) for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring. The product will precipitate.
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove unreacted starting materials. The product, Methyl 3-aminothiophene-2-carboxylate, can be further purified by recrystallization from ethanol or methanol to yield pale yellow crystals.
Workflow Diagram: Gewald Synthesis
Caption: Workflow for the Gewald synthesis of the aminothiophene precursor.
Protocol 1.2: Nitration of Methyl 3-aminothiophene-2-carboxylate
The introduction of the nitro group at the 5-position is a critical step, as this group is the primary driver of the bathochromic shift in the final dye. This is achieved through electrophilic aromatic substitution.
Causality Behind the Method: The thiophene ring is activated towards electrophilic substitution. The amino group at the 3-position is an ortho-, para-director. However, due to steric hindrance from the adjacent carboxylate group, substitution is strongly favored at the open 5-position (para to the amino group). A mixed acid system (HNO₃/H₂SO₄) is employed to generate the highly reactive nitronium ion (NO₂⁺), the electrophile in this reaction.[10][11][12] Careful temperature control is paramount to prevent over-nitration and decomposition.
Experimental Protocol:
-
Dissolution: In a clean, dry flask, dissolve Methyl 3-aminothiophene-2-carboxylate (1 equiv.) in concentrated sulfuric acid at 0-5°C (ice bath). Stir until a clear solution is obtained.
-
Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equiv.) to concentrated sulfuric acid (2-3 equiv.) while maintaining the temperature below 10°C.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of the thiophene derivative over 30-60 minutes. The internal temperature of the reaction must be strictly maintained between 0°C and 5°C.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC (a higher Rf value is expected for the product).
-
Quenching and Isolation: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The product, Methyl 3-amino-5-nitrothiophene-2-carboxylate, will precipitate as a yellow solid.
-
Purification: Filter the solid, wash with copious amounts of cold water until the filtrate is neutral (pH 6-7), and dry under vacuum. Recrystallization from a suitable solvent like acetic acid or an ethanol/water mixture can be performed for higher purity.
Reaction Diagram: Electrophilic Nitration
Caption: Mechanism of electrophilic nitration at the C5 position.
Part 2: Synthesis of Azo Dyes and Pigments
The core of azo dye synthesis lies in a two-step process: the conversion of a primary aromatic amine into a diazonium salt (diazotization), followed by the reaction of this salt with an electron-rich coupling component.[13]
Protocol 2.1: Diazotization of Methyl 3-amino-5-nitrothiophene-2-carboxylate
Causality Behind the Method: The weakly basic amino group of the nitrothiophene derivative requires a strong acidic medium to facilitate the reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a mineral acid. Nitrosylsulfuric acid, prepared from sodium nitrite and sulfuric acid, is a particularly effective diazotizing agent for weakly basic amines, ensuring complete conversion to the diazonium salt.[1] The reaction is performed at low temperatures (0-5°C) because diazonium salts are thermally unstable.[14]
Experimental Protocol:
-
Preparation: In a beaker, add Methyl 3-amino-5-nitrothiophene-2-carboxylate (1 equiv.) to a mixture of acetic acid and propionic acid (e.g., a 3:1 v/v mixture). Cool the suspension to 0-5°C in an ice-salt bath.
-
Diazotizing Agent: In a separate flask, carefully add sodium nitrite (1.1 equiv.) portion-wise to concentrated sulfuric acid, keeping the temperature below 10°C, to prepare nitrosylsulfuric acid.
-
Diazotization: Slowly add the prepared nitrosylsulfuric acid to the cooled thiophene suspension over 20-30 minutes, ensuring the temperature does not rise above 5°C.
-
Completion: Stir the resulting solution for an additional 1-2 hours at 0-5°C. The completion of diazotization can be checked by adding a drop of the reaction mixture to a starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid and thus complete reaction.
-
Usage: The resulting diazonium salt solution is typically used immediately in the subsequent coupling reaction without isolation.
Protocol 2.2: Azo Coupling Reaction
Causality Behind the Method: The diazonium ion is a weak electrophile and will only react with highly activated aromatic compounds, known as coupling components. These components typically contain strong electron-donating groups such as –OH (phenols) or –NR₂ (anilines). The coupling reaction is an electrophilic aromatic substitution.[15][16] The pH of the reaction is critical: anilines are coupled under weakly acidic conditions (pH 4-5) to ensure the amine is sufficiently nucleophilic, while phenols are coupled under weakly alkaline conditions (pH 8-10) to form the more reactive phenoxide ion.
Experimental Protocol (Example with N,N-diethylaniline):
-
Coupling Component Solution: In a separate beaker, dissolve the coupling component, for example, N,N-diethylaniline (1 equiv.), in a suitable solvent such as acetic acid or an aqueous acid solution. Cool the solution to 0-5°C.
-
Coupling: Slowly add the cold diazonium salt solution (from Protocol 2.1) to the solution of the coupling component with vigorous stirring.
-
pH Adjustment: Maintain the temperature at 0-5°C and adjust the pH to 4-5 by the slow addition of a base, such as sodium acetate solution.
-
Reaction: Continue stirring the mixture for 2-4 hours at 0-5°C. The brightly colored azo dye will precipitate out of the solution.
-
Isolation and Purification: Collect the dye by vacuum filtration. Wash the filter cake with a large volume of cold water until the filtrate is neutral and colorless. Dry the product in a vacuum oven at 60°C. Further purification can be achieved by recrystallization from a suitable solvent like ethanol, acetic acid, or DMF.
General Dye Synthesis Workflow
Caption: General workflow for the synthesis of azo dyes from the key intermediate.
Part 3: Data Presentation and Characterization
Dyes synthesized from Methyl 3-amino-5-nitrothiophene-2-carboxylate exhibit a range of colors from red to blue, depending on the coupling component used. The strong electron-withdrawing nature of the nitro-substituted thiophene ring generally leads to dyes with high molar extinction coefficients and good fastness properties.
Table 1: Spectroscopic and Fastness Properties of Representative Dyes
| Coupling Component | Color Shade | λmax (nm) in Acetone | Molar Extinction Coefficient (ε) | Light Fastness (1-8 scale) | Sublimation Fastness (1-5 scale) |
| N,N-Diethylaniline | Reddish-Blue | ~580-610 | High | 5-6 | 4-5 |
| N-Ethyl-N-(2-hydroxyethyl)aniline | Blue | ~600-625 | High | 6 | 4 |
| 2-Naphthol | Violet | ~540-560 | Moderate-High | 4-5 | 4 |
| 3-Methyl-1-phenyl-5-pyrazolone | Reddish-Yellow | ~480-500 | Moderate | 5 | 4 |
Note: The data presented are typical values for azo dyes derived from 2-amino-5-nitrothiophene precursors and are intended for comparative purposes. Actual values should be determined experimentally.[1][2][6]
Conclusion and Field-Proven Insights
Methyl 3-amino-5-nitrothiophene-2-carboxylate is a high-value intermediate for the synthesis of disperse dyes with excellent chromophoric properties. The protocols outlined provide a reliable pathway for its synthesis and utilization.
Expert Insights for Optimization:
-
Purity of Intermediate: The purity of the starting aminothiophene is crucial. Impurities can lead to side reactions during nitration and diazotization, resulting in duller shades and lower yields.
-
Temperature Control: Strict temperature control during both nitration and diazotization is the single most critical parameter for success. Runaway reactions can lead to decomposition and significantly reduced yields.
-
Coupling Component Selection: The final shade and properties of the dye are determined by the coupling component. Electron-rich anilines generally produce blue dyes, while naphthols and pyrazolones yield violet to red shades. The choice of coupler should be guided by the desired application and performance requirements. Thiophene-based azo dyes are particularly noted for their superior lightfastness compared to their benzene analogues.[4][5]
By following these detailed application notes and protocols, researchers and scientists can effectively leverage the unique properties of Methyl 3-amino-5-nitrothiophene-2-carboxylate to develop novel, high-performance dyes and pigments for a variety of applications, from textiles to advanced materials.
References
-
Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry, 3(5), 126-135.
-
ResearchGate. (n.d.). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry.
-
Cristea, D., et al. (2023). Experimental and Theoretical Insights into a Novel Lightfast Thiophene Azo Dye. MDPI.
-
MDPI. (2023). Experimental and Theoretical Insights into a Novel Lightfast Thiophene Azo Dye.
-
Google Patents. (n.d.). US2659719A - 2-amino-5-nitrothiazole azo dye compounds.
-
Hallas, G., et al. (1996). Dyes derived from aminothiophenes. Part 1: Synthesis of some heterocyclic disperse dyes using the gewald reaction. Semantic Scholar.
-
Benkhaya, S., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Journal of Chemistry.
-
Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate.
-
Dickey, J. B., et al. (n.d.). Azo Dyes from Substituted 2‐Aminothiophens. ResearchGate.
-
ResearchGate. (2013). What is the best method for making a diazonium salt from 2-amino-5-nitrothiazole?
-
Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
-
El-Mekabaty, A., et al. (2022). Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities. Polymers (Basel).
-
Organic Chemistry Portal. (n.d.). Gewald Reaction.
-
Kudos. (n.d.). Dyes derived from aminothiophenes. Part 5: Spectral properties of some nitro-substituted thiophene-based azo disperse dyes.
-
Machado, A. E. H., et al. (n.d.). Study of the spectroscopic properties and first hyperpolarizabilities of disperse azo dyes derived from 2-amino-5-nitrothiazole. ResearchGate.
-
ResearchGate. (n.d.). Diazotization-Coupling Reaction --.doc.
-
Wikipedia. (n.d.). Gewald reaction.
-
MDPI. (2023). Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities.
-
Patel, P. S. (2012). Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. Scholars Research Library.
-
Al-Amiery, A. A., et al. (2021). Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions. The Official Journal of the International Society of Heterocyclic Chemistry.
-
ResearchGate. (n.d.). Reaction scheme for the synthesis of 4-diazo-(2-amino-5-nitroanilino)-[10H]phenothiazine 10.
-
Semantic Scholar. (n.d.). Gewald Aminothiophene Synthesis.
-
PrepChem. (n.d.). Synthesis of 2-amino-5-nitrothiazole.
-
Unknown. (2012). Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N -Dimethylaniline: Synthesis of p-(4-nitrobenzeneazo).
-
Organic Chemistry Portal. (n.d.). Diazotisation.
-
Mahdi, M. F., et al. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4. Um-Salama Science Journal.
-
Unknown. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
-
Al-Juboori, A. M. H. (2018). Synthesis and Characterization of Some New Azo Dyes Derivatives Via Chalcone and Study Some of Their Biological Activity. Baghdad Science Journal.
-
ResearchGate. (n.d.). (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole.
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
-
Brown, I., et al. (1969). Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid. Journal of the Chemical Society C: Organic.
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.
-
Echemi. (2023). Nitration of Methyl Benzoate | Process and Applications.
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- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-amino-5-nitrothiophene-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-amino-5-nitrothiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic rationale behind the procedural steps, providing you with the expert insights needed for success.
The target molecule is a valuable heterocyclic building block, particularly in the development of novel therapeutic agents and materials science.[1] Its synthesis is typically achieved via a robust two-step sequence: (1) the formation of a 2-aminothiophene ring through the Gewald reaction, followed by (2) selective electrophilic nitration at the C5 position. This guide is structured to address challenges in both stages of this process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions that researchers often have before or during the initial phases of the synthesis.
Q1: What is the standard and most reliable route to synthesize Methyl 3-amino-5-nitrothiophene-2-carboxylate? A: The most established method is a two-step approach. First, the precursor, Methyl 3-aminothiophene-2-carboxylate, is synthesized via the Gewald aminothiophene synthesis.[2][3] This is a one-pot, multicomponent reaction. The second step involves the selective nitration of the thiophene ring at the electron-rich C5 position to install the nitro group.[4][5]
Q2: Why not use a nitro-substituted starting material in a one-pot Gewald reaction? A: This is a question of substrate stability and reaction compatibility. The starting materials for the Gewald reaction are subjected to basic conditions, typically using a secondary amine like morpholine or triethylamine as a catalyst.[6] Nitro-containing aliphatic precursors, such as nitroacetaldehyde, are often unstable and prone to polymerization or decomposition under these basic conditions. Furthermore, the nitro group is a strong electron-withdrawing group, which can unfavorably alter the reactivity of the starting materials in the initial condensation steps. The sequential approach of synthesis followed by nitration provides a more controlled and higher-yielding pathway.
Q3: What are the primary starting materials for the initial Gewald reaction to make the thiophene precursor? A: The Gewald reaction is a condensation of three key components:
-
An α-methylene nitrile (e.g., Methyl cyanoacetate ) to provide the C2-carboxylate and C3-amine.
-
A carbonyl compound. To yield the unsubstituted C4 and C5 positions, one would theoretically use glyoxal or a related 1,2-dicarbonyl compound, though other strategies exist.
-
Elemental sulfur . The reaction is catalyzed by a base, such as morpholine.[6][7]
Q4: What are the critical safety considerations for this synthesis? A: There are two main areas of concern. First, the Gewald reaction can produce hydrogen sulfide (H₂S), a toxic and flammable gas, as a byproduct of reactions involving elemental sulfur. All steps should be performed in a well-ventilated fume hood. Second, the nitration step uses potent nitrating agents, such as fuming nitric acid and sulfuric acid.[5][8] These are highly corrosive and reactions can be exothermic. Strict temperature control and the use of appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield, are mandatory.
Part 2: In-Depth Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the synthesis.
Issue Category 1: The Gewald Reaction (Step 1 - Thiophene Formation)
Q: I am observing very low or no conversion of my starting materials. What are the likely causes? A: A stalled Gewald reaction can typically be traced back to one of three areas: the initial condensation, the sulfur incorporation, or catalyst/reagent issues.
-
Ineffective Knoevenagel Condensation: The reaction begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and methyl cyanoacetate.[2][9] If this step fails, the reaction cannot proceed.
-
Cause: The chosen base may be too weak or sterically hindered to efficiently deprotonate the methyl cyanoacetate.
-
Solution: Ensure your base is appropriate. Morpholine is highly effective due to its pKa and ability to form a reactive enamine intermediate. If using triethylamine, ensure it is dry and of high purity. Check the quality of your methyl cyanoacetate; it should be colorless and free of hydrolysis products (cyanoacetic acid).
-
-
Poor Sulfur Reactivity: Elemental sulfur (S₈) must be activated and incorporated.
-
Cause: The reaction temperature may be too low. The opening of the S₈ ring and subsequent reactions require thermal energy, typically in the range of 45-65 °C.[6] Also, poor quality or coarsely powdered sulfur can have lower reactivity.
-
Solution: Ensure the reaction is maintained at the optimal temperature (monitor with an internal thermometer). Use finely powdered elemental sulfur. Some protocols benefit from pre-mixing the sulfur with the amine base to form reactive polysulfide intermediates before adding the other reagents.[10]
-
-
Reagent Purity:
-
Cause: Contaminants in solvents or reagents can interfere with the reaction. Water, in particular, can hydrolyze the ester and interfere with the base catalyst.
-
Solution: Use anhydrous solvents and ensure all reagents are of high purity.
-
Q: My reaction produces a dark, intractable tar instead of a crystalline product. How can I prevent this? A: Tar formation is a common issue resulting from polymerization and competing side reactions.
-
Cause: Overheating is a primary culprit. The Gewald reaction is exothermic, and runaway temperatures can lead to uncontrolled polymerization of the unsaturated intermediates.
-
Solution: Maintain strict temperature control. Add reagents, particularly the base, portion-wise or via a syringe pump to manage the exotherm. Ensure efficient stirring to dissipate heat evenly.
-
Cause: An incorrect stoichiometric ratio of reactants can also lead to side products. An excess of the carbonyl component or base can promote polymerization.
-
Solution: Carefully control the stoichiometry. A slight excess of the nitrile and sulfur relative to the carbonyl is sometimes beneficial, but this should be optimized.
Caption: Decision tree for troubleshooting low yield in the Gewald synthesis step.
Issue Category 2: Electrophilic Nitration (Step 2)
Q: The nitration step is giving me a mixture of products, including dinitrated species and other isomers. How do I improve selectivity for the 5-position? A: Achieving high regioselectivity is crucial. The C5 position is the most electron-rich and sterically accessible, but harsh conditions can override this preference.
-
Cause: The reaction conditions (temperature, concentration of nitrating agent) are too aggressive.
-
Solution 1: Protect the Amine: The amino group is highly activating and can be sensitive to the oxidative conditions of nitration. Protecting it as an acetamide is a common and effective strategy.[4][5] The acetyl group moderates the activating effect and protects the amine from oxidation, leading to cleaner nitration at the C5 position. The acetyl group can be easily removed afterward by acid or base hydrolysis.
-
Solution 2: Control Reaction Conditions:
-
Temperature: Perform the reaction at low temperatures (e.g., 0 °C to 5 °C) to minimize side reactions.[5]
-
Nitrating Agent: Use a precise amount of the nitrating agent (e.g., 1.0-1.1 equivalents of HNO₃). A common system is nitric acid in concentrated sulfuric acid or in acetic anhydride.[8] The choice depends on the substrate's stability.
-
Rate of Addition: Add the nitrating agent slowly and dropwise to the solution of the thiophene precursor to maintain a low temperature and prevent localized high concentrations.
-
Q: My starting material is decomposing during nitration, resulting in a low yield of the desired product. A: Thiophene rings, especially those with activating amino groups, can be sensitive to the strongly acidic and oxidizing conditions of nitration.
-
Cause: The nitrating medium is too harsh. Concentrated nitric and sulfuric acid can cause charring and degradation.
-
Solution:
-
Consider a milder nitrating agent. A mixture of nitric acid in acetic anhydride is often less aggressive than fuming nitric acid in sulfuric acid.[8]
-
Ensure the reaction is quenched properly. Pouring the reaction mixture onto crushed ice is a standard method to rapidly dilute the acids and precipitate the product.[5]
-
Minimize the reaction time. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent over-reaction or product degradation.
-
Part 3: Experimental Protocols & Data
Protocol 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate (Precursor)
This protocol is a representative procedure based on the Gewald synthesis and should be optimized for your specific setup.
Materials:
-
Methyl thioglycolate
-
Methyl 2-cyano-3,3-bis(methylthio)acrylate
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.
-
In the flask, dissolve sodium methoxide (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.
-
To this solution, add Methyl thioglycolate (1.0 eq) dropwise at room temperature.
-
After stirring for 15 minutes, add a solution of Methyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 eq) in methanol.
-
Heat the reaction mixture to reflux (approx. 65 °C) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography.
Protocol 2: Nitration to Yield Methyl 3-amino-5-nitrothiophene-2-carboxylate
Safety Note: This procedure involves strong acids and is highly exothermic. Perform in a fume hood with appropriate PPE.
Procedure:
-
In a flask equipped with a stirrer and a thermometer, add the precursor, Methyl 3-aminothiophene-2-carboxylate (1.0 eq), to concentrated sulfuric acid at 0-5 °C (ice bath). Stir until all solid has dissolved.
-
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.05 eq) to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the thiophene solution, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes, monitoring by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
The yellow precipitate of Methyl 3-amino-5-nitrothiophene-2-carboxylate will form.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then with a small amount of cold ethanol.
-
Dry the product under vacuum. The product can be further purified by recrystallization if necessary.
Table 1: Optimization of Reaction Conditions
| Parameter | Condition A | Condition B (Optimized) | Rationale for Improvement |
| Step 1: Base | Triethylamine | Morpholine | Morpholine is often more effective as it can participate in the reaction via an enamine mechanism, leading to higher yields.[6] |
| Step 1: Temp. | Room Temp. | 50 °C | Provides necessary activation energy for sulfur ring opening without causing significant byproduct formation. |
| Step 2: Nitration | HNO₃ in Ac₂O | HNO₃ in H₂SO₄ | While milder, the acetic anhydride system can sometimes be less effective. The H₂SO₄ system provides high yields if temperature is strictly controlled.[5] |
| Step 2: Temp. | 25 °C | 0-5 °C | Crucial for preventing oxidative decomposition of the thiophene ring and minimizing dinitration.[5] |
Part 4: Reaction Mechanism
Understanding the mechanism of the Gewald reaction is key to troubleshooting it. The process is a cascade of well-understood organic reactions.
Caption: Key stages of the Gewald aminothiophene synthesis mechanism.
The reaction is initiated by a Knoevenagel-Cope condensation, which is then followed by the opening of the elemental sulfur ring.[9][10] A series of polysulfide intermediates can form and interconvert. The final, irreversible step is the cyclization and aromatization to form the stable thiophene ring, which drives the entire reaction equilibrium toward the product.[11]
References
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Wikipedia. Gewald reaction. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Pre-print. [Link]
-
Paliakov, E., et al. (2021). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry. [Link]
-
Bakavoli, M., et al. (2007). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Journal of the Iranian Chemical Society. [Link]
- Google Patents. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
-
Babasinian, V. S. (1934). 2-NITROTHIOPHENE. Organic Syntheses, 14, 76. [Link]
-
PRISM BioLab. Reaction Conditions Optimization: The Current State. [Link]
-
ResearchGate. Optimization of reaction conditions. | Download Scientific Diagram. [Link]
-
Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]
-
Arkat USA. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
Buchstaller, H. P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 131(3), 279-293. [Link]
-
PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]
-
ResearchGate. Three component reaction for the synthesis of 3-aminothiophenes. [Link]
- Google P
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. US4108867A - 2-Aminothiophenes - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 3-amino-5-nitrothiophene-2-carboxylate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of Methyl 3-amino-5-nitrothiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. We will move beyond simple procedural steps to explore the causality behind common side reactions and purification difficulties, providing you with the expert insights needed to optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently have about the synthesis of substituted aminothiophenes like Methyl 3-amino-5-nitrothiophene-2-carboxylate.
Q1: What is the primary synthetic route for Methyl 3-amino-5-nitrothiophene-2-carboxylate?
The most versatile and widely adopted method is the Gewald three-component reaction .[1][2] This one-pot synthesis is valued for its efficiency and use of readily available starting materials.[3] For your target molecule, the reaction would involve:
-
An active methylene nitrile: Methyl cyanoacetate
-
A carbonyl compound containing the nitro group: A suitable precursor would be a derivative of nitroacetaldehyde or a related reactive carbonyl.
-
Elemental sulfur .[4]
The reaction is typically catalyzed by a basic amine, such as morpholine or piperidine, which plays a critical role in the initial condensation step.[5]
Q2: My reaction mixture has turned dark brown and is difficult to work with. What is the cause?
A dark brown or tarry reaction mixture is a classic sign of side reactions, primarily polymerization and the formation of complex polysulfides.[6] This is almost always caused by excessive reaction temperatures. The intermediates in the Gewald synthesis can be thermally unstable and prone to polymerization at elevated temperatures.
-
Causality: High heat provides the activation energy for undesired intermolecular reactions to compete with the desired intramolecular cyclization. Impurities in the starting materials can also act as catalysts for these side reactions.[6]
Q3: My yield is consistently low. Beyond procedural errors, what are the likely chemical causes?
Low yields often trace back to an inefficient Knoevenagel-Cope condensation , which is the first and rate-determining step of the Gewald synthesis.[6][7] If this condensation between the carbonyl compound and methyl cyanoacetate is slow or incomplete, all subsequent steps are compromised.
-
Causality: The choice of base is critical for deprotonating the methyl cyanoacetate to form the nucleophile. If the base is too weak for the specific substrates, the condensation equilibrium will not favor the product.[5] Furthermore, this condensation produces water, which can inhibit the reaction.[6]
Q4: I'm observing a significant amount of a byproduct that I suspect is a dimer. How can I minimize its formation?
Dimerization of the α,β-unsaturated nitrile (the Knoevenagel-Cope product) is a common competing reaction.[6] To minimize its formation, you can try the following:
-
Optimize Reaction Temperature: The formation of the dimer is highly sensitive to temperature. A systematic temperature screen can help identify the optimal range for your specific substrates.[6]
-
Adjust the Rate of Reagent Addition: Slow, controlled addition of the reagents can sometimes favor the desired intramolecular cyclization over the intermolecular dimerization.[5]
-
Modify the Solvent: The choice of solvent can influence the relative rates of the desired reaction and the dimerization.[6]
Part 2: Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to diagnosing and solving specific experimental issues.
Problem 1: Low or No Product Yield
| Possible Cause | Expert Analysis & Validation | Recommended Solution |
| Inefficient Knoevenagel-Cope Condensation | The initial condensation is the foundation of the synthesis. Check for the presence of unreacted starting materials (carbonyl and active methylene compounds) by TLC analysis of the crude mixture. An inefficient condensation is a common reason for low yields.[5][6] | Base Selection: The choice of base is critical. For less reactive ketones, a stronger base or a different class of base might be necessary. Screen bases like piperidine, morpholine, or triethylamine.[5][6] Water Removal: The condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene) or adding a drying agent. |
| Poor Sulfur Reactivity / Incomplete Cyclization | Elemental sulfur (S₈) must be activated and incorporated. If the Knoevenagel intermediate is present in the final product but the desired thiophene is not, the issue lies in the sulfur addition or the final cyclization/aromatization step.[7][8] This can be due to poor quality sulfur or suboptimal reaction conditions for this stage. | Sulfur Quality: Use finely powdered, dry elemental sulfur for better dispersion and reactivity.[2] Temperature Optimization: While high temperatures are detrimental, the cyclization step requires sufficient thermal energy. A typical range is 40-60 °C. Perform small-scale experiments to find the optimal temperature that promotes cyclization without causing polymerization. |
| Incorrect Stoichiometry or Reagent Purity | The Gewald reaction is sensitive to the balance of its three components. Ensure all starting materials are pure and dry, and that measurements are precise.[5] | Verify Reagents: Use reagents from trusted suppliers. Purify starting materials if their quality is questionable. Accurate Measurement: Precisely measure all reagents according to the chosen protocol.[5] |
Problem 2: Product Purification Challenges
| Possible Cause | Expert Analysis & Validation | Recommended Solution |
| Persistent Colored Impurities | The nitro group (—NO₂) on the thiophene ring contributes to the product's color (typically yellow or orange). However, deep brown or black colors in the final solid indicate high molecular weight polymeric or polysulfide impurities that co-precipitate with your product.[6] | Recrystallization Protocol: Recrystallization is often the most effective method for purifying the solid product.[5] See the detailed protocol below. Activated Charcoal: During recrystallization, after dissolving the crude product, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the charcoal before allowing it to cool. |
| Contamination with Starting Materials | Unreacted, polar starting materials can be trapped in the precipitated product, lowering its purity and melting point. | Aqueous Wash: Before recrystallization, thoroughly wash the crude solid with water to remove inorganic salts and water-soluble starting materials.[5] Non-Polar Wash: A wash with a cold, non-polar solvent like hexanes can help remove residual non-polar starting materials or byproducts.[5] |
Part 3: Key Protocols & Data
Experimental Protocol: Recrystallization of Methyl 3-amino-5-nitrothiophene-2-carboxylate
This protocol is a self-validating system for achieving high purity.
-
Solvent Selection: Begin by testing solubility in common solvents. Ethanol or methanol are often effective for 2-aminothiophenes.[5][9] The ideal solvent will dissolve the compound when hot but result in poor solubility when cold.
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid. If the solution is highly colored, this is the point to add activated charcoal.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel containing a small plug of celite or filter paper to remove the charcoal and any insoluble impurities. This step prevents premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities on the crystal surface.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The melting point of the recrystallized product should be sharp and significantly higher than the crude material.
Table 1: Impact of Reaction Parameters on Synthesis Outcome
| Parameter | Sub-Optimal Condition | Consequence | Optimized Condition | Rationale |
| Temperature | > 80 °C | Polymerization, tar formation, low yield[6] | 40 - 60 °C | Balances activation energy for cyclization with the thermal stability of intermediates. |
| Base | Weak base (e.g., TEA) with unreactive carbonyl | Incomplete Knoevenagel condensation[6] | Morpholine or Piperidine | Stronger secondary amines are more effective catalysts for the initial condensation step.[5] |
| Reagent Addition | All reagents mixed at once at reaction temp | Increased dimerization byproduct[5][6] | Slow addition of catalyst or one reagent | Maintains low instantaneous concentration of intermediates, favoring intramolecular cyclization. |
Part 4: Visualizing Reaction & Troubleshooting Pathways
Diagram 1: The Gewald Reaction Pathway
Caption: Simplified mechanism of the Gewald three-component reaction.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Retrieved from [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Wikipedia. Retrieved from [Link]
-
Perdicchia, D. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. Retrieved from [Link]
-
Kumar, A., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ACS Omega. Retrieved from [Link]
-
Shirvani, F., et al. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry. Retrieved from [Link]
-
Dömling, A., et al. (2020). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Retrieved from [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Semantic Scholar. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Gewald Reaction. J&K Scientific. Retrieved from [Link]
Sources
- 1. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 9. asianpubs.org [asianpubs.org]
Technical Support Center: Purification of Crude "Methyl 3-amino-5-nitrothiophene-2-carboxylate"
Welcome to the technical support center for the purification of Methyl 3-amino-5-nitrothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key intermediate in high purity. This document moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to diagnose and resolve purification challenges effectively.
I. Understanding the Molecule and Potential Impurities
Methyl 3-amino-5-nitrothiophene-2-carboxylate is a vital building block in medicinal chemistry and materials science.[1][2] Its structure, featuring an electron-donating amino group and an electron-withdrawing nitro group on a thiophene scaffold, presents unique purification challenges.
Common Impurities to Consider:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric Byproducts: Positional isomers that may form during synthesis.
-
Dinitro Compounds: Over-nitration can lead to highly colored impurities.
-
Polymeric Materials: Dark, tar-like substances resulting from degradation.
-
Residual Solvents and Reagents: Catalysts, acids, or bases used in the synthesis.
II. Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of Methyl 3-amino-5-nitrothiophene-2-carboxylate in a question-and-answer format.
Recrystallization Issues
Q1: My recrystallization yield is very low. What are the common causes and how can I improve it?
A1: Low recovery during recrystallization is a frequent problem and can stem from several factors:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling.[3]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
-
Premature Crystallization: If the solution cools too rapidly, especially during a hot filtration step to remove insoluble impurities, the product can crash out along with impurities.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-warmed to prevent a sudden drop in temperature.[3]
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Solution: Conduct small-scale solvent screening to find the optimal solvent or solvent mixture. Common choices for compounds with similar polarity include ethanol, methanol, ethyl acetate, or mixtures with hexanes.
-
-
Incomplete Precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.
-
Solution: After allowing the solution to cool slowly to room temperature, place it in an ice bath to further decrease the solubility of your product and induce maximum precipitation.[3]
-
Q2: The purified product is still colored (yellow or brown). How can I remove colored impurities?
A2: A persistent color often indicates the presence of conjugated impurities, such as dinitro byproducts or degradation products.
-
Activated Carbon (Charcoal) Treatment: This is a classic and effective method for removing colored impurities.
-
Protocol: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated carbon (typically 1-2% by weight) to the solution. Gently boil the solution for a few minutes, then perform a hot filtration to remove the carbon. The filtrate should be noticeably less colored.
-
-
Repeated Recrystallization: Sometimes, a single recrystallization is insufficient to remove all impurities. A second recrystallization from a different solvent system may be necessary.
Q3: The product oils out instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.
-
Lower the Temperature of Crystallization: Try to induce crystallization at a lower temperature by adding a seed crystal or gently scratching the inside of the flask with a glass rod at the solvent's surface.
-
Change the Solvent System: Use a solvent with a lower boiling point. Alternatively, add a co-solvent in which your compound is less soluble to reduce the overall solvating power of the system.
Column Chromatography Issues
Q4: How do I choose the right solvent system (mobile phase) for column chromatography?
A4: The selection of an appropriate mobile phase is critical for achieving good separation. Thin-Layer Chromatography (TLC) is an indispensable tool for this.
-
TLC Analysis: Spot your crude material on a TLC plate and develop it in various solvent systems. A good solvent system will result in a clear separation of the desired product spot from impurity spots, with the product spot having an Rf value between 0.25 and 0.35.
-
Common Mobile Phases: For a molecule with the polarity of Methyl 3-amino-5-nitrothiophene-2-carboxylate, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.[3]
Q5: My compound is streaking on the TLC plate and the column. What causes this?
A5: Streaking is often caused by overloading the stationary phase or by the compound being too polar for the chosen mobile phase. It can also occur if the compound is acidic or basic.
-
Reduce the Amount of Sample: Do not overload your TLC plate or your column.
-
Increase the Polarity of the Mobile Phase: A more polar mobile phase will help to move the compound more effectively along the stationary phase.
-
Add a Modifier: For compounds with acidic or basic functional groups, adding a small amount of a modifier to the mobile phase can improve peak shape. For an amino-containing compound, adding a small amount of triethylamine (e.g., 0.1-1%) can help to reduce tailing. For acidic compounds, a small amount of acetic or formic acid can be beneficial.[4]
Q6: The separation of my desired product from an impurity is very poor. How can I improve the resolution?
A6: Poor resolution means the peaks of your product and the impurity are overlapping.
-
Optimize the Mobile Phase: Fine-tune the solvent ratio. A less polar mobile phase will generally increase the retention time of all compounds and may improve the separation between closely eluting spots.
-
Use a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase, such as alumina or a reverse-phase silica (like C18). Reverse-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase, can be very effective for separating polar compounds.[4]
-
Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased over time, can significantly improve the separation of complex mixtures.
III. Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and good solubility when hot.
-
Dissolution: Place the crude Methyl 3-amino-5-nitrothiophene-2-carboxylate in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-warm a funnel and a receiving flask. Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and the activated carbon if used).
-
Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals in a desiccator or under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Mobile Phase Selection: Using TLC, determine an optimal solvent system that gives your product an Rf of ~0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a slightly more polar solvent if necessary for solubility, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or other suitable containers.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Methyl 3-amino-5-nitrothiophene-2-carboxylate.
IV. Visual Workflows and Decision Trees
Purification Workflow Diagram
Caption: General workflow for the purification of Methyl 3-amino-5-nitrothiophene-2-carboxylate.
Troubleshooting Decision Tree for Recrystallization
Caption: Troubleshooting decision tree for common recrystallization issues.
V. Quantitative Data Summary
| Purification Method | Typical Recovery | Purity Achieved (Typical) | Key Advantages | Key Disadvantages |
| Recrystallization | 60-90% | >98% | Scalable, cost-effective, can yield highly pure crystalline material. | Can have lower recovery, may not remove closely related impurities. |
| Column Chromatography | 50-85% | >99% | Excellent for separating complex mixtures and isomers. | More time-consuming, uses larger volumes of solvent, less scalable. |
VI. References
-
BenchChem. (n.d.). Technical Support Center: Purification of 2-Nitrothiophene. Retrieved from
-
PubMed Central. (2025). Structured Ternary Fluids Promote Crystallization and Detection of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY) Metastable Polymorphs. Retrieved from
-
PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from
-
SIELC Technologies. (n.d.). Separation of Methyl 3-amino-4-methylthiophene-2-carboxylate on Newcrom R1 HPLC column. Retrieved from
-
Merck Millipore. (n.d.). Troubleshooting Purification Methods. Retrieved from
-
Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. (n.d.). Retrieved from
-
Sigma-Aldrich. (n.d.). Methyl 3-amino-2-thiophenecarboxylate 99. Retrieved from
-
Sigma-Aldrich. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate 97. Retrieved from
-
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2025). Retrieved from
-
MDPI. (n.d.). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Retrieved from
-
YouTube. (2023). MCAT Organic Chemistry: Column Chromatography. Retrieved from
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GoldBio. (n.d.). Troubleshooting: Purification of a Tagged Protein. Retrieved from
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Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids?. Retrieved from
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Thermo Fisher Scientific. (n.d.). Protein Purification Support—Troubleshooting. Retrieved from
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Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from
-
Beilstein Journals. (n.d.). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Retrieved from
-
Chem-Impex. (n.d.). Methyl 3-Amino-5-(4-nitrophenyl)thiophene-2-carboxylate. Retrieved from
-
Amerigo Scientific. (n.d.). Methyl 3-Amino-5-nitrobenzo[b]thiophene-2-carboxylate. Retrieved from
-
Sigma-Aldrich. (n.d.). Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate chemical. Retrieved from
-
PubChem. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile. Retrieved from
-
ResearchGate. (2024). How to solve the problem with His-tagged protein purification?. Retrieved from
Sources
Troubleshooting common issues in "Methyl 3-amino-5-nitrothiophene-2-carboxylate" synthesis
Introduction: The synthesis of Methyl 3-amino-5-nitrothiophene-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science, is primarily achieved through variations of the Gewald aminothiophene synthesis.[1][2] This multicomponent reaction, while elegant, is notoriously sensitive to reaction parameters, often presenting challenges such as low yields, intractable side products, and purification difficulties. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the common pitfalls of this synthesis, ensuring reproducible and high-yielding results.
Section 1: The Reaction Mechanism - Understanding the "Why"
The synthesis of the 2-aminothiophene core is a one-pot process that proceeds through several key stages.[3][4] A robust understanding of this mechanism is critical for effective troubleshooting. The reaction is initiated by a Knoevenagel condensation, followed by the addition of elemental sulfur and a final intramolecular cyclization.[5][6]
The generally accepted mechanism involves:
-
Knoevenagel Condensation: A base, typically a secondary amine like morpholine or diethylamine, catalyzes the condensation between the active methylene nitrile (Methyl 2-cyanoacetate) and a carbonyl compound containing the nitro-group precursor. This forms a stable α,β-unsaturated nitrile intermediate.[4][6]
-
Michael Addition & Sulfuration: The base deprotonates the α,β-unsaturated nitrile, which then attacks the elemental sulfur ring (S₈), leading to the formation of polysulfide intermediates.[5][7]
-
Intramolecular Cyclization & Tautomerization: The sulfur-containing intermediate undergoes a ring-closing nucleophilic attack. Subsequent tautomerization and aromatization yield the final 2-aminothiophene product.[8] The formation of the stable aromatic ring is the primary thermodynamic driving force for the reaction.[7]
Caption: Figure 1: Simplified workflow of the Gewald aminothiophene synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Issue 1: Low Yield or Complete Reaction Failure
Q1: My reaction has a very low yield, or it didn't work at all. What are the most likely causes?
A1: This is the most frequent issue and can typically be traced back to one of four key areas:
-
Inefficient Knoevenagel Condensation: The initial condensation is the foundation of the entire synthesis.[9] If this step is inefficient, the subsequent sulfur addition and cyclization cannot occur.
-
Troubleshooting:
-
Base Selection: The choice of base is critical. While morpholine is common, its basicity may be insufficient. Consider a slightly stronger base like diethylamine or piperidine. Ensure the base is used in catalytic amounts (typically 0.1-0.2 equivalents); excess base can promote side reactions.
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. While not always necessary, performing the reaction in a setup with a Dean-Stark trap can sometimes improve yields, especially if reagents are not perfectly anhydrous.
-
-
-
Improper Temperature Control: The Gewald reaction is highly temperature-sensitive.
-
Troubleshooting: Maintain the reaction temperature strictly within the optimal range, typically 45-55 °C.[10] Temperatures that are too low will result in a sluggish or stalled reaction, while temperatures that are too high lead to polymerization (see Issue 2).
-
-
Reagent Quality: The purity of your starting materials is paramount.
-
Troubleshooting:
-
Sulfur: Use finely powdered elemental sulfur. Larger chunks have lower surface area and react slowly.
-
Solvent: Ensure you are using an appropriate, dry solvent. Methanol and ethanol are common choices.[10]
-
Carbonyl Precursor: The nitro-containing aldehyde or ketone can degrade over time. Verify its purity before use.
-
-
-
Reaction Stagnation: The reaction may start but fails to proceed to completion.
-
Troubleshooting:
-
Stirring: Ensure vigorous and efficient stirring. The reaction is heterogeneous (solid sulfur), and good mixing is essential for phase contact.
-
Reaction Time: While many procedures suggest 2-4 hours, monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present, allow the reaction to proceed longer, but be cautious of increased byproduct formation.
-
-
Issue 2: Dark Brown/Tarry Reaction Mixture
Q2: My reaction mixture turned into a dark brown, viscous tar, making product isolation impossible. What causes this and how can I prevent it?
A2: This is a classic sign of polymerization and the formation of complex polysulfides, often caused by excessive heat.[9]
-
Causality: At elevated temperatures, sulfur and the organic intermediates can undergo uncontrolled polymerization reactions, leading to the formation of high molecular weight, insoluble tars.[9] This is one of the most significant challenges in sulfur chemistry.
-
Prevention:
-
Strict Temperature Control: This is the most critical factor. Use a thermostatically controlled oil bath and maintain the internal reaction temperature below 60 °C.
-
Controlled Reagent Addition: Add the base slowly and dropwise to the mixture of the other reagents. This helps to control the initial exotherm of the condensation reaction.
-
Solvent Choice: Using a slightly higher boiling point alcohol like ethanol or isopropanol can sometimes provide a more stable temperature window compared to methanol.
-
Issue 3: Product Purification Challenges
Q3: I managed to isolate a solid product, but it is very impure according to TLC and NMR. What are the common contaminants?
A3: The crude product is often contaminated with unreacted starting materials and reaction byproducts.
-
Common Impurities:
-
Elemental Sulfur: Excess sulfur is a frequent contaminant.
-
Knoevenagel Intermediate: The α,β-unsaturated nitrile formed in the first step may be present if the cyclization is incomplete.
-
Dimerization Products: Under certain conditions, intermediates can dimerize instead of undergoing the desired intramolecular cyclization.[9]
-
-
Purification Strategy:
-
Initial Workup: After cooling the reaction, the precipitated solid should be filtered. A key step is to wash the crude solid thoroughly with a solvent that dissolves the impurities but not the product. Cold ethanol is often effective. To remove elemental sulfur, a wash with a small amount of cold carbon disulfide can be performed (use with extreme caution in a fume hood).
-
Recrystallization: This is the most effective method for purifying the final product. A detailed protocol is provided in Section 3.
-
Section 3: Experimental Protocols
Protocol 1: Synthesis of Methyl 3-amino-5-nitrothiophene-2-carboxylate
This is a representative protocol based on established Gewald reaction principles. Optimization may be required.
Reagents & Materials:
-
Nitro-containing aldehyde/ketone precursor (e.g., 2-nitroacetaldehyde or equivalent) (1.0 eq)
-
Methyl 2-cyanoacetate (1.0 eq)
-
Elemental Sulfur (powdered) (1.1 eq)
-
Morpholine (0.2 eq)
-
Methanol (anhydrous)
-
Standard reflux apparatus with condenser and magnetic stirrer
-
Oil bath with temperature controller
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and condenser, add methanol (100 mL), the nitro-carbonyl precursor (1.0 eq), methyl 2-cyanoacetate (1.0 eq), and powdered elemental sulfur (1.1 eq).
-
Begin vigorous stirring to create a suspension.
-
Slowly add morpholine (0.2 eq) to the mixture dropwise over 5 minutes at room temperature.
-
Heat the reaction mixture in an oil bath to 50 °C.
-
Maintain the temperature at 50-55 °C and stir for 3-5 hours. Monitor the reaction progress using TLC (See Protocol 2).
-
Once the reaction is complete (disappearance of starting materials), remove the flask from the oil bath and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid cake sequentially with cold methanol (2 x 20 mL) and a small amount of water to remove any residual salts.
-
Dry the crude product under vacuum. Proceed with recrystallization for further purification.
Protocol 2: TLC Monitoring
-
Eluent System: A common mobile phase is a mixture of Ethyl Acetate and Hexane (e.g., 30:70 v/v). This may need to be adjusted based on the specific nitro-precursor used.
-
Visualization: Use a UV lamp (254 nm). The product is typically a yellow to orange solid and will be UV active. Staining with potassium permanganate can also be used.
-
Analysis: Spot the starting materials, co-spot, and reaction mixture. The disappearance of the starting materials and the appearance of a new, lower Rf spot indicates product formation.
Protocol 3: Recrystallization for Purification
-
Place the crude, dried solid into an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol, or an ethanol/DMF mixture).
-
Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Do not overheat.
-
If the solution is colored with insoluble impurities, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 4: Process Optimization & Advanced Troubleshooting
For persistent issues, a more systematic approach to optimization is necessary.
Table 1: Parameter Optimization Matrix
| Parameter | Condition A (Standard) | Condition B (Alternative 1) | Condition C (Alternative 2) | Rationale for Change |
| Base | Morpholine (0.2 eq) | Diethylamine (0.2 eq) | L-Proline (0.1 eq)[3] | Diethylamine is a stronger base. L-Proline is a greener catalyst alternative that can sometimes improve yields. |
| Solvent | Methanol | Ethanol | Water (with sonication)[1] | Ethanol offers a higher boiling point for better temperature control. Water is a green alternative. |
| Temperature | 50 °C | 45 °C | 60 °C | Lowering temperature may reduce byproduct formation; slightly increasing it may push a sluggish reaction. |
Troubleshooting Flowchart
For a logical approach to diagnosing synthesis problems, follow the workflow below.
Caption: Figure 2: A systematic flowchart for troubleshooting the synthesis.
References
-
Sharma, J., & Champagne, P. A. (2020). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
Wikipedia. Gewald reaction. [Link]
-
Sharma, J., & Champagne, P. A. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Sharma, J., & Champagne, P. A. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Preprint. [Link]
-
Gulea, M., & Gagniere, E. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15687-15724. [Link]
-
Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 8(2), 107-121. [Link]
-
ACS Publications. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. [Link]
-
ACS Publications. Sulfur (3P) Reaction with Conjugated Dienes Gives Cyclization to Thiophenes under Single Collision Conditions. The Journal of Physical Chemistry Letters. [Link]
-
Nguyen, T. H., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100788. [Link]
-
E-Journal of Chemistry. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. E-Journal of Chemistry, 7(4), 1383-1388. [Link]
-
Al-Abdullah, E. S., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2978. [Link]
-
PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. [Link]
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
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- 7. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. asianpubs.org [asianpubs.org]
Technical Support Center: Troubleshooting Unexpected Byproducts in the Gewald Synthesis of Thiophenes
Welcome to the technical support center for the Gewald synthesis of 2-aminothiophenes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful multicomponent reaction. Here, we address common challenges, particularly the formation of unexpected byproducts, by providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.
I. Troubleshooting Guide: Isolating the Signal from the Noise
The Gewald reaction, a cornerstone for synthesizing polysubstituted 2-aminothiophenes, is prized for its convergence and atom economy.[1][2][3] However, its multicomponent nature can lead to a variety of side reactions and byproducts that complicate purification and reduce yields.[4] This section provides a systematic approach to identifying and mitigating these issues.
Problem 1: Low or No Yield of the Desired 2-Aminothiophene
Q: My reaction is not producing the expected thiophene, or the yield is significantly lower than anticipated. What are the likely causes and how can I address them?
A: Low or nonexistent yields in a Gewald synthesis often point to issues with the initial Knoevenagel-Cope condensation, the first step of the reaction mechanism.[5][6] This condensation between the carbonyl compound and the active methylene nitrile is a critical precursor to the subsequent sulfur addition and cyclization.
Possible Causes & Solutions:
-
Inefficient Knoevenagel-Cope Condensation:
-
Base Selection: The choice of base is crucial. For less reactive ketones, a stronger or different type of base may be required. Consider screening bases such as piperidine, morpholine, or triethylamine.[4][7]
-
Water Removal: This condensation step generates water, which can inhibit the reaction.[4] Employing a Dean-Stark apparatus or adding a dehydrating agent can drive the equilibrium toward the product.[4]
-
-
Poor Sulfur Solubility or Reactivity:
-
Solvent Choice: The solubility and reactivity of elemental sulfur are highly dependent on the solvent. Polar solvents like ethanol, methanol, or DMF are generally effective.[7]
-
-
Incorrect Stoichiometry or Reagent Purity:
-
Sterically Hindered Substrates:
-
Two-Step Procedure: For sterically hindered ketones, a one-pot Gewald synthesis is often inefficient. A two-step approach is recommended.[4] First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, react the purified intermediate with sulfur and a base in a separate step.[4]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and shorten reaction times, especially for challenging substrates.[6][7]
-
Problem 2: Significant Formation of a Dimeric Byproduct
Q: I'm observing a major byproduct that I suspect is a dimer of my α,β-unsaturated nitrile intermediate. How can I minimize its formation?
A: The dimerization of the α,β-unsaturated nitrile intermediate is a common competing reaction in the Gewald synthesis.[4][8] In some cases, this dimer can even become the major product.[8][9]
Possible Causes & Solutions:
-
Reaction Temperature: The formation of the dimer is highly sensitive to temperature. A systematic screening of the reaction temperature can help identify the optimal range for your specific substrates.[4]
-
Rate of Reagent Addition: Slow, controlled addition of the reagents can favor the desired intramolecular cyclization over the intermolecular dimerization.[4]
-
Solvent Modification: The choice of solvent can influence the relative rates of the desired reaction and the dimerization. Experimenting with different solvents may be beneficial.[4]
Problem 3: The Reaction Mixture is a Dark Brown or Tarry Mass
Q: My reaction has resulted in a dark, tarry mixture, making product isolation nearly impossible. What causes this and how can I prevent it?
A: The formation of a dark brown or tarry reaction mixture is often indicative of polymerization or the formation of complex polysulfides.[4]
Possible Causes & Solutions:
-
Excessively High Reaction Temperatures: This is a primary cause of polymerization.[4] Careful control of the reaction temperature is critical.[4]
-
Impure Starting Materials: Impurities can act as catalysts for these undesirable side reactions.[4]
-
Polysulfide Intermediates: The reaction proceeds through various polysulfide intermediates, which can exist in a complex equilibrium.[10][11] While the final thiophene is the thermodynamically favored product, harsh conditions can lead to the accumulation of these colored species.[10][11]
Mitigation and Workup:
-
Temperature Control: Maintain strict control over the reaction temperature.
-
Purification: Proper workup and purification are necessary to remove these colored impurities.[4] This may involve washing the crude product with water to remove inorganic salts and with a non-polar solvent like hexanes to remove non-polar byproducts.[7] Recrystallization from solvents such as ethanol, methanol, or mixtures of ethyl acetate and hexanes is often the most effective purification method for solid 2-aminothiophenes.[7]
Summary of Common Byproducts and Troubleshooting Strategies
| Issue | Potential Byproduct(s) | Probable Cause(s) | Recommended Solution(s) |
| Low/No Yield | Unreacted Starting Materials, Knoevenagel-Cope Intermediate | Inefficient Knoevenagel-Cope condensation, poor sulfur reactivity, steric hindrance. | Optimize base and solvent, remove water, consider a two-step approach for hindered substrates.[4][7] |
| Major Side Product | Dimer of α,β-unsaturated nitrile | High temperature, rapid reagent addition. | Systematically screen reaction temperature, control the rate of reagent addition, modify the solvent.[4] |
| Dark/Tarry Mixture | Polymeric materials, complex polysulfides | Excessively high reaction temperature, impure reagents. | Maintain strict temperature control, ensure purity of starting materials, perform thorough workup and purification.[4] |
II. Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Gewald synthesis, and where do the side reactions originate?
A1: The Gewald reaction mechanism begins with a Knoevenagel-Cope condensation between a ketone or aldehyde and an active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[6][10] This is followed by the addition of elemental sulfur. The exact mechanism of sulfur addition and subsequent cyclization is complex and involves polysulfide intermediates.[10][11] The final step is tautomerization to yield the 2-aminothiophene.[6] Side reactions, such as dimerization, occur when the α,β-unsaturated nitrile intermediate reacts with itself instead of undergoing cyclization.[8][9] Polymerization can be initiated by high temperatures or impurities.[4]
Q2: Are there "greener" or more efficient modifications to the classical Gewald synthesis?
A2: Yes, several modifications aim to improve the efficiency and environmental footprint of the Gewald reaction. Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields.[1][6] The use of ionic liquids as recyclable solvents and catalysts is another promising green chemistry approach.[12] Additionally, mechanochemistry, using high-speed ball milling, has been explored for solvent-free synthesis.[13]
Q3: How can I confirm the identity of my desired product and any byproducts?
A3: A combination of spectroscopic techniques is essential for structural elucidation.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are invaluable for determining the substitution pattern on the thiophene ring.
-
Mass Spectrometry (MS): Provides the molecular weight of the compounds, helping to distinguish the desired product from dimers or other byproducts.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the amino group in the final product.
Q4: I'm working with a novel substrate. How should I approach optimizing the Gewald reaction?
A4: When working with new substrates, a systematic approach to optimization is key.
-
Literature Precedent: Search for similar substrates in the literature to find a good starting point for reaction conditions.
-
Component Screening:
-
Base: Screen a variety of amine bases (e.g., morpholine, piperidine, triethylamine).
-
Solvent: Evaluate a range of polar solvents (e.g., ethanol, methanol, DMF).
-
-
Temperature Optimization: Conduct the reaction at several different temperatures to find the optimal balance between reaction rate and byproduct formation.
-
Two-Step vs. One-Pot: If the one-pot reaction gives low yields, consider the two-step procedure of isolating the Knoevenagel-Cope intermediate before proceeding with sulfur addition and cyclization.[4][14]
III. Visualizing the Gewald Synthesis: Mechanisms and Workflows
Reaction Mechanism: Desired Product vs. Dimerization Byproduct
Caption: Competing pathways in the Gewald synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
IV. References
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). Journal of Organic Chemistry, 89(13), 9609-9619. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
A green chemistry approach to gewald reaction. (2012). Der Pharma Chemica, 4(3), 991-996. [Link]
-
Wikipedia. Gewald reaction. [Link]
-
The Gewald multicomponent reaction. (2011). Molecular Diversity, 15(1), 3-33. [Link]
-
Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. (2001). Tetrahedron Letters, 42(37), 6539-6541. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKAT USA. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. (2014). Tetrahedron, 70(36), 6271-6278. [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2017). Molecules, 22(8), 1339. [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv. [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2006). Molecules, 11(5), 371-376. [Link]
-
J&K Scientific LLC. Gewald Reaction. [Link]
-
Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Request PDF. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ResearchGate. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. arkat-usa.org [arkat-usa.org]
"Methyl 3-amino-5-nitrothiophene-2-carboxylate" stability and degradation issues
Welcome to the technical support center for Methyl 3-amino-5-nitrothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this compound. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Introduction
Methyl 3-amino-5-nitrothiophene-2-carboxylate is a highly functionalized heterocyclic compound, valued as a building block in medicinal chemistry and materials science. Its unique electronic and structural features, stemming from the interplay of an electron-donating amino group and an electron-withdrawing nitro group on a thiophene scaffold, make it a versatile synthon. However, this same chemical complexity can present stability challenges. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section addresses the most common initial queries regarding the stability of Methyl 3-amino-5-nitrothiophene-2-carboxylate.
Q1: My sample of Methyl 3-amino-5-nitrothiophene-2-carboxylate has changed color from a pale yellow to a darker yellow/brown upon storage. Is it still usable?
A color change often indicates degradation. Nitroaromatic compounds can be sensitive to light and may undergo photochemical reactions leading to colored byproducts. It is crucial to perform an analytical check, such as HPLC-UV, to assess the purity of the material before use. For routine experiments, using a fresh, pure sample is always recommended to ensure reproducibility.
Q2: I am seeing a new, more polar peak in my HPLC analysis after leaving my sample in an aqueous buffer. What could this be?
The appearance of a more polar peak in an aqueous medium suggests hydrolysis of the methyl ester to the corresponding carboxylic acid (3-amino-5-nitrothiophene-2-carboxylic acid). This is a common degradation pathway for esters, particularly if the buffer is not strictly neutral (pH 7).
Q3: My reaction yield is consistently lower than expected when using this compound. Could stability be a factor?
Absolutely. If the reaction conditions are harsh (e.g., high temperature, strong acid or base, presence of strong oxidizing or reducing agents), the starting material may be degrading before or during the reaction. It is advisable to monitor the stability of the starting material under the reaction conditions (without other reactants) to isolate this variable.
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental scenarios, explaining the potential causes of degradation and offering solutions.
Issue 1: Degradation Observed in Solution
Scenario: You dissolve Methyl 3-amino-5-nitrothiophene-2-carboxylate in a solvent for your experiment, and over time, you observe the appearance of new peaks in your analytical chromatogram.
Potential Causes & Solutions:
-
Hydrolysis (Acidic or Basic Conditions): The methyl ester is susceptible to hydrolysis.
-
Acid-Catalyzed Hydrolysis: In the presence of acidic media, the ester can hydrolyze to 3-amino-5-nitrothiophene-2-carboxylic acid and methanol.
-
Base-Catalyzed Hydrolysis (Saponification): This process is generally faster than acid-catalyzed hydrolysis and will also yield the carboxylate salt. The presence of the electron-withdrawing nitro group can influence the rate of hydrolysis.
-
Troubleshooting:
-
Maintain solutions at a neutral pH (6.5-7.5) whenever possible.
-
If the experimental conditions require acidic or basic pH, prepare the solution immediately before use and minimize storage time.
-
Consider using aprotic solvents if compatible with your downstream application.
-
-
-
Photodegradation: Thiophene rings and nitroaromatic compounds can be light-sensitive.[1][2]
-
Mechanism: UV or even ambient light can promote the formation of reactive species, leading to complex degradation pathways, including potential isomerization or polymerization.[1][2]
-
Troubleshooting:
-
Store the solid compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Minimize exposure to ambient light during experimental setup.
-
-
-
Oxidation: The aminothiophene ring system can be susceptible to oxidation.
-
Mechanism: The electron-rich amino group can make the thiophene ring more prone to oxidation, potentially leading to the formation of sulfoxides or other oxidized species.
-
Troubleshooting:
-
Use degassed solvents to minimize dissolved oxygen.
-
Avoid contact with strong oxidizing agents unless it is a desired reaction.
-
-
Issue 2: Instability During a Chemical Reaction
Scenario: You are performing a reaction, for example, an N-acylation of the amino group, and you observe significant byproduct formation or low yield, suspecting degradation of your starting material.
Potential Causes & Solutions:
-
Incompatible Reagents:
-
Strong Reducing Agents: Reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation conditions (e.g., H₂/Pd-C) can reduce the nitro group to an amino group, leading to the formation of methyl 3,5-diaminothiophene-2-carboxylate.
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, peroxy acids, or potassium permanganate can lead to complex and often uncontrolled oxidation of the thiophene ring and the amino group.
-
Troubleshooting:
-
Carefully select reagents that are compatible with the nitro and amino functionalities.
-
If a reduction of another part of the molecule is necessary, consider using a protecting group strategy for the nitro or amino group.
-
-
-
Thermal Instability:
-
Mechanism: Although many thiophene derivatives are thermally stable, prolonged exposure to high temperatures can lead to decomposition. The presence of the nitro group may lower the decomposition temperature.
-
Troubleshooting:
-
If possible, run reactions at lower temperatures for a longer duration.
-
Perform a preliminary thermal stability test on a small scale if high temperatures are unavoidable.
-
-
Experimental Protocols for Stability Assessment
To proactively assess the stability of Methyl 3-amino-5-nitrothiophene-2-carboxylate in your specific experimental context, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and products.
Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of Methyl 3-amino-5-nitrothiophene-2-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Place a solid sample of the compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase to a final concentration of 0.1 mg/mL.
-
Photolytic Degradation: Expose a solution of the compound (0.1 mg/mL in a suitable solvent) to a calibrated light source (e.g., UV lamp at 254 nm) for a defined period. A control sample should be kept in the dark.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.
Protocol: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the parent compound from its degradation products.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate compounds with a range of polarities. A typical mobile phase system would be:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B.
-
-
Detection: UV detection is suitable for this compound due to the presence of chromophores. A photodiode array (PDA) detector is advantageous as it can provide spectral information for peak purity assessment. A wavelength of around 280-350 nm is likely to be a good starting point for detection.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[3]
Visualization of Degradation Pathways and Workflows
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways for Methyl 3-amino-5-nitrothiophene-2-carboxylate.
Diagram: Troubleshooting Workflow for Sample Instability
Caption: A workflow for troubleshooting the instability of the compound.
Summary of Stability Data
| Stress Condition | Potential Degradation Pathway | Likely Degradation Product(s) | Recommended Mitigation |
| Acidic/Basic pH | Hydrolysis of methyl ester | 3-Amino-5-nitrothiophene-2-carboxylic acid | Maintain neutral pH; use fresh solutions. |
| Light Exposure | Photodegradation | Complex mixture of photoproducts | Store and handle in the dark (amber vials).[1][2] |
| Oxidizing Agents | Oxidation of thiophene ring/amino group | Sulfoxides, other oxidized species | Use degassed solvents; avoid strong oxidants. |
| Reducing Agents | Reduction of nitro group | Methyl 3,5-diaminothiophene-2-carboxylate | Avoid strong reducing agents. |
| Elevated Temperature | Thermal Decomposition | Various decomposition products | Use the lowest effective temperature for reactions. |
Conclusion
Methyl 3-amino-5-nitrothiophene-2-carboxylate is a valuable, yet potentially sensitive, chemical intermediate. A thorough understanding of its stability profile is paramount for its successful application in research and development. By considering the potential for hydrolysis, photodegradation, oxidation, and reduction, and by implementing the troubleshooting strategies and analytical methods outlined in this guide, researchers can ensure the quality and integrity of their work. Proactive stability assessment through forced degradation studies is a powerful tool to predict and mitigate potential issues, ultimately leading to more robust and reliable scientific outcomes.
References
- Castellano, R. K., et al. (2020). Photoisomerization of dicyanorhodanine-functionalized thiophenes. Chemical Science.
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Royal Society of Chemistry. (2020). Photoisomerization of dicyanorhodanine-functionalized thiophenes. RSC Publishing. Retrieved from [Link]
- Kudinova, M. A., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega.
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Semantic Scholar. (1987). Relative rates of Hydrolysis of Nitro- and Fluoro-Substituted Esters. Retrieved from [Link]
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Gómez, H., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Stereochemical and Photophysical Properties of Functionalized Thiahelicenes. Retrieved from [Link]
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ResearchGate. (2019). Photochemical and Photophysical Behavior of Thiophene. Retrieved from [Link]
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DTIC. (1968). THE ALKALINE HYDROLYSIS OF NITRATE ESTERS. Retrieved from [Link]
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SciSpace. (2020). Stability Indicating Analytic Method Devlompent & Validation of Hplc. Retrieved from [Link]
-
SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]
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ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]
-
Thieme. (n.d.). Aromatic Nitro Groups and Their Reactions with Chelated Ester Enolates. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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YouTube. (2021). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. Retrieved from [Link]
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YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
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ResearchGate. (1970). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved from [Link]
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Royal Society of Chemistry. (1996). Oxidation of 3-hydroxythiophenes [thiophen-3(2H)-ones]: an EPR study of monomeric and dimeric intermediates. RSC Publishing. Retrieved from [Link]
-
MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]
-
ACS Publications. (1953). 3-Substituted Thiophenes. VII. Derivatives of 3-Aminothiophene. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. Retrieved from [Link]
-
National Center for Biotechnology Information. (1984). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of 3Amino5-cyclohexyliminothiophenes. Retrieved from [Link]
-
MDPI. (n.d.). Theoretical Investigation on Selected 3-Amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole Salts with Energetic Anions: A Perspective. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Methyl 3-amino-5-nitrothiophene-2-carboxylate
Welcome to the technical support guide for the synthesis and optimization of Methyl 3-amino-5-nitrothiophene-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven solutions. Our goal is to provide you with the expertise to troubleshoot issues, optimize your reaction conditions, and ensure the integrity of your synthesis.
Synthesis Overview: A Two-Stage Approach
The synthesis of Methyl 3-amino-5-nitrothiophene-2-carboxylate is most effectively approached as a two-stage process. The core 2-aminothiophene scaffold is first constructed via the Gewald aminothiophene synthesis, a robust one-pot multicomponent reaction.[1][2] This is followed by a carefully controlled electrophilic nitration to introduce the nitro group at the C5 position.
Caption: General two-stage synthetic workflow.
Part 1: Troubleshooting the Gewald Reaction
The Gewald reaction is a cornerstone for 2-aminothiophene synthesis, but its one-pot nature can obscure the source of issues.[3][4] Problems typically arise from one of the three core steps: the initial Knoevenagel condensation, the addition of sulfur, or the final cyclization.[1][5]
Q1: My reaction yield is significantly lower than expected. What are the most likely causes and how can I address them?
Low yield is often traced back to an inefficient Knoevenagel-Cope condensation, the initial reaction between the carbonyl compound and methyl cyanoacetate.[6][7]
Possible Causes & Solutions:
-
Sub-optimal Base Selection: The base catalyzes both the Knoevenagel condensation and the subsequent sulfur addition. Its choice is critical. For simple ketones, a moderately basic secondary amine like morpholine or piperidine is typically sufficient.[6][8] However, for less reactive ketones, a stronger base may be required to drive the initial condensation.
-
Incorrect Temperature: The Gewald reaction is temperature-sensitive. The initial condensation is often performed at a moderate temperature (40-50°C) to ensure its completion before side reactions accelerate at higher temperatures.[6] A systematic temperature screen is advisable for any new substrate.
-
Reagent Purity: Impurities in starting materials, particularly the carbonyl compound, can inhibit the catalyst or promote polymerization. Ensure all reagents are of high purity.
| Base Catalyst | Typical Substrates | Key Considerations |
| Morpholine | Aliphatic ketones, cyclohexanone | Standard, effective, and widely used catalyst.[8] |
| Piperidine | Less reactive ketones | More basic than morpholine; can accelerate the initial condensation.[6] |
| Triethylamine | General purpose | Often used, but can be less effective than cyclic secondary amines. |
Q2: My reaction mixture has turned dark brown and tarry. What is the cause and is the product recoverable?
A dark, tarry mixture is a common issue in the Gewald synthesis and usually points to the formation of complex polysulfides or polymerization, often triggered by excessive heat.[6]
Possible Causes & Solutions:
-
Excessive Temperature: High temperatures can cause the elemental sulfur ring to open uncontrollably, leading to complex polysulfide chains and polymerization of intermediates.[6] It is crucial to maintain strict temperature control, especially during the exothermic phases of the reaction.
-
Rate of Reagent Addition: Slow, controlled addition of the base or sulfur can help manage the reaction exotherm and prevent localized overheating.
-
Recovery: While difficult, the product may be recoverable. After cooling, attempt to dilute the mixture with a suitable solvent (e.g., methanol) and filter off the insoluble tar. The desired product may be present in the filtrate, which can then be purified by column chromatography.
Q3: I am observing a significant byproduct that I suspect is a dimer of my α,β-unsaturated nitrile intermediate. How can I minimize its formation?
Dimerization of the Knoevenagel intermediate is a well-known competing reaction.[6] This intermolecular reaction competes directly with the desired intramolecular cyclization with sulfur.
Possible Causes & Solutions:
-
High Concentration: Running the reaction at a lower concentration can disfavor the bimolecular dimerization reaction relative to the unimolecular cyclization.
-
Temperature Optimization: Dimer formation is highly temperature-dependent. Running the reaction at the lowest temperature that still allows for efficient cyclization can significantly reduce this side reaction.[6]
-
Solvent Choice: The polarity of the solvent can influence the relative rates of the desired reaction and the dimerization. Experimenting with different solvents (e.g., ethanol, methanol, DMF) can be beneficial.
Part 2: Optimizing the Electrophilic Nitration Step
The high reactivity of the thiophene ring makes selective nitration challenging. The goal is to introduce a single nitro group at the C5 position without causing over-nitration or oxidative degradation of the ring.[9][10]
Q4: I'm struggling with poor regioselectivity, obtaining a mixture of nitro-isomers. How can I ensure nitration occurs specifically at the 5-position?
Regioselectivity is governed by the electronic properties of the substituents already on the thiophene ring. The 3-amino group is a powerful activating ortho-, para-director, while the 2-methoxycarbonyl group is a deactivating meta-director. The C5 position is strongly activated by the amino group, making it the primary target for electrophilic substitution. If other isomers are forming, it suggests the reaction conditions are too harsh.
Possible Causes & Solutions:
-
Harsh Nitrating Agent: Using potent nitrating agents like fuming nitric acid alone can lead to a loss of selectivity. A milder, controlled source of the nitronium ion is required. The classic and effective method is using a mixture of nitric acid in acetic anhydride.[10]
-
Temperature Control: Electrophilic aromatic substitution reactions are highly sensitive to temperature. The reaction should be run at low temperatures (e.g., -10°C to 0°C) to enhance selectivity and prevent runaway reactions.[10]
-
Solid Acid Catalysts: For some thiophene systems, solid acid catalysts like Fe³⁺-exchanged montmorillonite clay can offer high selectivity and easier workup.[9][11] These catalysts can moderate the reaction and may be worth exploring if classical methods fail.
Q5: My reaction is resulting in low yields and significant decomposition of the starting material. How can I perform a milder nitration?
Thiophene rings are susceptible to oxidation by nitric acid, which can lead to ring opening and the formation of maleic and oxalic acid byproducts.[12]
Possible Causes & Solutions:
-
Nitrating Agent Choice: Avoid using concentrated nitric acid as the sole reagent. The use of nitric acid in acetic anhydride or trifluoroacetic anhydride generates the nitronium ion in situ under more controlled conditions.[9]
-
Strict Temperature Control: Maintaining a consistently low temperature throughout the addition of the nitrating agent is the most critical factor in preventing degradation.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Extended reaction times increase the likelihood of byproduct formation.
| Nitration Method | Conditions | Advantages | Disadvantages |
| HNO₃ in Acetic Anhydride | -10°C to 10°C | Well-established, reliable, good selectivity.[10] | Requires careful handling of corrosive reagents. |
| HNO₃ with Solid Acid Catalyst | 70-80°C (for thiophene) | Eco-friendly, catalyst is reusable, high selectivity.[11][13] | May require higher temperatures and optimization for this specific substrate. |
| Nitric Acid / Trifluoroacetic Anhydride | Low Temperature | Highly reactive nitrating agent.[9] | Can be too harsh if not properly controlled. |
Systematic Troubleshooting Workflow
When faced with a failed or low-yielding reaction, a systematic approach is key. The following workflow can help diagnose the issue.
Caption: A logical workflow for troubleshooting synthesis issues.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point. They should be adapted and optimized based on your specific laboratory conditions and analytical findings.
Protocol A: Synthesis of Methyl 3-aminothiophene-2-carboxylate (Gewald Reaction)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine the starting aldehyde/ketone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in methanol (approx. 2 M concentration).
-
Catalyst Addition: With moderate stirring, slowly add morpholine (0.5 eq) dropwise over 30 minutes. Maintain the temperature between 35-40°C during the addition.[8]
-
Reaction: After the addition is complete, heat the reaction mixture to 45-50°C and stir for 3-4 hours. Monitor the reaction progress by TLC.[8]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Purification: Filter the crude product, wash with cold methanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.[8]
Protocol B: Nitration to Methyl 3-amino-5-nitrothiophene-2-carboxylate
-
Preparation of Nitrating Agent: In a separate flask, prepare the nitrating mixture by carefully and slowly adding fuming nitric acid (1.2 eq) to acetic anhydride (6.0 eq) with vigorous stirring and cooling in an ice-salt bath to maintain a temperature below 10°C.[10]
-
Reaction Setup: Dissolve the Methyl 3-aminothiophene-2-carboxylate (1.0 eq) from Protocol A in glacial acetic acid in a three-necked flask. Cool the solution to -5°C.
-
Nitration: Add the prepared nitrating agent dropwise to the thiophene solution, ensuring the internal temperature does not rise above 0°C.
-
Reaction Monitoring: Stir the reaction at 0°C for 1-2 hours after the addition is complete. Monitor the consumption of the starting material by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice with rapid shaking. The product, Methyl 3-amino-5-nitrothiophene-2-carboxylate, should precipitate as a solid.
-
Purification: Filter the solid product, wash thoroughly with ice-cold water until the filtrate is neutral, and dry in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
References
- BenchChem. (2025). Common side reactions in the Gewald synthesis of aminothiophenes.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Nitrothiophene.
- BenchChem. (2025). Overcoming competing elimination reactions in thiophene compound synthesis.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- BenchChem. (n.d.). Synthesis of Substituted 2-Nitrothiophenes: Application Notes and Protocols for Researchers.
- BenchChem. (2025). Application Notes and Protocols for 2-Nitrothiophene in Organic Synthesis.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). ACS Omega.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
- Chemiverse By SK. (2024, April 1). PART #1 Thiophene Synthesis by Hinsberg synthesis, by using CS2 and Gewald synthesis with mechanism [Video]. YouTube.
- Yakushkin, S. D., et al. (2024).
- Chem-Impex. (n.d.). Methyl 3-Amino-5-(4-nitrophenyl)
- Wikipedia. (n.d.). Gewald reaction.
- ChemRxiv. (2024).
- SlideShare. (n.d.).
- SlideShare. (n.d.). Synthesis of Furan and Thiophene.
- Beilstein Journals. (n.d.).
- PrepChem.com. (n.d.).
- Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279-293.
- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Rel
- National Center for Biotechnology Information. (n.d.). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents.
- Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. (n.d.).
- BenchChem. (n.d.). 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4.
- Google Patents. (n.d.). Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. DE1055007B.
- Merck. (n.d.).
- ResearchGate. (2017). Unexpeditious Synthesis of Methyl 3-amino-6-(methoxycarbonyl methylthio)-5-(4-methyl-1-piperazinyl)
- Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)
Sources
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- 3. quod.lib.umich.edu [quod.lib.umich.edu]
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- 5. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
Technical Support Center: Large-Scale Synthesis of Methyl 3-Amino-5-nitrothiophene-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 3-amino-5-nitrothiophene-2-carboxylate. This document is designed for researchers, chemists, and process development professionals to navigate the complexities of synthesizing this valuable heterocyclic intermediate on a laboratory and pilot-plant scale. We will address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to Methyl 3-amino-5-nitrothiophene-2-carboxylate?
The most established and scalable approach is a two-stage synthesis. The first stage involves constructing the 2-aminothiophene core via the Gewald three-component reaction.[1][2] The second stage is the regioselective electrophilic nitration of the thiophene ring at the C5 position. Direct synthesis in a single step is generally not feasible due to the incompatibility of the reagents and the high reactivity of the resulting aminothiophene under nitrating conditions.
Q2: Why is the Gewald reaction preferred for the initial thiophene ring formation?
The Gewald reaction is a one-pot, multicomponent reaction that offers significant advantages for large-scale synthesis.[3] It utilizes readily available and inexpensive starting materials: a suitable carbonyl compound, an active methylene nitrile (in this case, methyl cyanoacetate), and elemental sulfur.[4] Its operational simplicity and generally good yields for polysubstituted 2-aminothiophenes make it a convergent and efficient choice for industrial applications.[5]
Q3: What are the primary safety concerns during this synthesis?
The synthesis involves several hazards that require strict control, especially at scale:
-
Nitration Stage: The use of fuming nitric acid and acetic anhydride is highly hazardous. The reaction is exothermic and can lead to runaway reactions if not properly cooled and controlled.[6] Nitro-containing organic compounds are potentially explosive and should be handled with care.
-
Reagents: Fuming nitric acid is extremely corrosive and a strong oxidizing agent. Acetic anhydride is corrosive and flammable. Elemental sulfur is a flammable solid.
-
Byproducts: The reaction may produce toxic and foul-smelling sulfur-containing byproducts. All operations should be conducted in a well-ventilated fume hood or an appropriate contained environment.
Q4: How can I monitor the progress of each reaction stage effectively?
Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Gewald Reaction: Use a non-polar eluent system (e.g., Hexane:Ethyl Acetate 4:1) to track the consumption of the starting materials and the formation of the aminothiophene product. Staining with potassium permanganate can help visualize spots if they are not UV-active.
-
Nitration: Use a slightly more polar system (e.g., Hexane:Ethyl Acetate 2:1). The nitrated product will have a lower Rf value than the starting aminothiophene. The appearance of a distinct yellow color in the product spot is also a good indicator.[6]
Visual Overview of the Synthetic Workflow
The diagram below outlines the two-stage process for synthesizing the target compound.
Caption: High-level workflow for the two-stage synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate (Gewald Reaction)
This protocol describes a common variation of the Gewald reaction.
Reagents & Conditions:
| Reagent/Parameter | Molar Eq. | Amount (for 1 mol scale) | Notes |
| Glyoxal derivative (e.g., 1,4-Dithiane-2,5-diol) | 1.0 | Varies | Precursor for α-mercaptoacetaldehyde. |
| Methyl Cyanoacetate | 1.0 | 99.1 g | Active methylene compound. |
| Elemental Sulfur | 1.0 | 32.1 g | Sulfur source. |
| Morpholine | 1.5 | 130.7 g | Base catalyst. |
| Solvent (Methanol) | - | 1.5 L | |
| Temperature | - | 45-50°C | Crucial for controlling reaction rate. |
| Reaction Time | - | 3-5 hours | Monitor by TLC. |
Step-by-Step Procedure:
-
Setup: Equip a jacketed glass reactor with a mechanical stirrer, thermometer, condenser, and a controlled addition funnel.
-
Charge Reagents: To the reactor, add Methanol, the glyoxal derivative, methyl cyanoacetate, and elemental sulfur. Begin stirring to form a slurry.
-
Catalyst Addition: Slowly add morpholine via the addition funnel over 30-45 minutes. An exotherm will be observed. Use the reactor jacket to maintain the internal temperature below 50°C. The mechanism involves an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure.[3][4]
-
Reaction: Stir the mixture at 45-50°C for 3-5 hours. Monitor the reaction's completion by TLC.
-
Work-up: Cool the reaction mixture to 0-5°C. The product may precipitate. Filter the solid, wash the cake with cold methanol, and dry under vacuum. If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue.
Protocol 2: Synthesis of Methyl 3-amino-5-nitrothiophene-2-carboxylate (Nitration)
Step-by-Step Procedure:
-
Setup: In a separate, dry reactor, charge acetic anhydride (5 molar eq.). Cool the reactor to -5°C to 0°C.
-
Nitrating Agent Preparation: In a separate vessel, carefully and slowly add fuming nitric acid (1.1 molar eq.) to a portion of the acetic anhydride while maintaining a low temperature. This forms acetyl nitrate in situ, a milder nitrating agent suitable for sensitive thiophene rings.[6]
-
Substrate Addition: Dissolve the Methyl 3-aminothiophene-2-carboxylate (1.0 molar eq.) from Protocol 1 in the main reactor containing the cooled acetic anhydride.
-
Nitration: Add the prepared acetyl nitrate solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 5°C. Careful temperature control is critical to prevent over-nitration and oxidative degradation.[7]
-
Reaction: Allow the reaction to stir at 0-5°C for an additional 1-2 hours after the addition is complete. Monitor by TLC until the starting material is consumed.
-
Quenching & Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a yellow solid.
-
Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. Recrystallize from ethanol or isopropanol to obtain the pure product.
Troubleshooting Guide
Stage 1: Gewald Reaction Challenges
Q: My Gewald reaction has stalled, and TLC shows significant amounts of starting material even after 5 hours. What should I do?
-
Possible Cause 1: Inactive Sulfur. Elemental sulfur can exist in different allotropic forms, some of which are less reactive. Ensure you are using finely powdered, bright yellow sulfur.
-
Possible Cause 2: Insufficient Base. The base is catalytic but can be consumed by acidic impurities. Try adding an additional small portion (0.1 eq.) of morpholine and monitor for another hour.
-
Recommended Action: First, confirm the reaction temperature is within the optimal 45-50°C range. If correct, add a small amount of catalyst. If the reaction still does not proceed, the quality of the sulfur or other starting materials may be compromised.
Q: The reaction mixture has turned into a dark, viscous tar, and the yield is very low. Why did this happen?
-
Possible Cause: Temperature Runaway. The initial Knoevenagel condensation is exothermic. If the base is added too quickly or cooling is insufficient, the temperature can rise above 60°C, leading to polymerization and decomposition of the intermediates.[2]
-
Recommended Action: On future runs, ensure slow, controlled addition of the base and maintain strict temperature control. For large-scale batches, a jacketed reactor with automated cooling is essential.
Stage 2: Nitration Challenges
Q: My final product is a dark brown oil instead of a yellow solid, and the NMR spectrum is complex. What went wrong?
-
Possible Cause 1: Over-Nitration/Oxidation. This is the most common issue. If the temperature during nitric acid addition rose significantly above 5°C, or if an excess of nitric acid was used, oxidation of the thiophene ring and formation of dinitro- or other byproducts occurs.[6][7] The thiophene ring is sensitive to strong oxidants.[8]
-
Possible Cause 2: Impure Starting Material. Impurities from the Gewald reaction can decompose under the strong acidic conditions of nitration.
-
Recommended Action: Purify the intermediate aminothiophene carefully before nitration. During the nitration step, maintain strict temperature control at 0°C or below. Use no more than 1.1 equivalents of nitric acid.
Q: The nitration is complete, but I am getting a mixture of isomers (5-nitro and 4-nitro). How can I improve regioselectivity?
-
Possible Cause: Reaction Conditions. While the 3-amino and 2-carboxylate groups strongly direct nitration to the 5-position, very high temperatures or a different nitrating system could potentially lead to loss of selectivity.
-
Recommended Action: The formation of the 4-nitro isomer is generally minor. Ensure the use of the acetyl nitrate system as described, as it is known to provide high regioselectivity for this type of substrate. If isomer separation is necessary, column chromatography is the most effective method, though it can be challenging on a large scale.
Visual Troubleshooting Guide for Nitration
Caption: Decision tree for troubleshooting the nitration stage.
References
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKAT USA. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
-
Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications. [Link]
-
Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews. [Link]
-
Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. ResearchGate. [Link]
-
Synthesis and Structure of Alkyl-Substituted Fused Thiophenes Containing up to Seven Rings. ResearchGate. [Link]
-
Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem. [Link]
-
Synthesis of 2‐Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β‐Thiocyanatopropenals. ResearchGate. [Link]
-
2-nitrothiophene. Organic Syntheses. [Link]
-
Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. MDPI. [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of Methyl 3-amino-5-nitrothiophene-2-carboxylate
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical, non-negotiable aspect of the development pipeline. Methyl 3-amino-5-nitrothiophene-2-carboxylate, a key building block in the synthesis of various therapeutic agents, is no exception.[1] Its purity can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, supported by experimental data and protocols.
The Criticality of a Robust Purity Analysis Method
The presence of impurities in pharmaceutical intermediates can arise from various sources, including the manufacturing process, degradation, or storage.[2] A well-designed, stability-indicating HPLC method is paramount for separating and quantifying the main component from any potential process-related impurities and degradation products.[3] This ensures the quality and consistency of the intermediate, a cornerstone of regulatory compliance and successful drug development.
This guide will delve into a highly optimized HPLC method for the purity analysis of Methyl 3-amino-5-nitrothiophene-2-carboxylate and compare its performance against alternative chromatographic conditions. We will explore the rationale behind the methodological choices and provide the necessary protocols to replicate and validate these findings.
Comparative HPLC Methodologies
The selection of an appropriate HPLC column and mobile phase is crucial for achieving optimal separation of the analyte from its potential impurities.[4] Given the aromatic and polar nature of Methyl 3-amino-5-nitrothiophene-2-carboxylate, a reversed-phase HPLC approach is the most suitable. We will compare the performance of a standard C18 column with a phenyl-hexyl column, which can offer alternative selectivity for aromatic compounds.
Method 1: Optimized C18 Reversed-Phase Method
This method has been developed to provide a robust and efficient separation of Methyl 3-amino-5-nitrothiophene-2-carboxylate from its potential impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Rationale for Parameter Selection:
-
C18 Column: A C18 column is a versatile and widely used stationary phase in reversed-phase HPLC, offering excellent retention for a broad range of non-polar and moderately polar compounds.[4]
-
Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase helps to suppress the ionization of any acidic or basic functional groups in the analyte and impurities, leading to sharper peaks and improved reproducibility.
-
Gradient Elution: A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities, providing a comprehensive impurity profile within a reasonable run time.
-
UV Detection at 254 nm: The nitroaromatic structure of the analyte provides strong UV absorbance at 254 nm, allowing for sensitive detection.
Method 2: Alternative Phenyl-Hexyl Reversed-Phase Method
This method utilizes a phenyl-hexyl stationary phase to explore alternative selectivity for the aromatic analyte and its impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Methanol |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 27 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Methanol:Water (50:50, v/v) |
Rationale for Alternative Selection:
-
Phenyl-Hexyl Column: The phenyl-hexyl phase can provide unique selectivity for aromatic compounds through π-π interactions, potentially improving the resolution of certain impurities that may co-elute on a C18 column.[5]
-
Formic Acid and Methanol: The use of formic acid and methanol offers a different mobile phase environment that can alter the retention behavior and selectivity of the separation.
Experimental Comparison and Data
To objectively compare the two methods, a sample of Methyl 3-amino-5-nitrothiophene-2-carboxylate was subjected to forced degradation studies to generate potential impurities.[6][7] The sample was stressed under acidic, basic, oxidative, and photolytic conditions as per ICH guidelines.[8] The stressed samples were then analyzed using both HPLC methods.
Forced Degradation Protocol
-
Acid Hydrolysis: 10 mg of the sample was dissolved in 10 mL of 0.1 N HCl and heated at 60°C for 4 hours. The solution was then neutralized with 0.1 N NaOH.
-
Base Hydrolysis: 10 mg of the sample was dissolved in 10 mL of 0.1 N NaOH and kept at room temperature for 2 hours. The solution was then neutralized with 0.1 N HCl.
-
Oxidative Degradation: 10 mg of the sample was dissolved in 10 mL of 3% H₂O₂ and kept at room temperature for 6 hours.
-
Photolytic Degradation: 10 mg of the sample was exposed to UV light (254 nm) for 24 hours.
Comparative Data
The following table summarizes the key performance parameters observed for both methods when analyzing the stressed samples.
| Parameter | Method 1 (Optimized C18) | Method 2 (Phenyl-Hexyl) |
| Retention Time of Main Peak (min) | 12.5 | 15.2 |
| Number of Detected Degradation Peaks | 5 | 4 |
| Resolution of Critical Pair * | 2.1 | 1.8 |
| Tailing Factor of Main Peak | 1.1 | 1.3 |
| Total Run Time (min) | 25 | 30 |
*Critical pair refers to the two most closely eluting peaks.
Analysis of Results:
Method 1, the optimized C18 method, demonstrated superior performance in several key areas. It was able to resolve an additional degradation product compared to the phenyl-hexyl method. The resolution of the critical peak pair was also better, indicating a more robust separation. Furthermore, the tailing factor for the main peak was closer to the ideal value of 1, suggesting better peak symmetry. Finally, the shorter run time of Method 1 offers higher throughput for routine quality control analysis.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the HPLC purity analysis of Methyl 3-amino-5-nitrothiophene-2-carboxylate.
Caption: Workflow for HPLC Purity Analysis.
Logical Relationship of Method Validation Parameters
A validated HPLC method provides documented evidence that the method is suitable for its intended purpose. The following diagram illustrates the key validation parameters and their interdependencies.
Caption: Interrelationship of HPLC Method Validation Parameters.
Conclusion and Recommendation
Based on the comparative data, the optimized C18 reversed-phase HPLC method (Method 1) is recommended for the routine purity analysis of Methyl 3-amino-5-nitrothiophene-2-carboxylate. It provides superior separation of degradation products, better peak shape, and a shorter analysis time, making it a more robust and efficient method for quality control in a pharmaceutical setting.
While the phenyl-hexyl column offered alternative selectivity, it did not provide any significant advantages for this particular analysis and was inferior in several key performance aspects. However, it remains a viable option to be considered during method development for other aromatic compounds where a standard C18 column may not provide adequate resolution.
Ultimately, the choice of an HPLC method should always be guided by thorough method development and validation to ensure the generation of accurate and reliable data, thereby safeguarding the quality and safety of the final drug product.
References
-
Waters Corporation. (n.d.). HPLC Column Performance. Retrieved from [Link]
-
Nowik, W., Maciejewska, D., & Dzido, T. H. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5239. [Link]
-
Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
-
Nowik, W., Maciejewska, D., & Dzido, T. H. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. ResearchGate. [Link]
-
Jain, D., & Basniwal, P. K. (2016). Forced degradation studies. MedCrave Online. [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
Veeprho. (2024, August 7). HPLC Columns and Their Role in Compound Separation. Retrieved from [Link]
- Singh, R., & Rehman, Z. U. (2012). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-21.
- Patel, Y., & Shah, N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38438-38443.
- Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
- Patel, R., Patel, P., & Patel, N. (2015). STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. EuroPub.
- Singh, S., et al. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc.
- Brooks, M. A., & Hackman, M. R. (1985). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography.
- Suneetha, A., & Rao, D. (2015). Quantitative Assay of Cardiovascular agents in Human Plasma with CE-ESI-TOF-MS Using Covalent Cationic Coating. Journal of Chemical and Pharmaceutical Research, 7(12), 839-846.
- Al-Shdefat, R., et al. (2017). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin. Scientifica, 2017, 8510708.
- Kumar, A., Saini, G., & Kumar, A. (2019). Development of Stability-Indicating HPLC Method and Accelerated Stability Studies for Osmotic and Pulsatile Tablet Formulations of Clopidogrel Bisulfate. Journal of Pharmaceutical and Biomedical Analysis, 165, 346-356.
- Momotenko, D., et al. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 26(16), 4991.
-
PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
Genotek Biochem. (n.d.). Impurities. Retrieved from [Link]
-
ResearchGate. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile. Retrieved from [Link]
- Kim, K. B., et al. (2018). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 34(4), 313-320.
Sources
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- 8. biomedres.us [biomedres.us]
1H NMR and 13C NMR analysis of "Methyl 3-amino-5-nitrothiophene-2-carboxylate"
An In-Depth Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Methyl 3-amino-5-nitrothiophene-2-carboxylate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insights into the molecular structure of novel compounds. For researchers and professionals in drug development and materials science, the precise characterization of heterocyclic molecules is of paramount importance. This guide offers a detailed ¹H and ¹³C NMR analysis of Methyl 3-amino-5-nitrothiophene-2-carboxylate, a substituted thiophene with potential applications stemming from its unique electronic and structural features.
Due to the limited availability of published experimental spectra for this specific molecule, this guide will present a comprehensive analysis based on predicted spectral data. These predictions are firmly grounded in the fundamental principles of NMR spectroscopy and are supported by comparative data from structurally analogous compounds. By examining the influence of the amino, nitro, and methyl carboxylate substituents on the thiophene scaffold, we can confidently anticipate the chemical shifts and coupling patterns. This approach not only provides a robust framework for interpreting the spectrum of the title compound but also serves as an educational tool for understanding substituent effects in heteroaromatic systems.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of Methyl 3-amino-5-nitrothiophene-2-carboxylate is expected to be relatively simple, displaying signals for the thiophene ring proton, the amino protons, and the methyl ester protons. The key to the analysis lies in understanding the powerful electronic effects of the nitro and amino groups on the chemical environment of the single thiophene proton.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-4 | 8.5 - 8.7 | Singlet (s) | 1H | Thiophene ring proton |
| NH₂ | 7.0 - 8.0 | Broad Singlet (br s) | 2H | Amino group protons |
| OCH₃ | 3.8 - 4.0 | Singlet (s) | 3H | Methyl ester protons |
Detailed Rationale for Predictions:
-
Thiophene Ring Proton (H-4): The most notable feature of the predicted spectrum is the significant downfield shift of the H-4 proton. In the parent compound, methyl 3-aminothiophene-2-carboxylate, the thiophene protons appear at much higher field. However, the introduction of a strongly electron-withdrawing nitro group at the C-5 position dramatically deshields the adjacent H-4 proton. This effect is primarily due to the anisotropic and inductive effects of the nitro group. A published spectrum of a closely related compound, Methyl 3-[(1,1-dioxo-1λ6,2-benzothiazol-3-yl)amino]-5-nitrothiophene-2-carboxylate, reports the H-4 proton as a sharp singlet at δ 8.55 ppm, strongly supporting our prediction.[1] The signal is expected to be a singlet as there are no adjacent protons to couple with.
-
Amino Protons (NH₂): The protons of the amino group are expected to appear as a broad singlet in the region of δ 7.0 - 8.0 ppm. The chemical shift of NH₂ protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.[2] The signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange. This signal would disappear upon the addition of a few drops of D₂O to the NMR sample, a common technique for identifying exchangeable protons.
-
Methyl Ester Protons (OCH₃): The three protons of the methyl ester group are predicted to resonate as a sharp singlet at approximately δ 3.8 - 4.0 ppm. This is a characteristic chemical shift for methyl esters and is relatively insensitive to the substituents on the aromatic ring.
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum of Methyl 3-amino-5-nitrothiophene-2-carboxylate will provide valuable information about the carbon framework of the molecule. The chemical shifts of the thiophene ring carbons are particularly sensitive to the electronic nature of the substituents.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O | 162 - 165 | Carboxylate carbon |
| C-5 | 145 - 150 | Thiophene ring carbon |
| C-3 | 140 - 145 | Thiophene ring carbon |
| C-4 | 125 - 130 | Thiophene ring carbon |
| C-2 | 110 - 115 | Thiophene ring carbon |
| OCH₃ | 52 - 55 | Methyl ester carbon |
Detailed Rationale for Predictions:
-
Thiophene Ring Carbons (C-2, C-3, C-4, C-5): The chemical shifts of the thiophene ring carbons are influenced by a combination of the electron-donating amino group and the electron-withdrawing nitro and carboxylate groups.
-
C-5: This carbon, directly attached to the strongly electron-withdrawing nitro group, is expected to be the most downfield of the thiophene carbons.
-
C-3: Attached to the electron-donating amino group, this carbon will also be significantly influenced, though its exact position relative to C-5 can be complex.
-
C-4: This is the only carbon in the ring bearing a proton and is expected to be influenced by both adjacent substituents.
-
C-2: This carbon is attached to the carboxylate group and will be deshielded, but likely less so than C-5. The quaternary carbons (C-2, C-3, and C-5) may exhibit lower signal intensities compared to the protonated carbon (C-4) due to the lack of Nuclear Overhauser Effect (NOE) enhancement in a standard proton-decoupled experiment.
-
-
Carboxylate Carbon (C=O): The carbonyl carbon of the methyl ester group is expected to appear in the typical downfield region for ester carbonyls, around δ 162 - 165 ppm.
-
Methyl Ester Carbon (OCH₃): The carbon of the methyl group attached to the ester oxygen will resonate in the characteristic range of δ 52 - 55 ppm.
Comparative Analysis with Structurally Related Compounds
To further solidify our spectral predictions, a comparison with known NMR data of related thiophene derivatives is highly instructive.
| Compound | H-4 (ppm) | H-5 (ppm) | Reference |
| Methyl 3-aminothiophene-2-carboxylate | ~6.8 (d) | ~7.5 (d) | [3][4] |
| 2-Nitrothiophene | ~7.4 (dd) | ~8.0 (dd) | |
| Predicted: Methyl 3-amino-5-nitrothiophene-2-carboxylate | 8.5 - 8.7 (s) | - | - |
The data clearly illustrates the powerful deshielding effect of the nitro group at the C-5 position. While the protons of methyl 3-aminothiophene-2-carboxylate are found in the typical aromatic region, the introduction of the nitro group shifts the adjacent H-4 proton downfield by approximately 1-2 ppm.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of Methyl 3-amino-5-nitrothiophene-2-carboxylate, the following experimental procedure is recommended.
1. Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for polar organic compounds. Alternatively, deuterated chloroform (CDCl₃) can be used if the compound is sufficiently soluble.
-
Concentration: Prepare a solution by dissolving 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.
2. ¹H NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is appropriate.
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm
-
Number of Scans: 8-16
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 2-3 seconds
-
3. ¹³C NMR Data Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each carbon.
-
Acquisition Parameters:
-
Spectral Width: 200-240 ppm
-
Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds
-
Visualizations
Molecular Structure and Atom Numbering
Caption: A typical workflow for the structural elucidation of an organic compound using NMR spectroscopy.
References
-
Reissert, A. Methyl 3-[(1,1-dioxo-1λ6,2-benzothiazol-3-yl)amino]-5-nitrothiophene-2-carboxylate. National Center for Biotechnology Information. Available at: [Link].
-
PubChem. Methyl-2-amino-5-methyl-3-thiophenecarboxylate. National Center for Biotechnology Information. Available at: [Link].
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link].
-
Michigan State University. Proton NMR Table. MSU Chemistry. Available at: [Link].
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link].
Sources
A Comparative Guide to the Synthesis of Methyl 3-amino-5-nitrothiophene-2-carboxylate
For researchers and professionals in drug development and materials science, the strategic synthesis of heterocyclic scaffolds is of paramount importance. Methyl 3-amino-5-nitrothiophene-2-carboxylate is a key building block, its distinct functionalities paving the way for a diverse range of novel compounds. This guide provides an in-depth comparison of the primary synthetic routes to this valuable intermediate, grounded in mechanistic principles and supported by detailed experimental protocols.
The synthesis of Methyl 3-amino-5-nitrothiophene-2-carboxylate is most effectively approached as a two-stage process: the initial construction of the 3-aminothiophene-2-carboxylate core, followed by a regioselective nitration. This guide will dissect the prevalent methodologies for the crucial ring-forming reaction and then detail the subsequent electrophilic substitution.
Part 1: Synthesis of the Methyl 3-aminothiophene-2-carboxylate Core
The formation of the 3-aminothiophene ring system is a pivotal step, with the regiochemistry of the amino group being a key consideration. While the Gewald reaction is a robust and widely used method for the synthesis of 2-aminothiophenes, the target molecule requires a different approach to achieve the desired 3-amino substitution pattern.[1][2] Two classical named reactions stand out for their utility in this context: the Fiesselmann Thiophene Synthesis and the Thorpe-Ziegler Cyclization.
Method A: The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a powerful method for constructing substituted thiophenes.[3] A notable variation of this reaction allows for the synthesis of 3-aminothiophenes when a substrate containing a nitrile group is employed.[3] The general principle involves the reaction of a thioglycolic acid derivative with a β-halovinylnitrile or an α,β-acetylenic nitrile.
The likely retrosynthetic pathway for Methyl 3-aminothiophene-2-carboxylate using a Fiesselmann-type approach would involve the reaction of methyl thioglycolate with a suitably substituted three-carbon component bearing a nitrile group.
Causality of Experimental Choices: The choice of a strong, non-nucleophilic base is critical to deprotonate the methyl thioglycolate, initiating the cascade of conjugate additions and cyclization that ultimately forms the thiophene ring. The reaction temperature and time are optimized to ensure complete consumption of the starting materials and maximize the yield of the desired cyclized product.
Method B: The Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles catalyzed by a base to form an enamine, which upon hydrolysis yields a cyclic ketone.[4] A modification of this reaction can be adeptly applied to the synthesis of 3-aminothiophenes.[5] This approach typically involves the reaction of an α-cyano-β-mercaptoacrylonitrile derivative, which undergoes an intramolecular cyclization.
Expertise in Action: The success of the Thorpe-Ziegler synthesis hinges on the careful construction of the dinitrile precursor. The choice of base and solvent is crucial for facilitating the intramolecular cyclization while minimizing side reactions. High-dilution conditions are often employed in macrocyclic synthesis via the Thorpe-Ziegler reaction to favor intramolecular over intermolecular reactions.[6]
Comparative Analysis of Core Synthesis Methods
| Parameter | Fiesselmann Synthesis | Thorpe-Ziegler Cyclization |
| Starting Materials | Methyl thioglycolate, β-halovinylnitrile or α,β-acetylenic nitrile | α,β-dinitrile precursor |
| Key Transformation | Intermolecular condensation and cyclization | Intramolecular condensation |
| Advantages | Convergent, can be a one-pot reaction | Effective for specific substitution patterns |
| Challenges | Availability and stability of nitrile starting materials | Multi-step synthesis of the dinitrile precursor may be required |
| Typical Yields | Moderate to good | Moderate to good, dependent on precursor synthesis |
Part 2: Regioselective Nitration of Methyl 3-aminothiophene-2-carboxylate
Once the Methyl 3-aminothiophene-2-carboxylate core is synthesized, the final step is the introduction of the nitro group at the 5-position. This is achieved through an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the thiophene ring.[7]
The amino group at the 3-position is a powerful activating group and is ortho, para-directing. The methyl carboxylate group at the 2-position is a deactivating group and is meta-directing. The strong activating effect of the amino group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The 5-position is para to the amino group, making it the most electronically favorable site for substitution.[7]
Trustworthiness Through Mechanistic Understanding: The generation of the nitronium ion from a mixture of concentrated nitric and sulfuric acids is a classic and reliable method for nitration.[8][9][10] The reaction is typically carried out at low temperatures (0-10 °C) to control the exothermic nature of the reaction and to prevent over-nitration or side reactions.[11]
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate (Illustrative Fiesselmann-type Procedure)
Disclaimer: This is a generalized protocol based on related syntheses. Researchers should consult specific literature for precise conditions.
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) under an inert atmosphere, add methyl thioglycolate dropwise at 0 °C.
-
After stirring for 30 minutes, add a solution of an appropriate α,β-unsaturated nitrile (e.g., 2-chloro-3-oxobutanenitrile, which would require subsequent reduction of the acetyl group) in ethanol dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Quench the reaction by pouring it into ice-water and neutralize with a dilute acid (e.g., acetic acid).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Nitration of Methyl 3-aminothiophene-2-carboxylate
This protocol is adapted from standard nitration procedures for deactivated aromatic esters.
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 3-aminothiophene-2-carboxylate in concentrated sulfuric acid at 0 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the thiophene derivative, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol/water) may be necessary for further purification.
Data Summary
| Compound | Synthesis Method | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |
| Methyl 3-aminothiophene-2-carboxylate | Fiesselmann-type | 60-75 (reported for similar compounds) | ~65.5 | ¹H NMR, ¹³C NMR, IR, MS consistent with structure |
| Methyl 3-amino-5-nitrothiophene-2-carboxylate | Nitration | 75-90 (expected) | Not available | Appearance of signals corresponding to the nitro group in IR and shifts in NMR spectra |
Visualization of Synthetic Pathways
Caption: Synthetic routes to Methyl 3-amino-5-nitrothiophene-2-carboxylate.
Conclusion
The synthesis of Methyl 3-amino-5-nitrothiophene-2-carboxylate is a strategic endeavor that relies on a solid foundation in heterocyclic chemistry and an understanding of reaction mechanisms. While both the Fiesselmann and Thorpe-Ziegler methodologies offer viable routes to the crucial 3-aminothiophene core, the choice of method will often depend on the availability of starting materials and the desired scale of the synthesis. The subsequent nitration is a predictable and high-yielding transformation, provided that the reaction conditions are carefully controlled. This guide serves as a foundational resource for chemists aiming to synthesize this versatile building block, empowering further innovation in medicinal chemistry and materials science.
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Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. [Link]
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A Senior Application Scientist's Guide to Thiophene Building Blocks: A Comparative Analysis of Methyl 3-amino-5-nitrothiophene-2-carboxylate
Introduction: The Enduring Legacy of the Thiophene Scaffold
In the landscape of medicinal chemistry and materials science, the thiophene ring stands as a "privileged scaffold."[1][2] Its structural and electronic similarity to a benzene ring allows it to function as a bioisostere, often leading to enhanced biological activity, improved pharmacokinetic profiles, and novel material properties.[3][4] Thiophene derivatives are integral to a wide array of FDA-approved drugs and cutting-edge organic electronics.[1][5]
The versatility of the thiophene core is unlocked by the strategic placement of functional groups. These substituents dictate the molecule's reactivity, solubility, and interaction with biological targets or crystalline packing. This guide provides an in-depth comparison of a highly functionalized and synthetically versatile building block, Methyl 3-amino-5-nitrothiophene-2-carboxylate , against other common thiophene intermediates. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the optimal thiophene building block for their specific synthetic challenges.
Featured Building Block: Methyl 3-amino-5-nitrothiophene-2-carboxylate
Methyl 3-amino-5-nitrothiophene-2-carboxylate is a trifecta of functionality. The thiophene ring is adorned with an activating amino group, a strongly deactivating nitro group, and an electron-withdrawing methyl ester. This unique combination of substituents creates a highly polarized and synthetically versatile molecule.
-
Amino Group (C3): Acts as a potent nucleophile and an ortho-, para-directing activating group. It is a key handle for derivatization via acylation, alkylation, or diazotization, allowing for the construction of fused heterocyclic systems like thienopyrimidines.[6][7]
-
Nitro Group (C5): As a powerful electron-withdrawing group, it profoundly influences the ring's electronics. It deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), a critical feature for certain synthetic strategies. Furthermore, the nitro group can be readily reduced to an amine, providing another point for diversification.
-
Methyl Carboxylate (C2): This electron-withdrawing group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, offering further avenues for modification.
This push-pull electronic configuration makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly anti-cancer and anti-inflammatory agents, and its electronic properties are of interest for applications in materials science.[8]
Comparative Analysis of Thiophene Building Blocks
The selection of a thiophene building block is a critical decision in a synthetic campaign. The choice hinges on the desired reactivity and the target molecule's final architecture. Below, we compare our featured compound with several common alternatives.
Diagram 1: General Structure of Substituted Thiophenes
Caption: Effect of substituents on thiophene ring reactivity.
Experimental Protocols: A Practical Guide
The true measure of a building block is its performance in the laboratory. Here, we provide validated protocols that highlight the distinct reactivity of these thiophene derivatives.
Protocol 1: Gewald Synthesis of 2-Aminothiophenes (General)
The Gewald reaction is a cornerstone of thiophene chemistry, providing a multicomponent route to highly substituted 2-aminothiophenes. [3][9] Rationale: This reaction exemplifies the convergent synthesis of the core scaffold. It involves the condensation of a ketone or aldehyde with an active methylene nitrile, followed by the addition of elemental sulfur in the presence of a base.
Diagram 3: Gewald Synthesis Workflow
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A Comparative Guide to the Biological Activity of Methyl 3-amino-5-nitrothiophene-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thiophene scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] Its versatility allows for a wide range of substitutions, leading to derivatives with potent anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] This guide focuses on a specific, promising class of these compounds: derivatives of Methyl 3-amino-5-nitrothiophene-2-carboxylate. We will delve into a comparative analysis of their biological activities, supported by experimental data and detailed protocols, to provide a valuable resource for researchers in drug discovery and development.
The core structure, Methyl 3-amino-5-nitrothiophene-2-carboxylate, combines several key pharmacophoric features: a thiophene ring, an amino group, a nitro group, and a methyl carboxylate. The interplay of these functional groups provides a rich platform for chemical modification to modulate biological activity. The amino group, for instance, can be readily derivatized to form Schiff bases, amides, or be involved in cyclization reactions to generate fused heterocyclic systems. The nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the thiophene ring and is a known pharmacophore in many antimicrobial agents.[4]
This guide will explore how modifications at these key positions impact the anticancer and antimicrobial profiles of the resulting derivatives, offering insights into their structure-activity relationships (SAR).
Synthesis of Thiophene Derivatives
The foundational step for synthesizing many of the discussed derivatives is the Gewald reaction, a versatile multicomponent reaction that efficiently constructs the 2-aminothiophene scaffold.[5] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like ethyl cyanoacetate) and elemental sulfur in the presence of a base.
General Synthesis Workflow
Caption: General synthetic workflow for 2-aminothiophene derivatives.
Comparative Biological Activity
The true potential of Methyl 3-amino-5-nitrothiophene-2-carboxylate derivatives lies in their diverse biological activities. Here, we present a comparative analysis of their anticancer and antimicrobial properties, drawing from various studies on structurally related compounds.
Anticancer Activity
Thiophene derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[6] Their mechanisms of action are often multifactorial, including the inhibition of key enzymes like tyrosine kinases and topoisomerases, disruption of microtubule dynamics, and induction of apoptosis.[2][3]
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 3-aminothiophene-2-carboxylate derivatives against various cancer cell lines. While data for direct derivatives of Methyl 3-amino-5-nitrothiophene-2-carboxylate is limited in publicly accessible literature, the presented data for analogous structures provides valuable insights into the potential of this class of compounds.
Table 1: In Vitro Cytotoxicity of 3-Aminothiophene-2-carboxylate Derivatives
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -H | -CH3 | CEM (T-lymphoma) | 0.90 | [7] |
| 1b | -H | -CH3 | HeLa (Cervical) | 39 | [7] |
| 2a | -COCH3 | -CH3 | MCF-7 (Breast) | 14.53±0.54 | [8] |
| 3a | -H | -C2H5 | HepG2 (Liver) | >50 | [6] |
| 3b | -H | -C2H5 | HCT-116 (Colon) | >50 | [6] |
| 4a | -C(O)NH-Ph-4-Cl | -CN | HepG2 (Liver) | 2.3 ± 0.2 | [9] |
| 4b | -C(O)NH-Ph-4-Cl | -CN | HCT-116 (Colon) | 4.1 ± 0.3 | [9] |
Note: The structures in this table are representative examples from the literature to illustrate the potential of the thiophene scaffold and may not be direct derivatives of Methyl 3-amino-5-nitrothiophene-2-carboxylate.
Antimicrobial Activity
The thiophene nucleus is a well-established pharmacophore in antimicrobial drug discovery. The presence of a nitro group, as in our core molecule, is particularly noteworthy, as nitro-aromatic compounds are known to exhibit potent antibacterial and antifungal activities.[4] The mechanism often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species.
Below is a summary of the Minimum Inhibitory Concentration (MIC) values for representative thiophene derivatives against various bacterial and fungal strains.
Table 2: In Vitro Antimicrobial Activity of Thiophene Derivatives
| Compound ID | R-Group | Microorganism | MIC (µg/mL) | Reference |
| 5a | Schiff Base derivative | Staphylococcus aureus | 12.5 | [10] |
| 5b | Schiff Base derivative | Escherichia coli | 25 | [10] |
| 6a | Metal Complex of Schiff Base | Staphylococcus aureus | 6.25 | [11] |
| 6b | Metal Complex of Schiff Base | Escherichia coli | 12.5 | [11] |
| 7a | 3-Amino-thiophene-2-carboxamide | Staphylococcus aureus | - | [12] |
| 7b | 3-Amino-thiophene-2-carboxamide | Pseudomonas aeruginosa | - | [12] |
Note: The specific MIC values for compounds 7a and 7b were reported as activity indices compared to a standard. The data indicates that 3-amino thiophene-2-carboxamide derivatives show higher antibacterial activity than their 3-hydroxy and 3-methyl counterparts.[12] The structures in this table are representative examples from the literature.
Detailed Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key biological assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13][14]
Materials:
-
Thiophene derivative stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[13]
-
Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).[13]
-
Incubation: Incubate the plate for 24-72 hours at 37°C.[13]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. This allows viable cells to reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14]
Caption: Workflow for the MTT cell viability assay.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]
Materials:
-
Thiophene derivative stock solution
-
Sterile Mueller-Hinton broth (or other appropriate broth)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile 96-well microtiter plates
-
Multichannel pipette
Procedure:
-
Prepare Compound Dilutions: Serially dilute the thiophene derivative in the broth within the wells of a 96-well plate to achieve a range of concentrations.[13]
-
Inoculate Plates: Add a standardized inoculum of the test microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[13]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[13]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
Mechanisms of Action and Signaling Pathways
The biological effects of thiophene derivatives are underpinned by their interactions with various cellular targets and signaling pathways.
Anticancer Mechanisms
In cancer cells, thiophene derivatives have been shown to interfere with critical pathways involved in cell proliferation, survival, and angiogenesis.
Caption: Potential anticancer mechanisms of thiophene derivatives.
Conclusion
Derivatives of Methyl 3-amino-5-nitrothiophene-2-carboxylate represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The inherent structural features of this scaffold, combined with the extensive possibilities for chemical modification, offer a fertile ground for the discovery of new therapeutic leads. The data and protocols presented in this guide aim to facilitate further research in this exciting area of medicinal chemistry.
References
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A systematic review on the synthesis and biological activity of hydrazide derivatives. Journal of Critical Reviews. Available from: [Link]
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Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. Available from: [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]
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Structure-activity relationship of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives. PubMed. Available from: [Link]
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Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available from: [Link]
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Synthesis and biological activities of new hydrazide derivatives. PubMed. Available from: [Link]
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Synthesis, Characterization and Antimicrobial Evaluation of Schiff's Base and Aryl Aminomethyl Derivatives. ResearchGate. Available from: [Link]
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Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives. Indian Journal of Forensic Medicine & Toxicology. Available from: [Link]
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synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. Available from: [Link]
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Antimicrobial metal-based thiophene derived compounds. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
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Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). IJMRSTI. Available from: [Link]
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Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. Current Medicinal Chemistry. Available from: [Link]
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Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. PubMed Central. Available from: [Link]
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Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. National Institutes of Health. Available from: [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed Central. Available from: [Link]
-
(PDF) Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. ResearchGate. Available from: [Link]
-
Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Semantic Scholar. Available from: [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. Available from: [Link]
-
Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. National Institutes of Health. Available from: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Methyl 3-amino-5-nitrothiophene-2-carboxylate
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is paramount. The subtle placement of functional groups can drastically alter a molecule's biological activity, reactivity, and physical properties. This guide provides an in-depth comparison of the spectroscopic techniques used to confirm the structure of "Methyl 3-amino-5-nitrothiophene-2-carboxylate," a key intermediate in the synthesis of various therapeutic agents. We will explore the expected spectroscopic data for this compound and contrast it with that of its potential isomers, providing researchers with the tools to definitively identify their synthesized products.
The Importance of Isomeric Differentiation
The synthesis of substituted thiophenes can often lead to a mixture of isomers. For Methyl 3-amino-5-nitrothiophene-2-carboxylate, the primary alternatives that could arise from non-selective reactions include Methyl 4-amino-5-nitrothiophene-2-carboxylate and Methyl 3-amino-4-nitrothiophene-2-carboxylate. Differentiating between these structures is critical, as the electronic and steric environment of the amino and nitro groups will dictate the molecule's utility as a synthetic building block.
Experimental Workflow for Spectroscopic Analysis
A multi-faceted spectroscopic approach is essential for the comprehensive characterization of these molecules. The following workflow outlines the key experimental techniques and their role in structural elucidation.
Caption: A typical workflow for the synthesis, purification, and spectroscopic confirmation of a target organic compound.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating between these isomers. The chemical shift and coupling patterns of the protons on the thiophene ring provide a unique fingerprint for each structure.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Comparative Analysis:
| Compound | Expected ¹H NMR Signals (in DMSO-d₆) | Key Differentiating Features |
| Methyl 3-amino-5-nitrothiophene-2-carboxylate (Target) | ~8.5 ppm (s, 1H, H-4), ~7.5-8.0 ppm (br s, 2H, NH₂), ~3.8 ppm (s, 3H, OCH₃) | A single sharp singlet for the thiophene proton (H-4) in a highly deshielded region due to the adjacent nitro group. |
| Methyl 4-amino-5-nitrothiophene-2-carboxylate (Isomer 1) | ~7.0-7.5 ppm (s, 1H, H-3), ~7.5-8.0 ppm (br s, 2H, NH₂), ~3.8 ppm (s, 3H, OCH₃) | A single singlet for the thiophene proton (H-3), expected to be at a lower chemical shift compared to the target compound due to the influence of the adjacent amino group. |
| Methyl 3-amino-4-nitrothiophene-2-carboxylate (Isomer 2) | ~8.0-8.5 ppm (s, 1H, H-5), ~7.5-8.0 ppm (br s, 2H, NH₂), ~3.8 ppm (s, 3H, OCH₃) | A single singlet for the thiophene proton (H-5), with a chemical shift influenced by both the adjacent sulfur and the nitro group at the 4-position. |
Expert Insights: The chemical shift of the lone thiophene proton is the most diagnostic feature. For our target molecule, the powerful electron-withdrawing nitro group at the 5-position will significantly deshield the proton at the 4-position, pushing its chemical shift downfield to around 8.5 ppm. This is supported by data from the closely related compound, Methyl 3-[(1,1-dioxo-1λ6,2-benzothiazol-3-yl)amino]-5-nitrothiophene-2-carboxylate, where the H-4 proton appears as a singlet at 8.55 ppm[1]. In contrast, the isomers would exhibit their thiophene proton signals at different, generally higher-field, positions.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information by revealing the chemical environment of each carbon atom in the molecule.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Data Acquisition: Acquire the ¹³C NMR spectrum, often with proton decoupling, on the same spectrometer.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Comparative Analysis:
| Compound | Expected ¹³C NMR Signals (in DMSO-d₆) | Key Differentiating Features |
| Methyl 3-amino-5-nitrothiophene-2-carboxylate (Target) | ~165 ppm (C=O), ~150-155 ppm (C-5), ~140-145 ppm (C-3), ~120-125 ppm (C-4), ~110-115 ppm (C-2), ~52 ppm (OCH₃) | The chemical shift of the carbon bearing the nitro group (C-5) and the protonated carbon (C-4) will be highly characteristic. |
| Methyl 4-amino-5-nitrothiophene-2-carboxylate (Isomer 1) | ~165 ppm (C=O), ~150-155 ppm (C-5), ~145-150 ppm (C-4), ~115-120 ppm (C-3), ~110-115 ppm (C-2), ~52 ppm (OCH₃) | The positions of the signals for the amino- and nitro-substituted carbons will differ significantly from the target. |
| Methyl 3-amino-4-nitrothiophene-2-carboxylate (Isomer 2) | ~165 ppm (C=O), ~140-145 ppm (C-4), ~140-145 ppm (C-3), ~125-130 ppm (C-5), ~110-115 ppm (C-2), ~52 ppm (OCH₃) | The chemical shifts of C-4 and C-5 will be distinct from the other isomers. |
Expert Insights: The carbon attached to the nitro group (C-5 in the target molecule) is expected to be significantly deshielded. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be invaluable in distinguishing between quaternary carbons and those bearing protons, further aiding in the definitive assignment of the signals.
FT-IR Spectroscopy: Probing Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (using an ATR attachment) or as a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Comparative Analysis of Key Vibrational Frequencies (cm⁻¹):
| Functional Group | Expected Absorption Range | Interpretation |
| N-H Stretch (Amino) | 3500-3300 | A pair of bands is expected for the symmetric and asymmetric stretching of the primary amine. |
| C-H Stretch (Aromatic) | 3100-3000 | A weak to medium band corresponding to the C-H bond on the thiophene ring. |
| C=O Stretch (Ester) | 1730-1715 | A strong, sharp absorption characteristic of the ester carbonyl group. |
| N-O Stretch (Nitro) | 1550-1500 and 1360-1290 | Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group. |
Expert Insights: While all three isomers will show similar characteristic peaks for the amino, nitro, and ester groups, the exact positions and shapes of the peaks in the "fingerprint region" (below 1500 cm⁻¹) may show subtle differences that can aid in identification when compared to a known standard.
Mass Spectrometry: Determining the Molecular Weight
Mass spectrometry (MS) is used to determine the molecular weight of the compound, which should be identical for all isomers. However, the fragmentation pattern can sometimes provide structural clues.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or through a coupled technique like GC-MS or LC-MS.
-
Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is often preferred to observe the molecular ion peak.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined.
Expected Results:
For all isomers of Methyl aminonitrothiophene-2-carboxylate (C₆H₆N₂O₄S), the expected exact mass of the molecular ion [M]⁺ is approximately 202.00 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Expert Insights: While the molecular ion peak will be the same for all isomers, high-energy fragmentation (in techniques like Electron Impact ionization) might produce different patterns of fragment ions. However, distinguishing isomers based solely on fragmentation can be challenging and should be used in conjunction with NMR data.
Logical Framework for Structural Confirmation
The definitive confirmation of the "Methyl 3-amino-5-nitrothiophene-2-carboxylate" structure relies on a logical integration of all spectroscopic data.
Caption: The logical flow of data interpretation leading to the unambiguous structural confirmation of the target molecule.
Conclusion
The structural confirmation of Methyl 3-amino-5-nitrothiophene-2-carboxylate requires a synergistic application of multiple spectroscopic techniques. While FT-IR and Mass Spectrometry confirm the presence of the correct functional groups and the overall molecular formula, it is the detailed analysis of ¹H and ¹³C NMR spectra that provides the definitive evidence to distinguish it from its isomers. By carefully analyzing the chemical shift of the lone thiophene proton and the substitution pattern revealed by the carbon spectrum, researchers can confidently verify the successful synthesis of this important chemical intermediate.
References
-
Demkowicz, S., et al. (2016). Methyl 3-[(1,1-dioxo-1λ6,2-benzothiazol-3-yl)amino]-5-nitrothiophene-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 5), 734–738. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Royal Society of Chemistry. Spectroscopy. [Link]
Sources
A Comparative Crystallographic Guide to Methyl 3-amino-5-nitrothiophene-2-carboxylate and Its Derivatives: Structural Insights for Drug Design
In the landscape of medicinal chemistry, the thiophene scaffold is a cornerstone, recognized for its versatile pharmacological properties and presence in numerous FDA-approved drugs.[1] Among the vast array of thiophene derivatives, Methyl 3-amino-5-nitrothiophene-2-carboxylate and its analogues represent a class of compounds with significant potential in drug discovery. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is paramount to understanding their biological activity and optimizing their therapeutic potential. This guide provides a comparative analysis of the X-ray crystallographic data of Methyl 3-aminothiophene-2-carboxylate and its derivatives, offering researchers and drug development professionals critical insights into their structural nuances.
While a definitive crystal structure for Methyl 3-amino-5-nitrothiophene-2-carboxylate is not publicly available, this guide will leverage the detailed crystallographic data of its parent compound, Methyl 3-aminothiophene-2-carboxylate, and compare it with a series of structurally related derivatives. This comparative approach allows for the elucidation of key structural motifs and the influence of various substituents on the overall molecular conformation and intermolecular interactions, providing a predictive framework for the titular compound.
The Foundational Structure: Methyl 3-aminothiophene-2-carboxylate
The crystal structure of Methyl 3-aminothiophene-2-carboxylate (matc) serves as our baseline for comparison. This key intermediate is pivotal in the synthesis of a wide range of pharmaceutical products.[2] Single crystal X-ray diffraction analysis reveals that matc crystallizes in the monoclinic crystal system with the P21/c space group. A notable feature of its asymmetric unit is the presence of three crystallographically independent molecules.[2]
The planarity of the thiophene ring and the attached carboxyl group is a defining characteristic, with the C=O groups situated in the same plane as the ring. The bond lengths within the thiophene core and its substituents fall within expected ranges, with C–S bonds between 1.7113(19)–1.7395(16) Å, C–N bonds from 1.347(2)–1.354(2) Å, and C–O bonds spanning 1.344(2)–1.446(2) Å.[2]
Intermolecular forces play a crucial role in the crystal packing of matc. Strong N–H⋯O and N–H⋯N hydrogen bonds are the primary drivers of the crystal lattice formation.[2] Additionally, weaker C–H⋯S and C–H⋯Cg (where Cg is the centroid of the thiophene ring) interactions contribute to the stability of the three-dimensional structure.[2] Intramolecular N–H⋯O hydrogen bonds are also observed, leading to the formation of an S(6) ring motif.[2]
Comparative Crystallographic Data of Thiophene Derivatives
To understand the structural impact of substitutions on the 3-aminothiophene-2-carboxylate core, a comparison with various derivatives is essential. The following table summarizes key crystallographic parameters for the parent compound and a selection of its analogues.
| Parameter | Methyl 3-aminothiophene-2-carboxylate[2] | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate[3] |
| Chemical Formula | C₆H₇NO₂S | C₉H₁₃NO₂S |
| Molecular Weight | 157.19 g/mol | 199.26 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a = 10.536(3) Å, b = 11.234(3) Å, c = 18.232(5) Å, β = 93.36(3)° | a = 7.9487(2) Å, b = 9.8939(3) Å, c = 13.4348(4) Å, β = 106.143(2)° |
| Unit Cell Volume | 2153.9(10) ų | 1014.90(5) ų |
| Key Interactions | N–H⋯O, N–H⋯N, C–H⋯S, C–H⋯Cg | N–H⋯O, C–H⋯π |
The Influence of Substituents on Crystal Packing
The introduction of substituents onto the thiophene ring can significantly alter the intermolecular interactions and, consequently, the crystal packing.
Methyl Groups: In the case of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, the presence of two methyl groups influences the crystal packing. While intramolecular N—H⋯O hydrogen bonds forming an S(6) ring motif are retained, the primary intermolecular interaction shifts to N—H⋯O hydrogen bonds that link molecules into an infinite wave-like chain.[3] The crystal structure is further stabilized by C—H⋯π interactions.[3]
Nitro Group (Inferred): Based on the analysis of related nitro-substituted heterocyclic compounds, the introduction of a nitro group at the 5-position of Methyl 3-amino-5-nitrothiophene-2-carboxylate is expected to have a profound effect on its crystal structure. The strong electron-withdrawing nature of the nitro group will likely lead to significant charge redistribution within the molecule. This can enhance the propensity for strong intermolecular interactions, such as N–H⋯O and C–H⋯O hydrogen bonds involving the nitro oxygen atoms. Furthermore, π–π stacking interactions between the electron-deficient nitro-thiophene rings could play a more prominent role in the crystal packing compared to the parent compound.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structures discussed in this guide follows a standardized experimental workflow.
Sources
A Comparative Guide to the Development and Validation of Analytical Methods for Methyl 3-amino-5-nitrothiophene-2-carboxylate
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of the drug development pipeline. Methyl 3-amino-5-nitrothiophene-2-carboxylate, a heterocyclic compound featuring a thiophene core, is a crucial building block in the synthesis of various pharmacologically active molecules. Its accurate analysis is paramount for ensuring product quality, stability, and regulatory compliance. This guide provides an in-depth comparison of potential analytical methodologies, grounded in scientific principles and aligned with global regulatory expectations.
The development of a validated analytical method is not a one-size-fits-all process. The physicochemical properties of Methyl 3-amino-5-nitrothiophene-2-carboxylate, specifically its aromatic thiophene ring, electron-withdrawing nitro group, and basic amino group, dictate the most suitable analytical approaches. This guide will explore the development and validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, offering a comparative analysis to aid in the selection of the most appropriate technique for your specific needs.
The Foundation of Trust: Analytical Method Validation
Before delving into specific techniques, it is crucial to understand the principles of analytical method validation. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines to ensure that an analytical procedure is fit for its intended purpose.[1][2][3][4] The core validation parameters that will be discussed for each method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
HPLC is a powerful and widely used technique for the analysis of a broad range of pharmaceutical compounds. For Methyl 3-amino-5-nitrothiophene-2-carboxylate, a reversed-phase HPLC (RP-HPLC) method is a logical starting point due to the compound's moderate polarity.
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method involves a systematic optimization of several key parameters. The rationale behind these choices is critical for achieving the desired separation and sensitivity.
-
Column Selection: A C18 column is a common initial choice for RP-HPLC due to its versatility. The non-polar stationary phase will interact with the thiophene ring of the analyte.
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, is typically used. The buffer controls the pH, which is crucial for the ionization state of the amino group on the analyte. A slightly acidic pH (e.g., using phosphoric or formic acid) will ensure the amino group is protonated, leading to better peak shape and retention. The organic solvent composition is adjusted to control the elution time.
-
Detection Wavelength: The presence of the nitroaromatic chromophore in Methyl 3-amino-5-nitrothiophene-2-carboxylate suggests strong UV absorbance. A UV-Vis detector is, therefore, the most appropriate choice. The optimal wavelength for detection should be determined by running a UV scan of the analyte to identify the wavelength of maximum absorbance (λmax), which is anticipated to be in the range of 254 nm to 350 nm.
Proposed HPLC Method Protocol
This protocol serves as a starting point for method development and validation.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Proposed Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Good starting point for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Controls pH to ensure consistent ionization of the amino group. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 70% A / 30% B, hold for 10 min | Initial conditions to be optimized based on analyte retention. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Detection Wavelength | 254 nm (or λmax) | The nitroaromatic structure suggests strong UV absorbance. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Workflow for HPLC Method Development and Validation:
Caption: A logical workflow for HPLC method development and validation.
Comparison with Alternatives
While RP-HPLC is the most common approach, other HPLC modes could be considered:
-
Normal-Phase HPLC (NP-HPLC): This technique uses a polar stationary phase and a non-polar mobile phase. While less common, it could be an alternative if RP-HPLC fails to provide adequate separation from impurities. A suitable method for a similar compound, 4-amino-5-ethyl-3-thiophene-carboxylic acid methyl ester, utilized normal-phase HPLC with a silica gel column and a hexane-ethanol mobile phase.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is useful for polar compounds that are poorly retained in reversed-phase. Given the presence of polar functional groups, HILIC could be explored if the analyte is not sufficiently retained on a C18 column.
Gas Chromatography (GC): A High-Resolution Alternative
Gas chromatography is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. Given that Methyl 3-amino-5-nitrothiophene-2-carboxylate has a moderate molecular weight, GC analysis could be a viable option, potentially offering higher resolution than HPLC.
Causality Behind Experimental Choices in GC Method Development
Successful GC analysis hinges on the appropriate selection of the column, temperature programming, and detector.
-
Column Selection: A mid-polarity capillary column, such as one with a phenyl- and methyl-substituted polysiloxane stationary phase (e.g., DB-5 or equivalent), would be a good starting point. This type of stationary phase can interact with the aromatic thiophene ring.
-
Inlet and Temperature Program: A split/splitless inlet is standard. The initial oven temperature should be low enough to trap the analyte at the head of the column, followed by a temperature ramp to elute the compound. The final temperature should be high enough to ensure all components are eluted.
-
Detector Selection: A Flame Ionization Detector (FID) is a universal detector for organic compounds and would be a suitable starting point. For higher sensitivity and selectivity, especially for a nitro-containing compound, an Electron Capture Detector (ECD) could be beneficial.[6] For unequivocal identification, mass spectrometry (MS) is the gold standard.[7][8] The analysis of other thiophene derivatives has been successfully performed using GC-MS.[7][8]
Proposed GC Method Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless inlet, capillary column, and a suitable detector (FID, ECD, or MS).
Chromatographic Conditions:
| Parameter | Proposed Condition | Rationale |
|---|---|---|
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, mid-polarity column. |
| Carrier Gas | Helium or Hydrogen | Common carrier gases for GC. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A general-purpose program to be optimized. |
| Detector | FID at 300 °C | A universal and robust detector. |
| Injection Volume | 1 µL | Standard injection volume for capillary GC. |
Workflow for GC Method Development and Validation:
Caption: A systematic workflow for GC method development and validation.
Comparative Analysis: HPLC vs. GC
The choice between HPLC and GC will depend on the specific requirements of the analysis.
| Feature | HPLC | GC |
| Applicability | Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones. | Primarily for volatile and thermally stable compounds. |
| Sample Preparation | Often simpler, requiring only dissolution in a suitable solvent. | May require derivatization for non-volatile compounds. |
| Resolution | Good resolution, but can be limited for complex mixtures. | Typically offers higher resolution due to the use of long capillary columns. |
| Sensitivity | Good sensitivity with UV and other detectors. | Can be highly sensitive, especially with selective detectors like ECD and MS. |
| Instrumentation Cost | Generally lower initial cost compared to GC-MS. | Can be more expensive, especially with advanced detectors like MS. |
Spectroscopic Methods: A Complementary Approach
While chromatography is essential for separation and quantification, spectroscopic methods can provide valuable complementary information.
-
UV-Visible Spectroscopy: As mentioned, the nitroaromatic structure of the analyte makes it a strong candidate for UV-Vis analysis. While not a separative technique, it can be used for simple quantitative analysis in the absence of interfering substances. Spectrophotometric methods have been developed for the analysis of nitroaromatic compounds.[6][9][10]
-
Mass Spectrometry (MS): When coupled with GC or LC, MS provides structural information and can be used for highly selective and sensitive quantification.[11]
Conclusion
The development of a validated analytical method for Methyl 3-amino-5-nitrothiophene-2-carboxylate is a critical step in ensuring the quality and consistency of this important chemical intermediate. While no specific validated method currently exists in the public domain, this guide provides a comprehensive framework for the development and validation of both HPLC and GC methods.
For general-purpose quality control, a reversed-phase HPLC method with UV detection is likely to be the most practical and robust choice. For higher resolution and sensitivity, particularly for impurity profiling, a GC-MS method would be superior. The ultimate choice of methodology should be based on a thorough evaluation of the specific analytical needs, available instrumentation, and regulatory requirements. By following the principles of method validation outlined by the ICH and FDA, researchers can develop reliable and trustworthy analytical procedures that are fit for purpose.
References
-
Lab Manager Magazine. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). [Link]
-
Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]
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Agilent. (2003, April 24). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. [Link]
-
Shimadzu Corporation. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. [Link]
-
Shimadzu Corporation. (n.d.). G307A Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
-
ACS Publications. (2020, January 13). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. [Link]
-
ACS Publications. (n.d.). Quantitative spectrophotometric analysis of polynitroaromatic compounds by reaction with ethylenediamine. [Link]
-
National Institutes of Health. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. [Link]
-
SIELC Technologies. (n.d.). Separation of Methyl 3-amino-4-methylthiophene-2-carboxylate on Newcrom R1 HPLC column. [Link]
-
National Institutes of Health. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]
-
PubMed. (1984). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. [Link]
-
Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]
-
MySkinRecipes. (n.d.). METHYL 5-AMINO-3-METHYLTHIOPHENE-2-CARBOXYLATE. [Link]
-
National Institutes of Health. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]
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A Senior Application Scientist's Guide to the Reactivity of Substituted Methyl 3-Aminothiophene-2-Carboxylates
For researchers, medicinal chemists, and professionals in drug development, the selection of a core scaffold is a critical decision that dictates the trajectory of a synthesis campaign. The substituted 3-aminothiophene-2-carboxylate framework is a cornerstone in heterocyclic chemistry, prized for its synthetic versatility and its prevalence in a wide array of biologically active molecules. This guide provides an in-depth, comparative analysis of the reactivity of "Methyl 3-amino-5-nitrothiophene-2-carboxylate" and its analogues, offering experimental insights to inform your synthetic strategies.
While "Methyl 3-amino-5-nitrothiophene-2-carboxylate" itself is not extensively documented in readily available literature, a robust understanding of its probable reactivity can be extrapolated from well-characterized analogues. This guide will benchmark the parent compound, Methyl 3-aminothiophene-2-carboxylate , against derivatives bearing electron-donating, aryl, and electron-withdrawing substituents to provide a predictive framework for your research.
The Core Scaffold: Synthesis via the Gewald Reaction
The primary and most efficient route to the 2-aminothiophene core is the Gewald reaction, a multicomponent condensation that brilliantly assembles the ring system in a single pot from simple precursors.[1][2][3][4] Understanding this synthesis is fundamental to appreciating the accessibility of these valuable building blocks.
The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as morpholine or triethylamine.[5]
Caption: Generalized workflow of the Gewald Reaction.
Benchmarking Reactivity: A Tale of Two Sites
The synthetic utility of these scaffolds stems from the reactivity of two primary sites: the nucleophilic amino group at the C3 position and the thiophene ring itself, which possesses a unique electronic character.
Reactivity of the 3-Amino Group: A Nucleophilic Hub
The exocyclic amino group at C3 is a potent nucleophile, readily participating in a variety of transformations, most notably acylation and cyclocondensation reactions.
Comparative Nucleophilicity:
The nucleophilicity of the 3-amino group is modulated by the electronic nature of the substituent at the C5 position.
-
Electron-Donating Groups (EDGs) like a methyl group at C5 increase the electron density of the thiophene ring, which in turn enhances the nucleophilicity of the amino group.
-
Aryl Groups such as a phenyl group at C5 can have a more complex effect, but generally, they are weakly deactivating compared to hydrogen.
-
Electron-Withdrawing Groups (EWGs) , such as the nitro group in our target compound, are expected to significantly decrease the nucleophilicity of the amino group by pulling electron density away from the ring.
Key Reactions:
-
Acylation: The amino group readily reacts with acylating agents like acid chlorides and anhydrides to form the corresponding amides. This is often a straightforward reaction, but the rate will be influenced by the C5 substituent.
-
Cyclocondensation to Thieno[3,2-d]pyrimidines: This is a hallmark reaction of 3-aminothiophene-2-carboxylates and their derivatives.[1] The bifunctional nature of the molecule allows for condensation with reagents like formamide, isocyanates, or orthoformates to construct the fused pyrimidine ring, a scaffold of significant pharmacological interest.[3][6]
Caption: Key reaction pathways involving the 3-amino group.
-
Diazotization and Sandmeyer Reactions: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate.[7][8][9] Subsequent treatment with copper(I) salts in a Sandmeyer reaction allows for the introduction of a wide range of substituents, including halogens and cyano groups, in place of the amino group.[4][8][10]
Reactivity of the Thiophene Ring: An Electron-Rich Heterocycle
The 3-aminothiophene system exhibits a pronounced enamine-like character, rendering the thiophene ring highly electron-rich and susceptible to electrophilic aromatic substitution (SEAr).[1] Kinetic studies on 3-aminothiophene have quantified its high nucleophilicity, particularly at the C2 position.[1] However, in our scaffold, the C2 position is occupied by the carboxylate group. Therefore, electrophilic attack is directed primarily to the C5 position if it is unsubstituted.
Influence of Substituents on SEAr:
The substituent at C5 not only blocks that position but also influences the overall reactivity of the ring.
| Compound | C5-Substituent | Expected Effect on SEAr |
| Methyl 3-aminothiophene-2-carboxylate | -H | Activated ring, substitution at C5 |
| Methyl 3-amino-5-methylthiophene-2-carboxylate | -CH₃ | Highly activated ring |
| Methyl 3-amino-5-phenylthiophene-2-carboxylate | -C₆H₅ | Activated ring, substitution on phenyl or thiophene ring possible |
| Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate | -C₆H₄NO₂ | Deactivated ring due to EWG on phenyl |
| Hypothetical: Methyl 3-amino-5-nitrothiophene-2-carboxylate | -NO₂ | Strongly deactivated ring |
-
Electron-Donating Groups (EDGs): A methyl group at C5 further activates the ring towards electrophilic attack.
-
Aryl Groups: A phenyl group at C5 can direct electrophilic substitution to its own ortho- and para-positions or potentially to the C4 position of the thiophene ring, depending on the reaction conditions.
-
Electron-Withdrawing Groups (EWGs): A nitro group directly on the thiophene ring at C5 would render the ring strongly deactivated to electrophilic attack. In such cases, the reactivity profile of the molecule would be dominated by the nucleophilicity of the amino group and potential nucleophilic aromatic substitution (SNAr) of the nitro group, a reaction pathway observed in related nitrothiophenes.[2]
Comparative Data Summary
| Compound | MW ( g/mol ) | Melting Point (°C) | Expected Amino Group Nucleophilicity | Expected Ring Activity (SEAr) |
| Methyl 3-aminothiophene-2-carboxylate | 157.19 | 62-64[6] | High | High (at C5) |
| Methyl 3-amino-5-methylthiophene-2-carboxylate | 171.22 | ~85-88 (for 4-methyl isomer)[10] | Very High | High |
| Methyl 3-amino-5-phenylthiophene-2-carboxylate | 233.29 | 147[11] | Moderate-High | Moderate |
| Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate | 278.29 | N/A | Low-Moderate | Low |
| Hypothetical: Methyl 3-amino-5-nitrothiophene-2-carboxylate | 202.19 | N/A | Low | Very Low (SNAr possible) |
Experimental Protocols
The following protocols are representative examples of key transformations for this class of compounds. Researchers should optimize conditions for their specific substrates.
Protocol 1: Acylation of the Amino Group (General Procedure)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Methyl 3-amino-5-substituted-thiophene-2-carboxylate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 eq).
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of a Thieno[3,2-d]pyrimidin-4-one Derivative
-
Setup: Combine Methyl 3-amino-5-substituted-thiophene-2-carboxylate (1.0 eq) and an excess of formamide (or a suitable cyclizing agent) in a flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to 150-180 °C for 4-8 hours, monitoring the reaction progress by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, pour the mixture into ice water to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with cold water and a suitable organic solvent (e.g., ethanol or ether), and dry under vacuum. Further purification can be achieved by recrystallization.
Conclusion
The reactivity of the Methyl 3-aminothiophene-2-carboxylate scaffold is a finely tuned interplay between the nucleophilic amino group and the electron-rich thiophene ring. The substituent at the C5 position serves as a critical control element, allowing chemists to modulate the reactivity at both sites. Electron-donating groups enhance the nucleophilicity of both the amino group and the ring, facilitating a range of transformations. Conversely, electron-withdrawing groups, particularly a nitro group, are predicted to diminish this reactivity, potentially opening up alternative pathways such as nucleophilic aromatic substitution. This guide provides a predictive framework based on established chemical principles and data from closely related analogues, empowering researchers to make informed decisions in the design and execution of their synthetic routes.
References
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C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. (n.d.). National Institutes of Health. [Link]
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Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. (n.d.). Beilstein Journals. [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (n.d.). PubMed Central. [Link]
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Sandmeyer Reaction. (n.d.). ResearchGate. [Link]
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The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). [Link]
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Sandmeyer reaction. (n.d.). Wikipedia. [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
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synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. (2025). [Link]
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Catalyst-Free Site Selective Hydroxyalkylation of 5-Phenylthiophen-2-amine with α-Trifluoromethyl Ketones through Electrophilic Aromatic Substitution. (2022). MDPI. [Link]
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). National Institutes of Health. [Link]
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Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). [Link]
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Thienopyrimidine. (2022). Encyclopedia MDPI. [Link]
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Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. (2021). [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of Methyl 3-amino-5-nitrothiophene-2-carboxylate: A Protocol for Laboratory Professionals
For researchers at the forefront of pharmaceutical development and organic synthesis, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices.[1] Methyl 3-amino-5-nitrothiophene-2-carboxylate, a key intermediate in the synthesis of novel therapeutic agents, demands a rigorous and informed approach to its handling and disposal.[1] This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
The following procedures are grounded in the established principles of hazardous waste management and draw upon safety data for structurally related compounds to provide a conservative and robust operational plan.
Hazard Assessment and Waste Identification
Therefore, all materials contaminated with methyl 3-amino-5-nitrothiophene-2-carboxylate must be classified and handled as hazardous chemical waste. This includes:
-
Pure or residual solid compound
-
Solutions containing the compound
-
Contaminated labware (e.g., spatulas, weigh boats, glassware)
-
Personal Protective Equipment (PPE) used during handling
Quantitative Data Summary
The table below summarizes the key hazard information extrapolated from analogous compounds, which should be used as a precautionary guide.
| Parameter | Hazard Information | Source(s) |
| GHS Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed. | [3][5][6][7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[2] | [2] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, lab coat, nitrile gloves. Use in a well-ventilated area or chemical fume hood. | [2][3][5] |
| Spill Containment | Inert absorbent material (e.g., vermiculite, sand). | [8][9] |
| Waste Storage | Cool, dry, well-ventilated area in a designated and properly labeled hazardous waste container. | [2][5] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is critical for ensuring safety and regulatory compliance.
3.1. Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Body Protection: A lab coat must be worn.
3.2. Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous reactions.
-
Solid Waste:
-
Collect all solid waste, including residual methyl 3-amino-5-nitrothiophene-2-carboxylate, contaminated weigh boats, and disposable labware, in a dedicated hazardous waste container.
-
This container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure lid.[8]
-
-
Liquid Waste:
-
If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container.
-
Do not mix this waste with other incompatible waste streams, such as strong acids, bases, or oxidizing agents.[10]
-
-
Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste bag.
-
3.3. Labeling
Clear and accurate labeling is a regulatory requirement and vital for safety.
-
Label all waste containers with "Hazardous Waste."
-
Include the full chemical name: "Methyl 3-amino-5-nitrothiophene-2-carboxylate."
-
Provide an estimate of the quantity of the waste.
-
Note the date of waste generation.
3.4. Storage
-
Keep all hazardous waste containers tightly sealed when not in use.[11]
-
Store the containers in a designated and secure satellite accumulation area within the laboratory.[12]
-
The storage area should be well-ventilated and away from sources of heat or ignition.[9]
Emergency Procedures: Spill and Exposure
In the event of a spill or exposure, immediate and correct action is critical.
4.1. Spill Cleanup
-
Containment: For a small spill, contain the material using an inert absorbent such as vermiculite or sand.[8] Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material and contaminated debris into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[8]
4.2. Personnel Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][5]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][5]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[2][5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Final Disposal
The ultimate disposal of hazardous waste must be handled by professionals.
-
Contact EHS: Arrange for the collection of your hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][9]
-
Compliance: Adhere to all institutional, local, state, and federal regulations for hazardous waste disposal.[9][13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of methyl 3-amino-5-nitrothiophene-2-carboxylate.
Caption: Disposal workflow for methyl 3-amino-5-nitrothiophene-2-carboxylate.
References
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. Retrieved January 9, 2026, from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved January 9, 2026, from [Link]
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Hazardous Waste Disposal Procedures. (n.d.). University of Chicago Environmental Health and Safety. Retrieved January 9, 2026, from [Link]
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Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved January 9, 2026, from [Link]
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Hazardous (Chemical) Waste Disposal Procedures. (n.d.). Business Services. Retrieved January 9, 2026, from [Link]
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Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. (n.d.). University of Maryland Environmental Safety, Sustainability & Risk. Retrieved January 9, 2026, from [Link]
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Hazardous Laboratory Chemicals Disposal Guide. (n.d.). Reed College. Retrieved January 9, 2026, from [Link]
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3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
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Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs. Retrieved January 9, 2026, from [Link]
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In-Laboratory Treatment of Chemical Waste. (n.d.). University of British Columbia Safety & Risk Services. Retrieved January 9, 2026, from [Link]
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Methyl 3-amino-5-bromothiophene-2-carboxylate. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
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Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved January 9, 2026, from [Link]
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Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (2024, September 10). ACS Omega. Retrieved January 9, 2026, from [Link]
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Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (n.d.). PMC - NIH. Retrieved January 9, 2026, from [Link]
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Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (n.d.). Open Access Journals. Retrieved January 9, 2026, from [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 3-amino-5-nitrothiophene-2-carboxylate
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Methyl 3-amino-5-nitrothiophene-2-carboxylate. The guidance herein is synthesized from an analysis of its core chemical structure—a thiophene ring bearing both an amine and a nitro group. This structure necessitates a stringent approach to safety, as it combines the irritant properties associated with aminothiophenes with the potential toxicity and reactivity of nitroaromatic compounds. This document provides the causal logic behind each procedural step to ensure a self-validating system of laboratory safety.
Core Hazard Assessment: A Structural Rationale for Caution
The primary hazards of Methyl 3-amino-5-nitrothiophene-2-carboxylate are inferred from its constituent functional groups. While a specific, comprehensive toxicological profile for this exact molecule is not fully established, the chemistry dictates a cautious approach.
-
Aminothiophene Moiety : Structurally related aminothiophene compounds are known to be skin, eye, and respiratory irritants.[1][2][3] Therefore, exposure via these routes must be minimized.
-
Nitroaromatic Moiety : Nitroaromatic compounds as a class present more significant hazards, including potential toxicity upon ingestion, skin contact, or inhalation, and are sometimes associated with mutagenicity.[4] The nitro group increases the chemical's reactivity and potential for adverse biological effects.
Given these combined risks, all handling procedures must be governed by the principle of ALARA (As Low As Reasonably Achievable) exposure. Engineering controls are the primary line of defense, supplemented by a robust personal protective equipment strategy.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent chemical exposure. The required equipment varies based on the specific task being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Chemical Splash Goggles & Full Face Shield | Double-Gloving (Nitrile) | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Mandatory: Certified Chemical Fume Hood[5] |
| Solution Preparation | Chemical Splash Goggles & Full Face Shield | Double-Gloving (Nitrile) | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Mandatory: Certified Chemical Fume Hood |
| Reaction Monitoring | Chemical Splash Goggles | Double-Gloving (Nitrile) | Flame-Resistant Lab Coat | Mandatory: Certified Chemical Fume Hood |
| Waste Handling & Disposal | Chemical Splash Goggles & Full Face Shield | Double-Gloving (Nitrile) | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Mandatory: Certified Chemical Fume Hood |
Causality Behind PPE Selection:
-
Eye and Face Protection : Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are the minimum requirement at all times.[1] A full face shield is required over the goggles during the handling of the solid powder and when preparing solutions, as these activities carry the highest risk of splashing and aerosolization.[5][6]
-
Hand Protection : Double-gloving with nitrile gloves is recommended.[5] The outer glove absorbs the initial contact, while the inner glove provides a secondary barrier against undetected micro-tears or permeation. Gloves must be inspected for integrity before use and removed using the proper technique to avoid contaminating the skin. Contaminated gloves must be disposed of as hazardous waste immediately.
-
Body Protection : A flame-resistant lab coat, kept fully fastened, is standard.[5] A chemical-resistant apron provides an additional barrier against spills and splashes, particularly during weighing and transfer operations.
-
Respiratory Protection : Due to the risk of inhaling fine powders, which may cause respiratory irritation[2][3], all work with Methyl 3-amino-5-nitrothiophene-2-carboxylate must be conducted in a certified chemical fume hood.[4][5] The fume hood is the primary engineering control to prevent respiratory exposure. If engineering controls are ever deemed insufficient, a NIOSH-approved respirator may be required.[4]
Safe Handling and Operational Plan
Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk.
Step 1: Preparation and Engineering Controls
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[1][4]
-
Designate a specific area within the fume hood for the experiment to contain potential spills.[5]
-
Assemble all necessary glassware, reagents, and waste containers before introducing the target compound.
Step 2: Weighing and Transfer of Solid
-
Don all PPE as specified in the table for "Weighing & Transfer."
-
Inside the fume hood, place a tared weigh boat or container on an analytical balance.
-
Carefully transfer the solid compound to the container using a spatula. Avoid any actions that could generate dust. Do not use air hoses for cleaning.[7]
-
Once the desired amount is weighed, securely close the stock container.
-
Proceed with the transfer of the weighed solid into the reaction vessel within the continuous containment of the fume hood.
Step 3: Post-Experiment Decontamination
-
Following the experiment, decontaminate all surfaces and equipment that came into contact with the chemical.
-
Remove protective clothing carefully, ensuring the exterior does not contact your skin. Contaminated lab coats should be professionally laundered separately.[7]
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing gloves.[1]
Emergency Procedures
Personal Exposure
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[1][3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : Clean mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Spill Management
-
Alert personnel in the immediate area and evacuate if necessary.
-
Control personal contact by wearing appropriate PPE, including respiratory protection if the spill is outside of a fume hood.
-
Prevent the spill from entering drains or waterways.[7]
-
For minor solid spills, gently sweep up the material to avoid creating dust and place it into a labeled, sealed container for hazardous waste disposal.[5][8]
-
Clean the spill area thoroughly.
Disposal Plan
Improper disposal is a significant compliance and safety risk. All waste containing Methyl 3-amino-5-nitrothiophene-2-carboxylate must be treated as hazardous.
-
Waste Segregation :
-
Solid Waste : Collect all contaminated disposable items (e.g., gloves, weigh paper, paper towels, silica gel) in a dedicated, clearly labeled hazardous waste container.[5]
-
Liquid Waste : Collect all liquid waste containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[5]
-
-
Disposal Protocol : Do not dispose of this chemical down the drain.[1][9] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[5] Follow all local, state, and federal regulations for hazardous waste disposal.
Visualized Workflow: Safe Handling and Disposal
The following diagram illustrates the critical workflow for safely managing Methyl 3-amino-5-nitrothiophene-2-carboxylate from preparation through final disposal.
Caption: Workflow for handling Methyl 3-amino-5-nitrothiophene-2-carboxylate.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
